molecular formula C9H15ClO3 B082615 Ethyl 6-(Chloroformyl)hexanoate CAS No. 14794-32-2

Ethyl 6-(Chloroformyl)hexanoate

Cat. No.: B082615
CAS No.: 14794-32-2
M. Wt: 206.66 g/mol
InChI Key: NYZNYLOIPHDFKS-UHFFFAOYSA-N
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Description

Ethyl 6-(Chloroformyl)hexanoate is a useful research compound. Its molecular formula is C9H15ClO3 and its molecular weight is 206.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-chloro-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3/c1-2-13-9(12)7-5-3-4-6-8(10)11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZNYLOIPHDFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337527
Record name Ethyl 6-(Chloroformyl)hexanoate
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Molecular Weight

206.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14794-32-2
Record name Ethyl 6-(Chloroformyl)hexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-(Chloroformyl)hexanoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 6-(chloroformyl)hexanoate from Monoethyl Adipate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl 6-(chloroformyl)hexanoate

This compound is a bifunctional molecule of significant interest in organic synthesis, particularly in the fields of pharmaceutical development, polymer chemistry, and the creation of advanced materials. Its structure, featuring a terminal ethyl ester and an acyl chloride, makes it a versatile building block. The ester provides a site for further modification or can act as a stable protecting group, while the highly reactive acyl chloride allows for efficient coupling with a wide range of nucleophiles, including amines, alcohols, and carbanions. This dual functionality enables the synthesis of complex molecules with precise control over their architecture, making it an invaluable intermediate for creating novel drug candidates, specialized polymers, and functionalized surfaces. This guide provides an in-depth exploration of the synthesis of this compound from monoethyl adipate, focusing on the underlying chemical principles, practical experimental protocols, and critical safety considerations.

Reaction Mechanism and Reagent Selection

The conversion of the carboxylic acid moiety of monoethyl adipate to an acyl chloride is typically achieved using a chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). While both achieve the desired outcome, they operate via slightly different mechanisms and present distinct advantages and disadvantages.

Thionyl Chloride (SOCl₂)

The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.[1] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[1]

Mechanism with Thionyl Chloride:

  • The carboxylic acid oxygen of monoethyl adipate attacks the sulfur atom of thionyl chloride, displacing a chloride ion.

  • The resulting intermediate eliminates a proton and the chloride ion to form a chlorosulfite ester.

  • The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride, sulfur dioxide, and hydrogen chloride.

A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction, particularly when using thionyl chloride.[2]

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride.[3] The reaction is typically catalyzed by DMF, which forms a Vilsmeier reagent in situ. This reagent is the active electrophile that reacts with the carboxylic acid. The byproducts of this reaction are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), all of which are gases.[3]

Comparative Analysis of Chlorinating Agents:

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity HighGenerally milder and more selective
Byproducts SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)
Reaction Conditions Often requires heating/refluxTypically performed at room temperature
Work-up Excess reagent removed by distillationExcess reagent and solvent removed by evaporation
Cost Less expensiveMore expensive

For the synthesis of this compound, the ethyl ester functionality is generally stable to both thionyl chloride and oxalyl chloride under the reaction conditions required for the conversion of the carboxylic acid. Studies have shown that ethyl esters are essentially unreactive towards thionyl chloride at room temperature.[4]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol details a representative procedure for the synthesis of this compound from monoethyl adipate using thionyl chloride.

Materials and Equipment:
Reagent/EquipmentPurpose
Monoethyl adipateStarting material
Thionyl chloride (SOCl₂)Chlorinating agent
N,N-Dimethylformamide (DMF)Catalyst (optional, a few drops)
Anhydrous dichloromethane (DCM) or TolueneReaction solvent
Round-bottom flaskReaction vessel
Reflux condenser with a drying tubeTo prevent moisture ingress and contain evolved gases
Magnetic stirrer and stir barFor efficient mixing
Heating mantle or oil bathFor controlled heating
Rotary evaporatorFor removal of solvent and excess thionyl chloride
Vacuum distillation apparatusFor purification of the final product
Schlenk line or nitrogen/argon inletTo maintain an inert atmosphere
Step-by-Step Procedure:
  • Reaction Setup: In a fume hood, equip a dry 250 mL two-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a rubber septum. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Charging the Flask: Add monoethyl adipate (e.g., 17.4 g, 0.1 mol) to the flask.

  • Addition of Solvent and Reagent: Under a positive pressure of nitrogen or argon, add an anhydrous solvent such as dichloromethane or toluene (e.g., 100 mL). With gentle stirring, add thionyl chloride (e.g., 14.3 g, 8.8 mL, 0.12 mol, 1.2 equivalents) dropwise via syringe through the septum. A few drops of DMF can be added as a catalyst.[2]

  • Reaction: The reaction mixture is then gently heated to reflux (for toluene, the bath temperature would be around 110-120 °C; for DCM, around 40-50°C) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ evolution (the evolved gases can be bubbled through a basic solution to neutralize them).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, anhydrous toluene can be added to the crude product and evaporated two to three times.[5]

  • Purification: The crude this compound is then purified by vacuum distillation.[6][7][8][9] Collect the fraction boiling at approximately 128-130 °C at 17 mmHg.[10]

Visualizing the Synthesis and Workflow

Chemical Reaction Pathway

Synthesis_Pathway Synthesis of this compound MEA Monoethyl Adipate SOCL2 + SOCl2 Product This compound SOCL2->Product Reflux Byproducts + SO2(g) + HCl(g)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Assemble and dry glassware charge 2. Charge with monoethyl adipate setup->charge add_reagents 3. Add anhydrous solvent and SOCl2 charge->add_reagents reflux 4. Heat to reflux for 2-4 hours add_reagents->reflux cool 5. Cool to room temperature reflux->cool evaporate 6. Remove excess SOCl2 and solvent cool->evaporate distill 7. Purify by vacuum distillation evaporate->distill characterize 8. Characterize product (NMR, IR, GC-MS) distill->characterize

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

Thionyl chloride is a corrosive and toxic substance that reacts violently with water to produce toxic gases (HCl and SO₂).[11] Therefore, stringent safety precautions must be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended.[11]

  • Fume Hood: All manipulations involving thionyl chloride must be performed in a well-ventilated fume hood.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as thionyl chloride reacts vigorously with water.

  • Quenching: Any residual thionyl chloride on glassware should be quenched carefully with a suitable alcohol (e.g., isopropanol or methanol) before washing with water.

  • Spill Management: In case of a spill, neutralize with a dry solid absorbent material such as sodium bicarbonate or sand. Do not use water.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃): The following are the expected chemical shifts based on a patent for a similar synthesis[10]:

    • δ 4.14 (q, 2H, -OCH₂CH₃)

    • δ 2.93 (t, 2H, -CH₂COCl)

    • δ 2.33 (t, 2H, -CH₂COOEt)

    • δ 1.67-1.78 (m, 4H, -CH₂CH₂CH₂CH₂-)

    • δ 1.24 (t, 3H, -OCH₂CH₃)

  • ¹³C NMR: Based on typical chemical shifts for esters and acyl chlorides, the following approximate shifts are expected[12]:

    • ~173 ppm (C=O, ester)

    • ~172 ppm (C=O, acyl chloride)

    • ~60 ppm (-OCH₂CH₃)

    • ~45 ppm (-CH₂COCl)

    • ~34 ppm (-CH₂COOEt)

    • ~24-28 ppm (aliphatic -CH₂-)

    • ~14 ppm (-OCH₂CH₃)

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the ester and acyl chloride functional groups[13]:

  • C=O stretch (acyl chloride): A strong band around 1800 cm⁻¹.

  • C=O stretch (ester): A strong band around 1735 cm⁻¹.

  • C-O stretch (ester): Bands in the region of 1300-1000 cm⁻¹.

  • C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity of the distilled product and confirm its molecular weight. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. PubChem lists GC-MS data for this compound.[14]

Troubleshooting and Potential Side Reactions

  • Low Yield: This can be due to incomplete reaction or loss of product during work-up and purification. Ensure the reaction goes to completion and that the distillation is performed carefully. Moisture contamination is a common cause of low yield as it hydrolyzes both the thionyl chloride and the product.

  • Product Decomposition: Acyl chlorides are thermally sensitive. Overheating during distillation should be avoided. A good vacuum is essential to keep the distillation temperature low.[6][7][8][9]

  • Incomplete Removal of Thionyl Chloride: Residual thionyl chloride can interfere with subsequent reactions. The azeotropic removal with toluene is an effective method to ensure its complete removal.

  • Side Reactions: While the ethyl ester is generally stable, prolonged heating or the presence of certain impurities could potentially lead to side reactions such as transesterification or cleavage of the ester. However, under the recommended conditions, these are generally not significant.

Conclusion

The synthesis of this compound from monoethyl adipate is a robust and reliable transformation that provides access to a valuable synthetic intermediate. Careful selection of the chlorinating agent, adherence to anhydrous reaction conditions, and proper safety precautions are paramount for a successful outcome. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for researchers and professionals in the field of organic synthesis, enabling the efficient and safe production of this versatile molecule for a wide range of applications.

References

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  • Organic Syntheses Procedure. Cobalt, [1,1',1'',1'''-(η4-1,3-cyclobutadiene-1,2,3,4-tetrayl)tetrakis[benzene]][(1,2,3,4,5-η)-1-[(4S)-4,5-dihydro-4-(1-methylethyl). [Link]

  • MDPI. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(14), 4587. [Link]

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Sources

An In-depth Technical Guide to Ethyl 6-(chloroformyl)hexanoate: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 6-(chloroformyl)hexanoate, a bifunctional molecule of significant interest in synthetic chemistry. We will delve into its core chemical properties, explore the nuances of its reactivity through a mechanistic lens, and present practical, field-tested protocols for its application. This document is intended for researchers, chemists, and drug development professionals who utilize reactive intermediates to construct complex molecular architectures.

Introduction: The Versatility of a Bifunctional Building Block

This compound (CAS No. 14794-32-2) is a valuable linear C7-chain intermediate featuring two distinct functional groups: an ethyl ester and a highly reactive acyl chloride.[1][2][3] This dual functionality allows for sequential, orthogonal chemical transformations, making it an ideal building block or linker in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[4][5] The presence of the acyl chloride provides a site for rapid nucleophilic attack, while the more stable ester group can be carried through several synthetic steps before being hydrolyzed or otherwise transformed. Understanding the interplay of these functionalities is key to leveraging this reagent's full synthetic potential.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is foundational to its effective use in the laboratory. The key properties of this compound are summarized below. Its liquid state at room temperature and defined boiling point facilitate handling and purification, though its moisture sensitivity necessitates careful storage and use under inert conditions.[2][6]

PropertyValueSource
Molecular Formula C₉H₁₅ClO₃[1][3]
Molecular Weight 206.67 g/mol [1][3][6]
IUPAC Name ethyl 7-chloro-7-oxoheptanoate[1]
CAS Number 14794-32-2[1][3][7]
Physical State Liquid (at 20°C)[6]
Boiling Point 141°C at 17.5 mmHg[2]
Purity Typically >95-97%[4][6]
Key Synonyms 6-(Chloroformyl)hexanoic Acid Ethyl Ester, Ethyl 7-chloro-7-oxoheptanoate[2][6]
Moisture Sensitivity Sensitive to moisture[2][6]

Synthesis Overview

This compound is typically synthesized from a corresponding carboxylic acid precursor. A common laboratory and industrial method involves the reaction of monoethyl adipate with a chlorinating agent. One patented method describes the use of bis(trichloromethyl) carbonate (traphosgene) in the presence of an organic amine catalyst, such as pyridine or N,N-dimethylformamide, in an organic solvent.[5] This approach is efficient and avoids the use of more hazardous reagents like thionyl chloride or oxalyl chloride, though those remain viable alternatives.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride's carbonyl carbon. This carbon is rendered highly electron-deficient by the inductive effects of both the adjacent oxygen and chlorine atoms, making it an excellent target for nucleophiles.[8][9] Reactions proceed via a characteristic nucleophilic addition-elimination mechanism .[10][11][12]

The Nucleophilic Addition-Elimination Mechanism

This two-stage mechanism is fundamental to the chemistry of acyl chlorides.[9][10]

  • Addition Stage: A nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon. This leads to the breaking of the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.[9][11]

  • Elimination Stage: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond. Concurrently, the most stable leaving group, the chloride ion, is expelled.[11][13] This regenerates the carbonyl group and results in the final substitution product.

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Reaction with Alcohols to Form Diesters

This compound reacts readily with alcohols in an exothermic reaction to yield a diester and hydrogen chloride gas.[8][11][13] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine.

  • Causality: The base is crucial. It serves to neutralize the steamy, corrosive HCl byproduct.[13] If not neutralized, the HCl can protonate the alcohol, reducing its nucleophilicity, or potentially catalyze side reactions.

Reaction with Amines to Form Amide-Esters

The reaction with primary or secondary amines is extremely rapid and often violent, producing an N-substituted amide-ester and an ammonium chloride salt.[10][14][15]

  • Causality: It is standard practice to use at least two equivalents of the amine. The first equivalent acts as the nucleophile, attacking the acyl chloride.[12] The second equivalent acts as a base, immediately neutralizing the generated HCl to form the corresponding ammonium chloride salt.[12][14][15] This prevents the protonation of the reacting amine, which would render it non-nucleophilic.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, incorporating purification and characterization steps to ensure the integrity of the final product.

Protocol 1: Synthesis of Ethyl 6-(benzylamido)hexanoate

This procedure details the formation of an amide by reacting this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (2.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Workflow:

Amide_Synthesis_Workflow Start Dissolve Benzylamine (2.1 eq) in anhydrous DCM under N₂ atmosphere Cool Cool solution to 0°C (ice bath) Start->Cool Addition Add this compound (1.0 eq) dropwise via dropping funnel Cool->Addition React Warm to room temperature Stir for 2 hours Addition->React Quench Quench with water React->Quench Extract Perform liquid-liquid extraction: 1. Wash with NaHCO₃ (aq) 2. Wash with Brine Quench->Extract Dry Dry organic layer with MgSO₄ Extract->Dry Filter Filter off drying agent Dry->Filter Concentrate Concentrate in vacuo (rotary evaporator) Filter->Concentrate Purify Purify crude product via flash column chromatography Concentrate->Purify Analyze Characterize final product (NMR, IR, MS) Purify->Analyze

Caption: Experimental Workflow for Amide Synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane. Dissolve benzylamine (2.1 eq) with stirring.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermic reaction and prevent side-product formation.

  • Reagent Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes. A white precipitate (benzylammonium chloride) will form immediately.[14]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2 hours to ensure completion.

  • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (to remove excess acid and the ammonium salt) and brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification & Validation: Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient). Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

This compound serves as a critical intermediate in multiple fields.[4]

  • Pharmaceutical Synthesis: It is an important precursor for molecules like Thioctic Acid (α-lipoic acid), a widely used antioxidant.[5] Its linear chain and dual functionality make it an excellent choice for creating linker molecules in antibody-drug conjugates (ADCs) or PROTACs, where precise spacing between two active domains is required. The presence of a chlorine atom in a synthetic intermediate is highly valued, as chlorinated compounds are prevalent in FDA-approved drugs.[16]

  • Polymer and Materials Science: The acyl chloride can react with diols or diamines to form polyesters and polyamides, respectively. The terminal ethyl ester can then be modified to tune the polymer's properties.

Safety and Handling

Proper handling of this compound is paramount due to its hazardous nature.

GHS Hazard Identification:

  • Classification: Corrosive to metals (Category 1), Causes severe skin burns and eye damage (Category 1).[6][7]

  • Signal Word: Danger.[1][7]

  • Hazard Statements: H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage).[6][7]

Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and splash-proof safety goggles or a face shield.[6][7]

  • Ventilation: Handle only in a well-ventilated fume hood to avoid inhalation of vapors.[7]

  • Storage: Store in a cool, dry, well-ventilated area under an inert gas (e.g., nitrogen or argon) to prevent hydrolysis.[4][6] Keep in the original, tightly sealed, corrosive-resistant container.[6]

  • In case of Exposure:

    • Skin/Hair: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water.[6][7]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][7]

    • Inhalation: Move the person to fresh air. Immediately call a poison center or doctor.[6][7]

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its value lies in the predictable and robust reactivity of its acyl chloride functional group, which undergoes high-yield nucleophilic acyl substitution with a wide range of nucleophiles. When handled with the appropriate safety precautions, this reagent provides a reliable pathway for introducing a seven-carbon chain with an ester terminus, enabling the efficient construction of complex molecules for pharmaceutical and materials science applications.

References

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Spectroscopic data of Ethyl 6-(chloroformyl)hexanoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 6-(chloroformyl)hexanoate

Authored by: A Senior Application Scientist

Publication Date: January 13, 2026

Executive Summary

This compound is a bifunctional aliphatic compound featuring both an ethyl ester and an acyl chloride. This unique combination of reactive sites makes it a valuable intermediate in various synthetic applications, including the development of novel polymers and pharmaceutical agents. Accurate structural confirmation and purity assessment are paramount for its effective use. This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification of this compound. The interpretation is grounded in fundamental spectroscopic principles and serves as a practical reference for researchers in organic synthesis and drug development.

Introduction: The Molecular Profile of this compound

This compound (C₉H₁₅ClO₃) is a linear-chain molecule where one terminus is functionalized as an ethyl ester and the other as a highly reactive chloroformyl (acyl chloride) group. This structure allows for selective chemical modifications at either end, providing a versatile platform for synthesizing more complex molecules. Given the reactivity of the acyl chloride moiety, particularly its susceptibility to hydrolysis, rigorous quality control via spectroscopic analysis is a critical, non-negotiable step prior to its use in any synthetic protocol. This guide outlines the expected spectral signatures that define its chemical identity.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a quantitative and qualitative assessment of the hydrogen atoms in the molecule. The electron-withdrawing nature of the ester and acyl chloride groups results in a predictable downfield shift for adjacent protons.

Table 1: Summary of Predicted ¹H NMR Data (CDCl₃, 400 MHz)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
a~1.25Triplet (t)3H
b~1.65Multiplet (m)4H
c~1.75Multiplet (m)2H
d~2.30Triplet (t)2H
e~2.90Triplet (t)2H
f~4.12Quartet (q)2H

Interpretation of Key Signals:

  • The quartet at ~4.12 ppm (f) is characteristic of the methylene protons of the ethyl group, deshielded by the adjacent ester oxygen.

  • The most downfield triplet at ~2.90 ppm (e) corresponds to the methylene group alpha to the highly electron-withdrawing chloroformyl group.

  • The triplet at ~2.30 ppm (d) is assigned to the methylene protons alpha to the ester carbonyl.

  • The remaining aliphatic methylene protons appear as overlapping multiplets in the ~1.65-1.75 ppm range (b, c) .

  • The upfield triplet at ~1.25 ppm (a) represents the terminal methyl group of the ethyl ester.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their respective electronic nature.

Table 2: Summary of Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

AssignmentChemical Shift (δ, ppm)
CH₃ (ester)~14.2
Internal CH₂ groups~24.3, ~24.5, ~28.7
CH₂ (alpha to ester C=O)~34.0
CH₂ (alpha to C=OCl)~49.9
O-CH₂ (ester)~60.6
C=O (ester)~173.0
C=O (acyl chloride)~173.5

Interpretation of Key Signals:

  • The two carbonyl carbons are found at the most downfield positions, ~173.5 ppm for the acyl chloride and ~173.0 ppm for the ester.

  • The carbon of the ethoxy group (O-CH₂ ) is readily identified at ~60.6 ppm .

  • The carbon adjacent to the acyl chloride (CH₂-COCl ) is significantly deshielded and appears at ~49.9 ppm .

  • The terminal methyl carbon of the ethyl group is the most upfield signal at ~14.2 ppm .

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, particularly carbonyls. The distinct vibrational frequencies of the ester and acyl chloride C=O bonds are the most telling features in the IR spectrum of this compound.

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C-H Stretch (sp³)2850 - 2960Medium-Strong
C=O Stretch (Acyl Chloride)~1805Strong, Sharp
C=O Stretch (Ester)~1735Strong, Sharp
C-O Stretch (Ester)1170 - 1250Strong

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Calibration: Perform a background scan using a clean, empty ATR crystal.

  • Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

The presence of two distinct and strong carbonyl absorptions, one at a significantly higher wavenumber (~1805 cm⁻¹) characteristic of an acyl chloride, and the other in the typical ester region (~1735 cm⁻¹), provides compelling evidence for the structure of this compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns.

Table 4: Key Mass-to-Charge (m/z) Fragments in EI-MS

m/zProposed FragmentSignificance
206/208[M]⁺Molecular ion peak. The ~3:1 isotopic pattern confirms the presence of one chlorine atom.
171[M - Cl]⁺Loss of a chlorine radical, a common fragmentation for acyl chlorides.
161[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester moiety.

Interpretation of Mass Spectrum: The most crucial feature is the molecular ion peak, which will appear as a doublet at m/z 206 and 208 with an intensity ratio of approximately 3:1. This isotopic signature is definitive for a molecule containing a single chlorine atom. Key fragmentation pathways include the loss of the chlorine atom to give a fragment at m/z 171 and the loss of the ethoxy group from the ester, resulting in a fragment at m/z 161 .

G M Molecular Ion [M]⁺ m/z 206/208 F1 [M - Cl]⁺ m/z 171 M->F1 - Cl• F2 [M - OEt]⁺ m/z 161 M->F2 - •OCH₂CH₃

Caption: Primary fragmentation pathways for this compound in EI-MS.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating system for the structural confirmation of this compound. The characteristic chemical shifts in NMR, the dual carbonyl bands in IR, and the specific molecular ion and fragmentation patterns in MS create a unique spectroscopic fingerprint. This multi-faceted analytical approach is indispensable for ensuring the material's identity and purity, thereby upholding the integrity of subsequent research and development activities.

References

Foreword: Unveiling a Versatile Heterobifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 6-(chloroformyl)hexanoate

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the demand for versatile, precisely engineered molecular scaffolds is insatiable. This compound, identified by its CAS number 14794-32-2, emerges as a pivotal reagent in this context. It is not merely a chemical; it is a strategic tool. This molecule possesses two distinct functional groups—a reactive acyl chloride and a more stable ethyl ester—separated by a flexible six-carbon aliphatic chain. This heterobifunctional nature is the key to its utility, allowing for sequential, controlled modifications.

This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of properties to provide a deeper understanding of the causality behind its synthesis, the logic of its reactivity, and the validated protocols for its safe and effective application. We will explore how to synthesize it, how to use it, and how to handle it, grounding every step in the principles of robust scientific methodology.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound is a liquid at room temperature, valued for its role as a linker or spacer in the synthesis of more complex molecules.[1] Its structure offers a combination of high reactivity at one end (the acyl chloride) and a latent carboxylic acid functionality (the ethyl ester) at the other.

A summary of its essential properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 14794-32-2[2][3]
Molecular Formula C₉H₁₅ClO₃[3]
Molecular Weight 206.67 g/mol [2]
IUPAC Name ethyl 7-chloro-7-oxoheptanoate[3]
Common Synonyms 6-(Chloroformyl)hexanoic Acid Ethyl Ester, Ethyl Adipoyl Chloride[2]
Physical State Liquid (at 20°C)[2]
Boiling Point 141°C at 17.5 mmHg[4]
Density ~1.08 g/mL[5]
Purity (Typical) >97.0% (GC)[2]

Section 2: Synthesis and Purification Protocol

The reliable synthesis of this compound is fundamental to its application. The most common and direct laboratory-scale preparation involves the chlorination of the corresponding mono-esterified dicarboxylic acid, Adipic acid monoethyl ester.

Workflow for Synthesis

cluster_0 Step 1: Mono-esterification cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification A Adipic Acid C Adipic Acid Monoethyl Ester A->C Acid Catalyst B Ethanol B->C D Adipic Acid Monoethyl Ester F This compound D->F Anhydrous Conditions E Chlorinating Agent (e.g., SOCl₂, (COCl)₂) E->F G Crude Product H Pure Product G->H Vacuum Distillation

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful execution relies on the stringent exclusion of water to prevent hydrolysis of the acyl chloride product.

Objective: To synthesize this compound from Adipic acid monoethyl ester.

Materials:

  • Adipic acid monoethyl ester

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask, condenser, dropping funnel (all oven-dried)

  • Magnetic stirrer and heating mantle

  • Vacuum distillation apparatus

Methodology:

  • System Preparation: Assemble the reaction apparatus (round-bottom flask, condenser, dropping funnel) and flame-dry under vacuum or oven-dry thoroughly. Allow to cool to room temperature under a stream of inert gas. This step is critical to establish anhydrous conditions.

  • Reagent Charging: In the reaction flask, dissolve Adipic acid monoethyl ester (1.0 eq.) in anhydrous DCM under a positive pressure of inert gas.

  • Chlorination:

    • Using Thionyl Chloride: Add thionyl chloride (typically 1.2-1.5 eq.) dropwise to the stirred solution at 0°C (ice bath). After the addition is complete, allow the reaction to warm to room temperature and then gently reflux (approx. 40°C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

    • Causality: Thionyl chloride is often preferred as its byproducts (HCl and SO₂) are gaseous and can be easily removed from the reaction mixture, simplifying the workup.

  • Solvent Removal: Once the reaction is complete, carefully remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator. The exhaust should be routed through a basic scrubber (e.g., NaOH solution) to neutralize acidic gases.

  • Purification by Vacuum Distillation: The crude residue is purified by vacuum distillation. Collect the fraction boiling at approximately 141°C/17.5 mmHg.[4] This separates the desired product from non-volatile impurities and any remaining starting material.

Section 3: Chemical Reactivity and Strategic Applications

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The acyl chloride is a highly electrophilic and reactive group, while the ethyl ester is comparatively stable, requiring harsher conditions for transformation. This differential allows for a two-stage reaction strategy.

Primary Reactions of the Acyl Chloride Moiety

The acyl chloride is the primary site of reaction, readily undergoing nucleophilic acyl substitution.

  • Amide Formation: Reacts rapidly and exothermically with primary and secondary amines to form stable amide bonds. This is the most common application, used to attach the linker to amine-containing biomolecules, drug candidates, or surfaces.

  • Ester Formation: Reacts with alcohols, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to form a different ester. The base is required to scavenge the HCl byproduct.

  • Friedel-Crafts Acylation: Can acylate electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Secondary Reactions of the Ethyl Ester Moiety

The ethyl ester can be modified after the acyl chloride has been reacted.

  • Hydrolysis (Saponification): Treatment with an aqueous base (e.g., NaOH, LiOH) followed by acidic workup cleaves the ester to reveal a terminal carboxylic acid. This new functional group can then be used for a second conjugation step, for example, via carbodiimide chemistry (e.g., EDC/NHS).

  • Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Application as a Heterobifunctional Linker in Drug Development

This molecule is an exemplary heterobifunctional linker, a critical component in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

cluster_0 Stage 1: First Conjugation cluster_1 Stage 2: Unmasking Second Functionality cluster_2 Stage 3: Second Conjugation reagent This compound Acyl Chloride (Reactive) Ethyl Ester (Stable) conj1 Drug-NH-CO-(CH₂)₅-COOEt reagent:f0->conj1 Amide Bond Formation drug Drug-NH₂ drug->conj1 conj2 Drug-NH-CO-(CH₂)₅-COOH conj1->conj2 Ester Hydrolysis (e.g., LiOH) final Drug-Linker-Targeting Moiety conj2->final Amide Bond Formation (e.g., EDC/NHS) target Targeting Moiety-NH₂ target->final

Caption: Strategic application as a heterobifunctional linker.

This sequential approach allows for the precise and controlled assembly of complex bioconjugates, where the six-carbon chain acts as a flexible spacer to ensure that the conjugated moieties can function independently without steric hindrance.

Section 4: Safety, Handling, and Storage

Due to its high reactivity, particularly its reaction with water, proper handling of this compound is paramount for both experimental success and personal safety.

Hazard Identification

The compound is classified with multiple hazards:

  • H314: Causes severe skin burns and eye damage. [2][6]

  • H318: Causes serious eye damage. [6]

  • H290: May be corrosive to metals. [2][6]

  • Moisture Sensitive: Reacts with water, releasing corrosive hydrochloric acid gas.[2][7]

Hazard PictogramSignal Word

Danger
Protocol for Safe Handling and Use
  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to control exposure to vapors and the HCl gas produced upon contact with moisture.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times.[6] This includes:

    • Eye Protection: Chemical splash goggles and a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: A flame-retardant lab coat.

  • Inert Atmosphere Operations: When transferring or reacting the compound, use an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture.[2] Use oven-dried glassware and syringe techniques for transfers.

  • Incompatible Materials: Avoid contact with water, alcohols, strong bases, and oxidizing agents.[7]

Storage and Disposal
  • Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1] The product should be stored under an inert gas atmosphere to maintain its quality.[2] Use of a corrosive-resistant container is recommended.[2]

  • Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Unused material can be slowly quenched by adding it to a stirred, cooled solution of sodium bicarbonate.

First Aid Measures

Immediate action is required in case of exposure:

  • Inhalation: Move the person to fresh air immediately. Call a poison center or doctor.[6][8]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6][8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][8]

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An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 6-(chloroformyl)hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(chloroformyl)hexanoate is a bifunctional organic molecule that serves as a key intermediate in a variety of chemical syntheses. Its structure, incorporating both an ethyl ester and a reactive acyl chloride, makes it a versatile building block, particularly in the pharmaceutical and specialty chemical industries. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, alongside practical guidance on its synthesis, handling, and applications.

Chemical Identity and Structure

  • IUPAC Name: ethyl 7-chloro-7-oxoheptanoate[1]

  • Synonyms: 6-(Chloroformyl)hexanoic Acid Ethyl Ester, Ethyl 7-chloro-7-oxoheptanoate[2][3][4]

  • CAS Number: 14794-32-2[1]

  • Molecular Formula: C₉H₁₅ClO₃[5]

  • Molecular Weight: 206.67 g/mol [5]

  • Chemical Structure:

    Caption: Chemical structure of this compound.

Physicochemical Properties

The physical state of this compound is a colorless to light yellow clear liquid.[2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 141 °C at 17.5 mmHg[6]
Density 1.08 g/cm³ at 20°C[2]
Refractive Index 1.44[2]
Flash Point 93 °C[2]
Purity >97.0% (GC)[2]

Solubility:

Being an acyl chloride, this compound is expected to be soluble in a range of common organic solvents such as ethers, chloroform, and other non-polar to moderately polar aprotic solvents.[7] It is reactive with protic solvents like water and alcohols. Due to its reactivity, it is crucial to use anhydrous solvents for any reactions or dilutions. It is important to note that it decomposes rapidly in water.[7]

Spectroscopic Data and Interpretation

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

¹H NMR Spectroscopy
  • A triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm).

  • A quartet corresponding to the methylene protons of the ethyl group (~4.1 ppm).

  • Multiple signals in the aliphatic region (~1.4-2.9 ppm) corresponding to the methylene protons of the hexanoate backbone. The protons alpha to the carbonyl groups will be the most downfield shifted.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The PubChem database contains a reference spectrum for this compound.[1] The expected chemical shifts are:

  • A signal for the methyl carbon of the ethyl group (~14 ppm).

  • A signal for the methylene carbon of the ethyl group (~60 ppm).

  • Several signals for the methylene carbons of the hexanoate chain (~24-34 ppm).

  • A signal for the ester carbonyl carbon (~173 ppm).

  • A signal for the acyl chloride carbonyl carbon (~173 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the two carbonyl functional groups present in the molecule.

  • Acyl Chloride C=O Stretch: A strong absorption band is expected in the region of 1800 cm⁻¹.

  • Ester C=O Stretch: A strong absorption band is expected around 1735 cm⁻¹.[8]

  • C-O Stretch: A signal corresponding to the C-O single bond of the ester will be present in the 1300-1000 cm⁻¹ region.[9]

PubChem provides a vapor phase IR spectrum for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The PubChem database contains a GC-MS spectrum for this compound.[1] Key expected fragments would include:

  • The molecular ion peak (M+).

  • A peak corresponding to the loss of the chlorine atom.

  • A peak corresponding to the loss of the ethoxy group from the ester.

  • The acylium ion (R-C=O⁺) is often a prominent peak for acyl chlorides.

Synthesis and Purification

A common synthetic route to this compound involves the reaction of monoethyl adipate with a chlorinating agent. A patented method describes the use of bis(trichloromethyl) carbonate in the presence of an organic amine catalyst.[10]

Illustrative Synthesis Workflow:

G cluster_0 Reaction cluster_1 Work-up and Purification Monoethyl Adipate Monoethyl Adipate Reaction Mixture Reaction Mixture Monoethyl Adipate->Reaction Mixture Reactant Solvent Removal Solvent Removal Reaction Mixture->Solvent Removal Chlorinating Agent\n(e.g., Bis(trichloromethyl) carbonate) Chlorinating Agent (e.g., Bis(trichloromethyl) carbonate) Chlorinating Agent\n(e.g., Bis(trichloromethyl) carbonate)->Reaction Mixture Reagent Organic Amine Catalyst Organic Amine Catalyst Organic Amine Catalyst->Reaction Mixture Catalyst Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Mixture Solvent Crude Product Crude Product Solvent Removal->Crude Product Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound

Caption: A generalized workflow for the synthesis and purification of this compound.

Purification:

Fractional distillation under reduced pressure is the standard method for purifying liquid acyl chlorides like this compound.[11][12] This technique separates the product from unreacted starting materials and byproducts.

Safe Handling and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Identification:

  • Causes severe skin burns and eye damage.[2][3][4]

  • May be corrosive to metals.[2][3][4]

  • Combustible liquid.[2]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Keep away from moisture, heat, sparks, and open flames.[9]

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Storage:

  • Store in a tightly sealed, corrosion-resistant container.[2][4]

  • Keep in a cool, dry, and well-ventilated area.[2]

  • Store under an inert gas.[2]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain.

  • Neutralize small spills with a suitable absorbent material and dispose of as hazardous waste.

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature allows for the sequential or simultaneous reaction at both the acyl chloride and ester functionalities.

  • Linker Moiety: It can be used as a linker to connect different molecular fragments, for example, in the synthesis of prodrugs or bioconjugates.

  • Building Block for Heterocycles: The reactive acyl chloride can participate in cyclization reactions to form various heterocyclic systems, which are common scaffolds in medicinal chemistry.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a precursor for more complex molecules that may have therapeutic activity.[13][14] For instance, it is an important intermediate in the synthesis of Thioctic Acid (alpha-lipoic acid), a potent antioxidant.[10]

Experimental Protocols

Determination of Solubility (Qualitative)

This protocol provides a general method for assessing the solubility of this compound in various anhydrous organic solvents.

  • To a dry test tube, add approximately 0.1 mL of this compound.

  • Add the test solvent (e.g., anhydrous diethyl ether, tetrahydrofuran, dichloromethane) dropwise, with gentle agitation after each addition.

  • Continue adding the solvent up to a total volume of 3 mL.

  • Observe for complete dissolution (a clear, homogenous solution).

  • Record the solubility as "soluble," "partially soluble," or "insoluble."

G Start Start Add 0.1 mL of Compound to Test Tube Add 0.1 mL of Compound to Test Tube Start->Add 0.1 mL of Compound to Test Tube Add Solvent Dropwise Add Solvent Dropwise Add 0.1 mL of Compound to Test Tube->Add Solvent Dropwise Agitate Gently Agitate Gently Add Solvent Dropwise->Agitate Gently Observe for Dissolution Observe for Dissolution Agitate Gently->Observe for Dissolution Completely Dissolved? Completely Dissolved? Observe for Dissolution->Completely Dissolved? Record as Soluble Record as Soluble Completely Dissolved?->Record as Soluble Yes Partially Dissolved? Partially Dissolved? Completely Dissolved?->Partially Dissolved? No Record as Partially Soluble Record as Partially Soluble Partially Dissolved?->Record as Partially Soluble Yes Record as Insoluble Record as Insoluble Partially Dissolved?->Record as Insoluble No

Caption: Workflow for the qualitative determination of solubility.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and spectroscopic properties. Its reactivity, particularly of the acyl chloride group, necessitates careful handling and storage. A thorough understanding of its characteristics, as outlined in this guide, is crucial for its effective and safe use in research and development, especially in the synthesis of novel pharmaceutical compounds and other specialty chemicals.

References

  • Science Info. (2023, May 25).
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An In-depth Technical Guide to Ethyl 6-(chloroformyl)hexanoate: A Key Bifunctional Linker in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 6-(chloroformyl)hexanoate, a crucial bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, chemical behavior, and pivotal applications, particularly its role as a versatile linker in the synthesis of complex therapeutic agents.

Core Molecular Profile

This compound is a linear, bifunctional organic compound featuring an ethyl ester at one terminus and a highly reactive acyl chloride at the other. This dual functionality allows for sequential and controlled conjugation to different molecular entities, making it an invaluable tool in chemical biology and medicinal chemistry.

Molecular Formula and Weight

The chemical formula for this compound is C₉H₁₅ClO₃ .[1] Its molecular weight is 206.66 g/mol .[1]

Table 1: Key Identifiers and Properties

Identifier/PropertyValueSource(s)
Molecular Formula C₉H₁₅ClO₃[1]
Molecular Weight 206.66 g/mol [1]
CAS Number 14794-32-2[2]
IUPAC Name ethyl 7-chloro-7-oxoheptanoate[1]
Synonyms 6-(Chloroformyl)hexanoic Acid Ethyl Ester, Adipic acid chloride monoethyl ester, 6-Chlorocarbonyl-hexanoic acid ethyl ester
Appearance Colorless to light yellow clear liquid
Boiling Point 141 °C at 17.5 mmHg[3]
Density 1.08 g/cm³[4]
Refractive Index 1.44
Sensitivity Moisture Sensitive[3]

The Chemistry of a Bifunctional Linker: Reactivity and Mechanism

The utility of this compound is rooted in the distinct reactivity of its two functional groups. The ethyl ester is relatively stable, while the acyl chloride is a highly reactive electrophile. This reactivity differential is the cornerstone of its function as a linker, enabling the sequential attachment of different molecules.

The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it an excellent target for nucleophilic attack. The general mechanism for its reactions is a nucleophilic acyl substitution , which proceeds via a two-step addition-elimination pathway.

Caption: General mechanism of nucleophilic acyl substitution.

Common nucleophiles that readily react with the acyl chloride group include:

  • Alcohols (R'-OH): to form a new ester.

  • Amines (R'-NH₂): to form an amide bond, a reaction central to its use in bioconjugation.

  • Water (H₂O): leading to hydrolysis back to the carboxylic acid (monoethyl adipate). This is why the compound is moisture-sensitive and must be handled under anhydrous conditions.

This selective reactivity allows a chemist to, for example, first react the acyl chloride with an amine on a protein or a ligand, and then, in a separate step, hydrolyze the ethyl ester to reveal a carboxylic acid for further conjugation.

Synthesis and Characterization

This compound is typically synthesized from Adipic acid monoethyl ester (also known as monoethyl adipate). The conversion of the terminal carboxylic acid to an acyl chloride is a standard transformation in organic synthesis.

Synthetic Pathway

The most common laboratory and industrial synthesis involves the reaction of Adipic acid monoethyl ester with a chlorinating agent. While reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used for this transformation, a method utilizing bis(trichloromethyl) carbonate, also known as triphosgene, has also been patented.

Caption: Structure of a PROTAC molecule.

The use of simple alkyl linkers, such as those derived from this compound, allows for systematic variation in linker length, which has been shown to be a critical parameter for degradation potency.

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is paramount for laboratory safety.

  • Hazards: The compound is corrosive and causes severe skin burns and eye damage. [1]It may also cause respiratory irritation. [1]It is moisture-sensitive and will react with water, releasing corrosive hydrogen chloride gas.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, particularly water and oxidizing agents. The container should be tightly sealed, and it is often recommended to store it under an inert gas atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. * Spill and Disposal: In case of a spill, absorb with an inert, dry material and dispose of it as hazardous chemical waste according to local regulations. Do not use water to clean up spills.

Conclusion

This compound is more than just a simple chemical reagent; it is a fundamental building block in the construction of sophisticated molecular architectures for therapeutic and research purposes. Its well-defined bifunctional nature, with a highly reactive acyl chloride and a more stable ethyl ester, provides chemists with a reliable tool for controlled, sequential molecular assembly. As research into targeted protein degradation and other bioconjugation strategies continues to expand, the importance of versatile and well-characterized linkers like this compound will undoubtedly continue to grow, solidifying its place in the modern drug discovery toolbox.

References

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543232, this compound. PubChem. Retrieved from [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
  • Google Patents. (2008). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • An, S., et al. (2019). Principles of PROTAC design: a medicinal chemist's perspective. Journal of Medicinal Chemistry, 62(3), 851-866.
  • Tureček, F., & Gu, M. (1999). A new look at the mechanism of the McLafferty rearrangement. Journal of the American Society for Mass Spectrometry, 10(7), 621-630.
  • Steinebach, C., et al. (2018).
  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.

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Safety and handling of Ethyl 6-(chloroformyl)hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 6-(chloroformyl)hexanoate

Introduction: Understanding the Reagent

This compound (CAS No: 14794-32-2), also known as 6-(Chloroformyl)hexanoic Acid Ethyl Ester or Ethyl 7-Chloro-7-oxoheptanoate, is a bifunctional molecule widely utilized in pharmaceutical synthesis, agrochemical development, and the creation of novel materials.[1] Its utility lies in the two distinct reactive sites: an ester and a highly reactive acyl chloride. The acyl chloride group serves as a potent acylating agent, enabling the formation of amides, esters, and other carbonyl derivatives, making it a valuable building block for introducing a six-carbon aliphatic chain into a target molecule.

However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a rigorous and well-informed approach to its handling and safety. As an acyl chloride, it is highly susceptible to hydrolysis and reacts vigorously with nucleophiles. This guide provides a comprehensive overview of the hazards, safe handling protocols, and emergency procedures required to work with this compound, ensuring the safety of laboratory personnel and the integrity of experimental outcomes.

Section 1: Hazard Identification and Analysis

The primary hazards associated with this compound stem from its corrosive nature and its reactivity, particularly with moisture.[2] It is classified under the Globally Harmonized System (GHS) with several key hazard statements that must be understood and respected by all users.

GHS Hazard Classification:

Hazard ClassCodeStatement
Corrosive to MetalsH290May be corrosive to metals.[3]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[3][4]
Serious Eye DamageH318Causes serious eye damage.[3][5]
Respiratory IrritationH335May cause respiratory irritation.[5][6]
FlammabilityH227Combustible liquid.

The signal word for this chemical is "Danger" .[3][5] Exposure can lead to severe chemical burns to the skin and eyes, and inhalation of its vapors can cause serious respiratory tract irritation.[5][6] The causality is clear: the acyl chloride moiety reacts exothermically with water (including moisture on the skin, in the eyes, or in the respiratory tract) to produce hydrochloric acid (HCl) and the corresponding carboxylic acid, both of which are corrosive and damaging to tissue.[2]

Section 2: Physicochemical and Reactivity Profile

Understanding the fundamental properties of a chemical is the foundation of its safe handling.

Table of Properties:

PropertyValue
CAS Number 14794-32-2[3]
Molecular Formula C₉H₁₅ClO₃[5]
Molecular Weight 206.67 g/mol
Appearance Liquid
Primary Hazards Corrosive, Irritant, Moisture Sensitive[5]

Reactivity:

  • With Water/Moisture: Reacts, potentially violently, with water, humidity, or protic solvents to release corrosive hydrogen chloride gas and ethyl hydrogen adipate. This is the most critical reactivity consideration.[2]

  • With Nucleophiles: As a reactive acyl chloride, it will react exothermically with alcohols, amines, and strong bases. These reactions should be controlled, typically by slow addition and cooling.

  • Incompatibilities: Incompatible with strong oxidizing agents, strong bases, alcohols, and water.[1][7]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A hierarchical approach to safety is paramount. Engineering controls should always be the first line of defense, supplemented by appropriate PPE.

  • Engineering Controls : All handling of this compound must be conducted in a certified chemical fume hood to control exposure to its corrosive and irritating vapors.[2][3] The ventilation system should be adequate to maintain exposure levels below any established occupational exposure limits. Use of explosion-proof electrical and ventilation equipment is recommended due to its classification as a combustible liquid.[3][7]

  • Personal Protective Equipment (PPE) : The selection of PPE is not merely a suggestion but a requirement for safe handling.[8]

    • Hand Protection : Wear chemical-resistant gloves tested according to standards like EN 374. Nitrile or neoprene gloves are suitable, but one should always check the manufacturer's specific breakthrough time for acyl chlorides.[2][9][10] Double-gloving is a prudent practice.

    • Eye and Face Protection : Chemical splash goggles are mandatory.[10] Given the severe corrosive potential, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during initial container opening.[11]

    • Skin and Body Protection : A flame-retardant lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat should be used. Ensure clothing fully covers the body, and wear closed-toe shoes.[10]

    • Respiratory Protection : If for any reason work cannot be conducted in a functional fume hood, or if aerosols are generated, a NIOSH-approved respirator with an appropriate acid gas cartridge is necessary.[9][11][12]

Section 4: Standard Operating Protocol for Safe Handling

The following protocol is a self-validating system designed to minimize risk at each stage of the handling process.

Step 1: Preparation and Pre-Use Inspection

  • Verify the chemical fume hood is operational (check airflow monitor).

  • Ensure an appropriate spill kit, including an acid neutralizer (such as sodium bicarbonate), is immediately accessible.

  • Locate the nearest safety shower and eyewash station and confirm the access path is clear.

  • Don all required PPE (face shield, goggles, lab coat, chemical-resistant gloves).

Step 2: Aliquoting the Reagent

  • Secure the reagent bottle in the fume hood.

  • To mitigate static discharge, ground and bond the container and receiving equipment, especially when transferring larger volumes.[9][13]

  • Slowly and carefully open the container. Be aware that pressure may have built up due to slight decomposition, which can release HCl gas.

  • Use clean, dry glassware for the transfer. The presence of residual moisture can initiate a vigorous reaction inside the transfer vessel.

  • Transfer the required amount using a glass syringe or cannula under an inert atmosphere (e.g., nitrogen or argon) for moisture-sensitive reactions.

  • Once the transfer is complete, securely recap the main reagent bottle, ensuring the cap liner is intact and provides a tight seal. Purge the headspace with inert gas before sealing for long-term storage.[3]

Step 3: Post-Handling and Cleanup

  • Wipe down the exterior of the reagent bottle with a dry cloth if necessary.

  • Decontaminate any used glassware by slowly quenching with a suitable solvent (e.g., isopropanol) in the fume hood before washing.

  • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Wash hands and forearms thoroughly with soap and water after the procedure is complete.[9]

G cluster_prep Step 1: Preparation cluster_handle Step 2: Handling in Fume Hood cluster_cleanup Step 3: Post-Handling prep1 Verify Fume Hood & Safety Equipment prep2 Don Full PPE (Face Shield, Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Ground & Bond Containers prep2->handle1 handle2 Slowly Open Reagent Bottle handle1->handle2 handle3 Transfer Reagent using Dry Glassware/Syringe handle2->handle3 handle4 Securely Recap Bottle (Purge with Inert Gas) handle3->handle4 clean1 Quench Contaminated Glassware handle4->clean1 clean2 Properly Remove PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 caption Workflow for Safe Handling of this compound

Caption: Workflow for Safe Handling of this compound.

Section 5: Storage and Waste Disposal

Storage: Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

  • Conditions: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[1][2][13]

  • Moisture Protection: The compound is moisture-sensitive. It must be stored in a tightly sealed container, preferably under an inert gas like nitrogen or argon, to prevent hydrolysis.[3]

  • Container: Keep only in the original, corrosive-resistant container.[3]

  • Security: Store in a locked cabinet or area with restricted access.[3][14]

Waste Disposal:

  • All waste materials, including the chemical itself, contaminated absorbents, and empty containers, must be treated as hazardous waste.[15]

  • Dispose of contents and containers at an approved waste disposal facility in accordance with all local, state, and federal regulations.[6][13]

  • Do not mix with other waste streams.[13] Handle uncleaned containers as you would the product itself.[13]

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures:

Exposure RouteAction
Inhalation Immediately move the person to fresh air. Keep them at rest in a position comfortable for breathing. Call a POISON CENTER or physician immediately.[3][6][14]
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[3][13] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Call a POISON CENTER or physician immediately.[3][14]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting.[3] Seek immediate medical attention.

Spill Management Protocol: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated (within a fume hood if possible).

G cluster_response Immediate Response cluster_contain Containment & Cleanup cluster_final Final Steps start Spill Occurs resp1 Evacuate Area & Restrict Access start->resp1 resp2 Don Full PPE (Respirator, Gloves, Goggles, etc.) resp1->resp2 contain1 Cover with Inert Absorbent (Sand, Vermiculite) resp2->contain1 contain2 Slowly Neutralize with Sodium Bicarbonate (if appropriate) contain1->contain2 contain3 Collect into a Closed Hazardous Waste Container contain2->contain3 final1 Decontaminate Spill Area contain3->final1 final2 Dispose of Waste via Licensed Contractor final1->final2 caption Emergency Spill Response Workflow

Caption: Emergency Spill Response Workflow.

Conclusion

This compound is an indispensable reagent in modern organic synthesis, but its utility is matched by its significant hazards. A safety-first mindset, grounded in a thorough understanding of its reactivity and corrosive nature, is non-negotiable. By adhering to the principles of hierarchical safety—prioritizing engineering controls, mandating correct PPE, and following established standard operating procedures—researchers can mitigate the risks effectively. This guide serves as a technical framework to empower scientists and drug development professionals to handle this chemical responsibly, ensuring both personal safety and the advancement of their critical work.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. [Link]

  • Oakwood Chemical. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. [Link]

  • SDS Manager AS. (2025, May 6). This compound SDS. [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. [Link]

  • EHS. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • LookChem. Ethyl 6-chlorohexanoate. [Link]

  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?[Link]

  • Emory University. (2025-2026). EHSO Manual: Chemical Hazards. [Link]

  • Api, A. M., et al. (2021, September 4). RIFM fragrance ingredient safety assessment, ethyl hexanoate, CAS Registry Number 123-66-0. Food and Chemical Toxicology. [Link]

  • Chemos GmbH & Co.KG. (2020, November 16). Safety Data Sheet: Diethyl Aminoethyl Hexanoate (DA-6) technical grade. [Link]

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A Technical Guide to the Solubility of Ethyl 6-(chloroformyl)hexanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and compatibility of Ethyl 6-(chloroformyl)hexanoate, a crucial bifunctional linker and synthetic intermediate. Given the compound's high reactivity, particularly its moisture sensitivity, solvent selection is paramount for successful application in synthesis, purification, and formulation. This document moves beyond simple data recitation to explain the underlying chemical principles governing its solubility. It offers a detailed qualitative solubility profile, a classification of solvent compatibility, and a robust, self-validating experimental protocol for researchers to quantitatively determine solubility in novel solvent systems. This guide is intended to empower scientists with the expertise to handle and deploy this reactive molecule with confidence and precision.

Introduction: The Critical Role of the Solvent

This compound is a heterodifunctional molecule featuring a terminal ethyl ester and a highly reactive acyl chloride. This structure makes it an invaluable building block for conjugating molecules, creating polymer linkages, and synthesizing complex chemical architectures. However, the very feature that makes it synthetically useful—the electrophilic acyl chloride—also renders it highly susceptible to degradation.

The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates the stability, reactivity, and ultimate success of any process involving this compound. An improper solvent can lead to rapid hydrolysis, solvolysis, and complete loss of the desired starting material. This guide provides the foundational knowledge required to make informed decisions on solvent selection, ensuring both the integrity of the compound and the validity of the experimental outcome.

Physicochemical Profile of this compound

A thorough understanding of the molecule's intrinsic properties is the first step toward predicting its behavior in solution. The structure combines a flexible, nonpolar hexanoate backbone with two polar functional groups.

PropertyValueSource
IUPAC Name ethyl 7-chloro-7-oxoheptanoate[1]
Synonyms 6-(Chloroformyl)hexanoic Acid Ethyl Ester[2]
CAS Number 14794-32-2[1][2][3]
Molecular Formula C₉H₁₅ClO₃[1][3]
Molecular Weight 206.67 g/mol [1][2][3]
Physical State Liquid (at 20°C)
Boiling Point 141°C @ 17.5 mmHg[2]
Key Hazards Moisture Sensitive, Corrosive, Causes severe skin burns and eye damage[1]

The molecule's calculated XLogP3 of 2.2 suggests a moderate degree of lipophilicity, while the polar ester and highly polar acyl chloride groups introduce significant dipole character.[1] This duality governs its solubility profile.

Theoretical Framework for Solubility and Stability

The principle of "like dissolves like" is the guiding tenet for solubility prediction. However, for reactive compounds like this compound, this principle must be viewed through the lens of chemical compatibility.

Inert vs. Reactive Solvents:

  • Aprotic Solvents: These solvents lack acidic protons (e.g., O-H, N-H bonds) and are therefore unable to act as nucleophiles towards the acyl chloride. Aprotic solvents that can effectively solvate the molecule without reacting are the only viable choice.

  • Protic Solvents: Solvents containing acidic protons, such as water, alcohols (methanol, ethanol), and primary/secondary amines, are fundamentally incompatible. They will react violently with the acyl chloride in a nucleophilic acyl substitution reaction, leading to the formation of the corresponding carboxylic acid, ester, or amide, and releasing corrosive HCl gas.[4][5]

Solubility in Aprotic Solvents: Solubility in suitable aprotic solvents will be determined by polarity matching.

  • Nonpolar Aprotic Solvents (e.g., Hexane, Cyclohexane): The long alkyl chain suggests some affinity for nonpolar solvents. However, the polar functional groups will limit high solubility.

  • Polar Aprotic Solvents (e.g., THF, Ethyl Acetate, Dichloromethane, Toluene): These solvents are the most promising candidates. Their polarity can solvate the polar ends of the molecule, while their organic nature accommodates the alkyl backbone. They are non-nucleophilic and generally inert towards the acyl chloride group under anhydrous conditions.

Solvent Compatibility and Qualitative Solubility Profile

The following table categorizes common organic solvents based on their compatibility and predicted solubility.

CategorySolventsRationale & Expert Insight
Recommended (High Solubility & Compatibility) Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Toluene, DioxaneThese polar aprotic solvents are chemically inert to the acyl chloride group and effectively solvate the molecule. A Chinese patent detailing the synthesis of this compound explicitly lists solvents such as toluene, ethyl acetate, THF, and dichloromethane as suitable reaction media, confirming its solubility and stability within them.[6] These should be the first choice for any application. Crucially, these solvents must be anhydrous.
Likely Compatible (Moderate to High Solubility) Hexanes, Cyclohexane, Diethyl Ether, Carbon TetrachlorideThese solvents are less polar but should still provide moderate solubility due to the alkyl chain. They are compatible, but solubility may be limited compared to the recommended list. Diethyl ether is prone to peroxide formation and must be handled with care. All must be anhydrous.
Use with Extreme Caution (Risk of Reaction) Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)While aprotic, these solvents can present hidden risks. Traces of water in DMF are notoriously difficult to remove and will hydrolyze the compound. DMF can also promote side reactions. DMSO can oxidize certain reagents, and its hygroscopic nature makes it a risky choice. These should only be used if experimentally required and after rigorous purification and drying.
AVOID (Reactive) Water, Methanol, Ethanol, Isopropanol (and all alcohols), Acetic Acid, Ammonia, Pyridine, Triethylamine (and all amines)These protic and basic solvents will react destructively with the acyl chloride.[4][5] Pyridine and triethylamine, while often used as acid scavengers in reactions with acyl chlorides, are bases and should not be used as bulk solvents for dissolution.[4]

Experimental Workflow for Quantitative Solubility Determination

For applications requiring precise concentration data, an in-lab determination of solubility is necessary. The following protocol is designed to be self-validating and prioritizes safety.

Safety Precautions
  • All handling of this compound and its solutions must be performed in a certified chemical fume hood.[7]

  • Personal Protective Equipment (PPE) is mandatory: chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][7]

  • The compound is corrosive and moisture-sensitive. Handle under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible, using oven-dried glassware and syringe techniques.[4]

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation prep1 Oven-dry all glassware prep2 Prepare anhydrous solvent prep1->prep2 prep3 Set up inert atmosphere prep2->prep3 exp1 Add known volume of solvent to vial (e.g., 1.0 mL) prep3->exp1 exp2 Add small, weighed aliquot of solute exp1->exp2 exp3 Seal and agitate at controlled temperature exp2->exp3 exp4 Observe for dissolution exp3->exp4 eval1 Is solution clear? exp4->eval1 eval2 Add another aliquot of solute eval1->eval2 Yes eval3 Filter excess solid eval1->eval3 No (Solid remains) eval2->exp3 eval4 Analyze supernatant (e.g., by HPLC, GC, NMR) eval3->eval4

Caption: Workflow for determining quantitative solubility.

Step-by-Step Protocol

This protocol uses a gravimetric method to determine saturation concentration.

  • Preparation:

    • Place a 4 mL glass vial with a magnetic stir bar into an oven at 120°C for at least 4 hours.

    • Transfer the hot vial to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.

    • Obtain a high-purity, anhydrous grade of the desired organic solvent. Ensure the bottle has been opened and handled under dry conditions.

  • Execution (Gravimetric Method):

    • Under an inert atmosphere (glovebox or Schlenk line), use a calibrated micropipette or syringe to add a precise volume (e.g., 1.00 mL) of the anhydrous solvent to the vial.

    • Weigh the sealed vial (Solvent + Vial).

    • Add a small, pre-weighed amount of this compound (e.g., 20 mg) to the solvent.

    • Seal the vial immediately with a PTFE-lined cap.

    • Place the vial on a magnetic stir plate at a constant, recorded temperature (e.g., 25°C).

    • Agitate the mixture for a set period (e.g., 30 minutes) and observe.

  • Titration to Saturation:

    • If the solid dissolves completely, add another pre-weighed aliquot of the compound.

    • Repeat the agitation and observation cycle.

    • Continue this iterative process until a small amount of solid solute remains undissolved after prolonged agitation (e.g., >2 hours), indicating that the solution is saturated.

  • Quantification:

    • Carefully weigh the final vial (Saturated Solution + Excess Solid + Vial).

    • Calculate the total mass of solute added.

    • Allow the excess solid to settle. Carefully extract a known volume of the clear supernatant and analyze its concentration using a calibrated analytical technique (e.g., GC or HPLC with a non-reactive standard) to confirm the saturation point.

    • Express solubility in g/L or mol/L.

Conclusion and Key Recommendations

The utility of this compound is inextricably linked to its proper handling. Due to the compound's reactive acyl chloride moiety, solvent selection must prioritize chemical compatibility above all else.

  • Primary Recommendation: Always use anhydrous, polar aprotic solvents such as Dichloromethane, THF, or Ethyl Acetate for dissolution and reaction.[6]

  • Absolute Contraindication: Never use protic or basic solvents like water, alcohols, or amines, as they will cause immediate degradation.[4][5]

  • Validation: When quantitative data is required, researchers must perform their own solubility determination under controlled, anhydrous conditions as outlined in this guide.

By adhering to these principles, scientists can ensure the chemical integrity of this compound, leading to reproducible and reliable results in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 543232, this compound. Available at: [Link]

  • LabSolutions. This compound Product Page. Available at: [Link]

  • New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: Acetyl Chloride. Available at: [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. Available at: [Link]

  • LookChem. Ethyl 6-chlorohexanoate Product Page. Available at: [Link]

  • Reddit r/chemistry Community (2023). Discussion on Acetyl Chloride Storage. Available at: [Link]

  • Chemos GmbH & Co.KG (2019). Safety Data Sheet: Acetyl chloride. Available at: [Link]

  • ICCVAM (2003). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

  • U.S. Department of Homeland Security (2017). Experimental Determination of Chemical Solubility in Water Technical Notes. Available at: [Link]

  • Cal Poly Chemistry Department (2020). Rules of Solubility in Water. Available at: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. Google Patents.

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The Strategic Synthesis of Thioctic Acid: A Technical Guide to the Pivotal Role of Ethyl 6-(chloroformyl)hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Thioctic Acid and the Quest for Efficient Synthesis

Thioctic acid, known more commonly as alpha-lipoic acid, stands as a vital antioxidant and a crucial cofactor for several mitochondrial enzyme complexes.[1] Its therapeutic potential in conditions such as diabetic neuropathy has driven significant research into efficient and scalable synthetic routes. At the heart of many successful industrial syntheses lies a strategic approach to building the eight-carbon backbone and introducing the characteristic 1,2-dithiolane ring. This guide provides an in-depth technical exploration of a key pathway that proceeds through the versatile C6 intermediate, Ethyl 6-(chloroformyl)hexanoate. We will dissect the synthesis of this pivotal building block and its subsequent elaboration into Thioctic Acid, offering field-proven insights into the causality behind experimental choices and ensuring a robust, self-validating process.

I. The Genesis of a C6 Building Block: Synthesis of this compound

The journey to Thioctic Acid commences with the preparation of a reactive C6 intermediate, this compound. A common and efficient starting material for this is monoethyl adipate, readily available from the partial hydrolysis of diethyl adipate. The conversion of the carboxylic acid moiety of monoethyl adipate into an acyl chloride is a critical activation step.

Protocol 1: Preparation of this compound from Monoethyl Adipate

This protocol is adapted from methodologies described in CN101125815A.[2]

Objective: To convert the free carboxylic acid of monoethyl adipate into an acyl chloride.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
Monoethyl adipate174.19174.19 g1.0
Bis(trichloromethyl) carbonate (Triphosgene)296.75108.8 g0.37
N,N-Dimethylformamide (DMF) - Catalyst73.091.46 g0.02
Toluene (Solvent)92.14500 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a 1L three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, charge the monoethyl adipate and toluene.

  • Catalyst Addition: Add the catalytic amount of N,N-dimethylformamide to the stirred solution.

  • Reagent Addition: Dissolve the bis(trichloromethyl) carbonate in 200 mL of toluene and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 1-2 hours. The reaction is exothermic, and the temperature should be maintained between 50-60°C.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 4-6 hours. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Causality and Field Insights:

  • Choice of Chlorinating Agent: Bis(trichloromethyl) carbonate is a safer alternative to thionyl chloride or oxalyl chloride, as it is a solid and decomposes in situ to phosgene. The reaction byproducts (CO2) are gaseous and easily removed.

  • Role of DMF: DMF acts as a catalyst by forming a Vilsmeier reagent with the chlorinating agent, which is the active electrophile in the reaction.

  • Solvent Selection: Toluene is an excellent solvent for this reaction due to its appropriate boiling point and its ability to azeotropically remove any traces of water that could hydrolyze the product.

II. Chain Elongation: From a C6 to a C8 Backbone via Friedel-Crafts Acylation

With the activated C6 acyl chloride in hand, the next critical step is the extension of the carbon chain to the C8 backbone required for Thioctic Acid. This is elegantly achieved through a Friedel-Crafts acylation reaction with ethylene.

Protocol 2: Synthesis of Ethyl 6-oxo-8-chlorooctanoate

This protocol is based on the process outlined in CN102731307B.[3]

Objective: To perform a Friedel-Crafts acylation of ethylene with this compound to yield a C8 keto-chloro-ester.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
This compound206.66206.66 g1.0
Aluminum trichloride (AlCl3)133.34199.9 g1.5
Dichloroethane (Solvent)98.96700 mL-
Ethylene gas28.05As needed-

Step-by-Step Methodology:

  • Catalyst Suspension: In a 2L reaction vessel equipped for low-temperature reactions and gas introduction, suspend aluminum trichloride in dichloroethane and cool to 10-15°C with an ice-salt bath.

  • Acyl Chloride Addition: Add the this compound dropwise to the stirred suspension, maintaining the temperature between 20-25°C.

  • Ethylene Introduction: Bubble ethylene gas through the reaction mixture for approximately 3 hours. The reaction is exothermic and requires careful temperature control.

  • Hydrolysis: Carefully pour the reaction mixture into a separate vessel containing 2 kg of crushed ice and water with vigorous stirring to hydrolyze the aluminum chloride complex. The temperature should be maintained below 35°C.

  • Phase Separation and Extraction: Allow the layers to separate. The aqueous layer is extracted with dichloroethane. The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Isolation: The organic solvent is removed under reduced pressure to yield the crude Ethyl 6-oxo-8-chlorooctanoate.

Causality and Field Insights:

  • Lewis Acid Catalyst: Aluminum trichloride is a strong Lewis acid that coordinates with the acyl chloride, increasing its electrophilicity and facilitating the attack by the weakly nucleophilic ethylene.[4][5]

  • Stoichiometry of AlCl3: A stoichiometric excess of AlCl3 is often required as it complexes with the product ketone, rendering it inactive.

  • Solvent Choice: Dichloroethane is a common solvent for Friedel-Crafts reactions as it is relatively unreactive and effectively solubilizes the reactants and intermediates.

III. The Path to a Dichlorinated Intermediate: Reduction and Chlorination

The newly formed keto group at the 6-position must be converted to a chloride to create the 6,8-dichloro precursor for the final cyclization. This is a two-step process involving reduction to a hydroxyl group followed by chlorination.

Protocol 3: Reduction of Ethyl 6-oxo-8-chlorooctanoate to Ethyl 6-hydroxy-8-chlorooctanoate

Objective: To selectively reduce the ketone to a secondary alcohol.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
Ethyl 6-oxo-8-chlorooctanoate220.69220.69 g1.0
Sodium borohydride (NaBH4)37.8311.35 g0.3
Ethanol (Solvent)46.071 L-

Step-by-Step Methodology:

  • Dissolution: Dissolve the Ethyl 6-oxo-8-chlorooctanoate in ethanol in a reaction flask and cool to 0-5°C.

  • Reductant Addition: Add the sodium borohydride portion-wise, maintaining the temperature below 10°C.

  • Reaction Progression: Stir the reaction for 2-3 hours at 0-5°C. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Work-up: Slowly add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture. The ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Isolation: The solvent is evaporated to give the crude Ethyl 6-hydroxy-8-chlorooctanoate.

Causality and Field Insights:

  • Selective Reducing Agent: Sodium borohydride is a mild and selective reducing agent that will reduce ketones in the presence of esters.

Protocol 4: Chlorination of Ethyl 6-hydroxy-8-chlorooctanoate to Ethyl 6,8-dichlorooctanoate

This protocol is adapted from methodologies found in CN100593534C.[6]

Objective: To replace the hydroxyl group with a chloride.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
Ethyl 6-hydroxy-8-chlorooctanoate222.71222.71 g1.0
Bis(trichloromethyl) carbonate296.75108.8 g0.37
N,N-Dimethylformamide (DMF)73.09As a solvent and catalyst-
Toluene (Co-solvent)92.14200 mL-

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the Ethyl 6-hydroxy-8-chlorooctanoate in DMF in a reaction flask under an inert atmosphere.

  • Reagent Addition: In a separate flask, dissolve the bis(trichloromethyl) carbonate in toluene and add this solution dropwise to the reaction mixture at 0-5°C.

  • Reaction Conditions: After the addition, slowly warm the reaction to 50-80°C and stir for 2-8 hours.

  • Work-up and Isolation: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed, and the product, Ethyl 6,8-dichlorooctanoate, is purified by vacuum distillation.

Causality and Field Insights:

  • Reagent Choice: As in the first step, bis(trichloromethyl) carbonate in the presence of DMF provides a safe and effective method for chlorination, avoiding the use of more hazardous reagents like thionyl chloride.

IV. The Final Transformation: Formation of the Dithiolane Ring and Hydrolysis to Thioctic Acid

The culmination of the synthesis is the formation of the 1,2-dithiolane ring from the 6,8-dichloro intermediate, followed by hydrolysis of the ethyl ester to yield the final product, Thioctic Acid.

Protocol 5: Synthesis of Thioctic Acid from Ethyl 6,8-dichlorooctanoate

This protocol is based on procedures described in US7208609B2.[7]

Objective: To form the dithiolane ring and hydrolyze the ester to yield Thioctic Acid.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
Ethyl 6,8-dichlorooctanoate241.1524.1 g0.1
Sodium sulfide hydrate (Na2S·xH2O)78.04 (anhydrous)13.8 g (of 62% hydrate)~0.11
Sulfur32.064.8 g0.15
Sodium sulfite (Na2SO3)126.0418.9 g0.15
Ethanol (Solvent)46.07130 mL-
n-Propanol (Solvent)60.150 mL-
Water18.02155 mL-

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a reaction flask, mix ethanol and n-propanol. Add the Ethyl 6,8-dichlorooctanoate and sulfur with stirring.

  • Sulfide Solution Addition: Heat the mixture to reflux (82-84°C). Prepare a solution of sodium sulfide hydrate in water and ethanol and add it dropwise to the refluxing mixture over 2-2.5 hours.

  • Sulfite Addition: After the sulfide addition, rapidly add a solution of sodium sulfite in water. Continue refluxing for another hour.

  • Hydrolysis and Acidification: Cool the reaction mixture and add water and cyclohexane. Acidify to pH 1-2 with hydrochloric acid.

  • Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with cyclohexane. The combined organic layers are washed with water. The solvent is removed under reduced pressure. The crude Thioctic Acid is then recrystallized from a suitable solvent like cyclohexane.

Causality and Field Insights:

  • In Situ Formation of Sodium Polysulfide: Sodium sulfide and sulfur react in situ to form sodium polysulfides (Na2Sx), which act as the sulfur transfer agent to displace the two chloride atoms and form the dithiolane ring.

  • Role of Sodium Sulfite: Sodium sulfite is added to quench any unreacted polysulfides and to aid in the work-up.

  • Final Hydrolysis: The ester is hydrolyzed under the reaction conditions (or during the acidic work-up) to the final carboxylic acid.

Visualization of the Synthetic Pathway

Thioctic_Acid_Synthesis cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Chain Elongation (Friedel-Crafts) cluster_2 Step 3: Reduction & Chlorination cluster_3 Step 4: Cyclization & Hydrolysis A Monoethyl Adipate B This compound A->B Bis(trichloromethyl) carbonate, DMF, Toluene C Ethyl 6-oxo-8-chlorooctanoate B->C Ethylene, AlCl3, Dichloroethane D Ethyl 6-hydroxy-8-chlorooctanoate C->D NaBH4, Ethanol E Ethyl 6,8-dichlorooctanoate D->E Bis(trichloromethyl) carbonate, DMF F Thioctic Acid E->F Na2S, S, Na2SO3; H3O+

Caption: Synthetic pathway to Thioctic Acid.

Conclusion

The synthesis of Thioctic Acid via the this compound intermediate represents a robust and industrially viable route. By strategically building the carbon backbone from a C6 to a C8 unit and carefully controlling the introduction of functional groups, high yields and purity can be achieved. This guide has provided a detailed, step-by-step methodology for each key transformation, grounded in an understanding of the underlying chemical principles and informed by practical, field-tested insights. The self-validating nature of these protocols, coupled with the use of safer and more efficient reagents, underscores the elegance and practicality of this synthetic approach in the production of this vital therapeutic agent.

References

Sources

Methodological & Application

Application Note & Protocol: Synthesis of N-Alkyl-7-oxo-7-(alkoxy)heptanamides via Reaction of Ethyl 6-(chloroformyl)hexanoate with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of N-substituted long-chain amides through the reaction of Ethyl 6-(chloroformyl)hexanoate with primary amines. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, outline critical safety considerations, and discuss the significance of the resulting amide products in drug development.

Introduction: The Significance of the Amide Bond

The formation of an amide bond is one of the most fundamental and crucial reactions in organic chemistry, central to the synthesis of peptides, polymers, and a vast array of pharmaceuticals. The amide functional group is a key pharmacophore or auxophore in numerous top-selling drugs, valued for its metabolic stability and hydrogen bonding capabilities.[1] The reaction between an acyl chloride and a primary amine is a robust and efficient method for creating N-substituted amides, often proceeding with high yield and selectivity under mild conditions.[2][3]

This compound is a bifunctional reagent, possessing both a reactive acyl chloride and a stable ester group. This structure makes it an ideal building block for introducing a six-carbon aliphatic chain with a terminal ester into a target molecule. The resulting products, long-chain N-alkyl amides, are of significant interest in drug development for modifying the lipophilicity and pharmacokinetic profiles of lead compounds and have applications in creating novel materials like oil gels for sustained drug release.[4][5] This guide provides a detailed protocol for this transformation, emphasizing the mechanistic rationale and safety precautions necessary for a successful and safe synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism, often referred to as an addition-elimination reaction.[6][7] The process is highly efficient due to the excellent electrophilicity of the acyl chloride's carbonyl carbon and the good leaving group ability of the chloride ion.

The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a transient tetrahedral intermediate.[7]

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This concerted step results in the expulsion of the chloride ion (Cl⁻), a stable leaving group.[6]

  • Deprotonation: The resulting protonated amide is highly acidic. A base present in the reaction mixture removes the proton from the nitrogen atom to yield the final, neutral N-substituted amide product. Typically, a second equivalent of the primary amine or an added non-nucleophilic base like triethylamine serves this purpose, neutralizing the hydrogen chloride (HCl) byproduct that is formed.[2][6]

Reaction_Mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism reac1 This compound intermed Tetrahedral Intermediate reac1->intermed Nucleophilic Attack reac2 Primary Amine (R-NH₂) reac2->intermed prod3 Protonated Amine (R-NH₃⁺) reac2->prod3 HCl Neutralization prod1 N-Alkyl Amide Product intermed->prod1 Elimination prod2 Chloride Ion (Cl⁻) intermed->prod2 prod1->prod1

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Safety & Handling: A Critical Overview

This compound is a hazardous chemical that demands careful handling in a controlled laboratory environment.

  • Primary Hazards: The compound is corrosive and causes severe skin burns and eye damage.[8][9] It may also be corrosive to metals.[10] Inhalation may cause respiratory irritation.[9]

  • Moisture Sensitivity: As with all acyl chlorides, it reacts vigorously with water and moisture, hydrolyzing to the corresponding carboxylic acid and releasing corrosive HCl gas. The reaction must be conducted under anhydrous conditions.[10]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[8]

  • Ventilation: All handling and reactions must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8]

  • Inert Atmosphere: Store the reagent under an inert gas (e.g., nitrogen or argon) and conduct reactions under an inert atmosphere to prevent degradation from atmospheric moisture.[10]

  • Emergency Procedures: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][11] For inhalation, move the individual to fresh air at once.[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a generic primary amine. Quantities can be scaled as needed.

Materials & Equipment

Reagents:

  • This compound (>97%)

  • Primary Amine (e.g., Benzylamine, 1.0 eq)

  • Triethylamine (Et₃N, dried, 1.1 eq) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Reagents for TLC visualization (e.g., potassium permanganate stain)

  • Silica Gel for column chromatography

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Pressure-equalizing dropping funnel

  • Condenser and inert gas inlet (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup & Inert Atmosphere Dissolve amine & Et₃N in anhydrous DCM B 2. Cooling Cool solution to 0 °C in an ice bath A->B C 3. Reagent Addition Add acyl chloride solution dropwise B->C D 4. Reaction Warm to RT and stir for 2-16 hours. Monitor by TLC. C->D E 5. Quenching & Extraction Transfer to separatory funnel, add water D->E F 6. Aqueous Washes Wash with 1M HCl, sat. NaHCO₃, and Brine E->F G 7. Drying & Concentration Dry organic layer with MgSO₄, filter, and evaporate solvent F->G H 8. Purification Purify crude product by flash column chromatography G->H

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents). Fit the flask with a septum and a condenser with a nitrogen/argon inlet.

  • Dissolution & Cooling: Add anhydrous dichloromethane (DCM) via syringe to dissolve the reagents. Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Transfer this solution to a pressure-equalizing dropping funnel and attach it to the reaction flask.

  • Reaction Execution: Add the acyl chloride solution dropwise to the stirred amine solution over 30-45 minutes. A white precipitate (triethylamine hydrochloride) will likely form. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-16 hours.[2]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the limiting reagent (amine or acyl chloride) indicates completion.

  • Workup - Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing deionized water. Shake and separate the layers.

  • Workup - Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any acidic residue), and finally, brine (to aid in phase separation).[7]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure N-substituted amide.[12]

Data Summary Table

The following table provides an example of reagent quantities for the synthesis of Ethyl 6-(benzylamino)-6-oxohexanoate.

ReagentM.W. ( g/mol )EquivalentsMoles (mmol)Amount
This compound206.67[9]1.010.02.07 g
Benzylamine107.151.010.01.07 g (1.1 mL)
Triethylamine101.191.111.01.11 g (1.5 mL)
Anhydrous DCM---~50 mL
Product (Expected) 277.36 - - ~2.4 g (85% yield)

Applications in Drug Development & Research

The amide products synthesized via this protocol serve as valuable intermediates and final compounds in pharmaceutical research.

  • Modulating Pharmacokinetics: The long alkyl-ester chain can be used to systematically alter the lipophilicity of a drug candidate, which is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioisosteric Replacement: The amide bond itself is a key structural motif. However, in some cases, it can be liable to enzymatic degradation. Understanding its synthesis is the first step toward creating more stable bioisosteric replacements if needed.[1]

  • Linker Chemistry: The bifunctional nature of the starting material allows the product to be used as a linker, connecting a pharmacophore (via the amide) to another functional group (via the ester, which can be hydrolyzed or further modified).

References

  • TCI Chemicals. (2025-05-06). Safety Data Sheet: Ethyl 6-(Chloroformyl)
  • Clark, J. (n.d.).
  • Sparkl. (n.d.). Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines. Sparkl Notes.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Pearson. (2024-07-08). Show how you would use appropriate acyl chlorides and amines to synthesize. Pearson.
  • TCI Chemicals. (n.d.). Ethyl 6-(Chloroformyl)
  • PubChem. (n.d.). This compound.
  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Fisher Scientific.
  • SDS Manager AS. (2025-05-06). Ethyl 6-(Chloroformyl)
  • Chemistry LibreTexts. (2023-01-22). Making Amides from Acyl Chlorides. Chemistry LibreTexts.
  • Naka, K., et al. (n.d.). Long-chain alkylamide-derived oil gels: mixing induced onset of thixotropy and application in sustained drug release. New Journal of Chemistry (RSC Publishing).
  • (Author unknown). (n.d.). Application of Amide Bioisosteres in the Optimization of Lead Compounds. (Source details incomplete).
  • Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • Al-Mulla, A. (2023-10-13). Synthesis of novel amides and related compounds with applications in medicinal chemistry. University of Sussex - Figshare.
  • T. R. L. C. Paixão, et al. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central.
  • Zhang, Z., et al. (2019). High-Performance n-Hexane Purification by Nonporous Adaptive Crystals of Leaning Pillar[10]arene. ResearchGate.

  • Abdullah, A., et al. (2022). New Bis-Chalcon Long-Chain Alkyl Amide Derivatives Synthesized Via Direct Reaction.
  • Organic Syntheses. (n.d.). 1,6-Octadien-3-amine, 3,7-dimethyl-. Organic Syntheses Procedure.
  • Organic Syntheses. (n.d.).
  • Journal of Chemical Education. (2020). Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory.

Sources

Application Notes and Protocols for Nanoparticle Surface Functionalization Using Ethyl 6-(chloroformyl)hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering the Nano-Bio Interface

The transformative potential of nanotechnology in therapeutics and diagnostics is unlocked at the surface of the nanoparticle. Unmodified nanoparticles often lack the required biological specificity, stability, and functionality for advanced applications. Surface functionalization addresses this by covalently attaching molecules that can dictate the nanoparticle's fate and function in a biological environment. Ethyl 6-(chloroformyl)hexanoate is a versatile bifunctional linker molecule ideal for this purpose. Its terminal ethyl ester group provides a stable, biocompatible surface, while the highly reactive chloroformyl (acyl chloride) group allows for efficient covalent attachment to common nanoparticle surface functionalities, such as primary amines and hydroxyls. This document provides a comprehensive guide to the principles and practice of using this compound for nanoparticle surface modification.

Scientific Principles: The Chemistry of Surface Acylation

The primary reaction mechanism underpinning the use of this compound is nucleophilic acyl substitution. The carbon atom of the chloroformyl group is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack by electron-rich species like the lone pair of electrons on the nitrogen of a primary amine (-NH₂) or the oxygen of a hydroxyl group (-OH) present on the surface of pre-functionalized nanoparticles.

The reaction with amine-functionalized nanoparticles results in the formation of a stable amide bond, while reaction with hydroxyl-functionalized surfaces yields an ester linkage. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically included in the reaction to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing undesirable side reactions.

G cluster_0 Reaction with Amine-Functionalized Nanoparticle cluster_1 Reaction with Hydroxyl-Functionalized Nanoparticle NP-NH2 Nanoparticle-NH₂ Product1 Ester-Terminated Nanoparticle (Amide Linkage) NP-NH2->Product1 Nucleophilic Attack Reagent1 This compound Reagent1->Product1 Base1 Base (e.g., TEA) Byproduct1 HCl Base1->Byproduct1 Neutralizes NP-OH Nanoparticle-OH Product2 Ester-Terminated Nanoparticle (Ester Linkage) NP-OH->Product2 Nucleophilic Attack Reagent2 This compound Reagent2->Product2 Base2 Base (e.g., Pyridine) Byproduct2 HCl Base2->Byproduct2 Neutralizes

Figure 1: Reaction mechanisms for the functionalization of amine and hydroxyl-terminated nanoparticles with this compound.

Experimental Protocols

The following protocols are designed to be adaptable for a range of nanoparticle types (e.g., silica, iron oxide, polymeric nanoparticles). It is crucial to work under anhydrous conditions as this compound is sensitive to hydrolysis.[1]

Protocol 1: Functionalization of Amine-Terminated Nanoparticles

This protocol details the formation of a stable amide linkage between an amine-functionalized nanoparticle and this compound.

Materials:

  • Amine-functionalized nanoparticles (-NH₂ NPs)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA), anhydrous

  • Anhydrous ethanol

  • Argon or Nitrogen gas supply

  • Standard glassware (round-bottom flask, syringes, etc.)

  • Magnetic stirrer and stir bar

Workflow Diagram:

G start Start disperse Disperse Amine-NPs in Anhydrous Solvent start->disperse inert Establish Inert Atmosphere (Ar/N₂) disperse->inert add_base Add Triethylamine (Base) inert->add_base add_reagent Add this compound Solution Dropwise add_base->add_reagent react React for 4-12 hours at Room Temperature add_reagent->react quench Quench with Anhydrous Ethanol react->quench purify Purify by Centrifugation and Washing quench->purify dry Dry Under Vacuum purify->dry characterize Characterize Functionalized NPs dry->characterize

Figure 2: Workflow for the functionalization of amine-terminated nanoparticles.

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in an anhydrous solvent (e.g., DMF or DCM) at a concentration of 1 mg/mL in a round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Place the flask under an inert atmosphere (argon or nitrogen) to prevent hydrolysis of the acyl chloride.

  • Base Addition: Add triethylamine to the nanoparticle dispersion. A 2-fold molar excess relative to the estimated surface amine groups is a good starting point.

  • Reagent Addition: In a separate vial, dissolve a 1.5-fold molar excess of this compound (relative to the surface amine groups) in a small amount of the anhydrous solvent. Add this solution dropwise to the stirring nanoparticle dispersion.

  • Reaction: Allow the reaction to proceed for 4-12 hours at room temperature with continuous stirring.

  • Quenching: Add a small amount of anhydrous ethanol to quench any unreacted this compound.

  • Purification: Centrifuge the reaction mixture to pellet the functionalized nanoparticles. Wash the nanoparticles three times with the reaction solvent and twice with anhydrous ethanol to remove excess reagents and byproducts.

  • Drying: Dry the final product under vacuum and store in a desiccator.

Protocol 2: Functionalization of Hydroxyl-Terminated Nanoparticles

This protocol describes the formation of an ester linkage between a hydroxyl-functionalized nanoparticle and this compound.

Materials:

  • Hydroxyl-functionalized nanoparticles (-OH NPs)

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine, anhydrous

  • Anhydrous ethanol

  • Argon or Nitrogen gas supply

  • Standard glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Nanoparticle Dispersion: Disperse the hydroxyl-functionalized nanoparticles in anhydrous DCM or THF at a concentration of 1 mg/mL in a round-bottom flask with a magnetic stir bar.

  • Inert Atmosphere: Establish an inert atmosphere (argon or nitrogen) over the reaction.

  • Base Addition: Add anhydrous pyridine to the dispersion, which acts as both a base and a catalyst. A 2 to 3-fold molar excess relative to the estimated surface hydroxyl groups is recommended.

  • Reagent Addition: Dissolve a 1.5 to 2-fold molar excess of this compound in a small volume of the anhydrous solvent. Add this solution dropwise to the nanoparticle dispersion while stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The esterification of hydroxyl groups is generally slower than the amidation of amines.

  • Quenching: Add anhydrous ethanol to quench any remaining acyl chloride.

  • Purification: Collect the functionalized nanoparticles by centrifugation. Wash the nanoparticles sequentially with the reaction solvent, then twice with anhydrous ethanol.

  • Drying: Dry the ester-terminated nanoparticles under vacuum and store in a desiccator.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful surface modification.

Parameter Before Functionalization (Amine-NP) After Functionalization (Ester-NP) Technique Rationale for Change
Hydrodynamic Diameter (nm) 100 ± 5108 ± 6Dynamic Light Scattering (DLS)Increase in size due to the addition of the alkyl-ester chain.
Polydispersity Index (PDI) < 0.2< 0.25Dynamic Light Scattering (DLS)A slight increase may be observed, but a low PDI should be maintained, indicating a stable dispersion.
Zeta Potential (mV) in neutral pH buffer +30 ± 4+15 ± 5Zeta Potential AnalysisDecrease in positive charge due to the conversion of primary amines to neutral amides.
FTIR Peak (cm⁻¹) ~3400 (N-H stretch)~1730 (C=O ester stretch), ~1650 (C=O amide stretch), disappearance of N-H stretchFourier-Transform Infrared Spectroscopy (FTIR)Appearance of characteristic ester and amide carbonyl peaks and disappearance of the primary amine stretch confirm covalent modification.[2][3][4][5][6]
Surface Elemental Composition C, N, O, (Core elements)Increased C and O content relative to NX-ray Photoelectron Spectroscopy (XPS)Confirms the addition of the carbon- and oxygen-rich this compound moiety.

Table 1: Expected Physicochemical Properties of Nanoparticles Before and After Functionalization.

Troubleshooting and Considerations

  • Nanoparticle Aggregation: If aggregation is observed after functionalization, consider optimizing the amount of linker, using a more dilute nanoparticle suspension, or improving the washing steps.

  • Low Functionalization Efficiency: Ensure all reagents and solvents are anhydrous. Increase the reaction time or the molar excess of this compound.

  • Hydrolysis of the Linker: The chloroformyl group is highly susceptible to hydrolysis.[1] Handle this compound in a glovebox or under a steady stream of inert gas.

Conclusion

This compound is a valuable tool for the surface engineering of nanoparticles. The protocols and characterization guidelines presented here provide a robust framework for researchers to create ester-terminated nanoparticles with tailored surface properties for a wide array of applications in drug development and materials science. The resulting ester-functionalized surface can impart hydrophobicity and can also serve as a precursor for further chemical modifications.

References

  • Medic Tech. (2026). FTIR Spectroscopy Analysis for Surface Functionalization. Protocol ID: PROTO-2026-01-004. Available at: [Link]

  • Determination of surface functionalizing using FTIR. Notes: From bottom... - ResearchGate. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). Spectral Analysis of Drug Loaded Nanoparticles for Drug-Polymer Interactions. Available at: [Link]

  • Spectroscopy Online. (2025). FT-IR Spectroscopy Provides Insights into Green Synthesis and Stabilization of Nanoparticles. Available at: [Link]

  • MDPI. (2023). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Available at: [Link]

  • Organic Syntheses. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Available at: [Link]

Sources

Application Notes & Protocols: Ethyl 6-(chloroformyl)hexanoate in Polymer Synthesis and Modification

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Unique Utility of a Heterobifunctional Building Block

Ethyl 6-(chloroformyl)hexanoate, also known as ethyl adipoyl chloride, is a versatile heterobifunctional molecule derived from adipic acid.[1][2] Its structure, featuring a highly reactive acyl chloride at one end and a more stable ethyl ester at the other, provides chemists with a powerful tool for sequential and controlled chemical transformations. The significant difference in reactivity between the two functional groups is the cornerstone of its utility in advanced polymer science.

The acyl chloride group undergoes rapid nucleophilic addition-elimination reactions with nucleophiles such as amines and alcohols, forming robust amide or ester linkages, respectively.[3][4][5] This reaction is typically exothermic and proceeds quickly, often at room temperature, releasing hydrogen chloride (HCl) as a byproduct.[6] In contrast, the ethyl ester group is significantly less reactive and requires more stringent conditions, such as strong acid or base catalysis and heat, for transesterification or hydrolysis. This differential reactivity allows for the precise incorporation of this molecule into polymer backbones or its use as a linker to append functional moieties to existing polymer chains without unintended cross-reactivity.

This guide provides an in-depth exploration of the applications of this compound in both de novo polymer synthesis and post-polymerization modification, complete with detailed, field-tested protocols.

Part 1: Application in Polymer Synthesis

This compound can serve as an A-B type monomer in polycondensation reactions. Its dual functionality allows it to react with A-A or B-B type monomers (like diamines or diols) to create polymers with precisely engineered structures, such as poly(ester-amide)s. These materials are of significant interest in the biomedical field for their tunable degradation profiles and mechanical properties.

Protocol 1: Synthesis of a Poly(ester-amide) via Solution Polycondensation

This protocol details the synthesis of a linear poly(ester-amide) by reacting this compound with a diamine, hexamethylenediamine. The resulting polymer contains alternating ester and amide linkages in its backbone.

Core Reaction: The acyl chloride of this compound reacts with the amine groups of hexamethylenediamine to form amide bonds, creating the polymer backbone. The ethyl ester groups remain intact along the chain.

Materials:

  • This compound (C9H15ClO3, MW: 206.67 g/mol )[2][7]

  • Hexamethylenediamine (HMD)

  • Triethylamine (TEA) (acid scavenger)

  • Anhydrous Dichloromethane (DCM) (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Schlenk line or inert gas manifold

  • Ice bath

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Workup & Purification A Dissolve HMD & TEA in DCM under Argon B Cool to 0°C (Ice Bath) A->B C Add this compound solution dropwise B->C Start Addition D Stir at 0°C for 2h, then RT overnight C->D E Filter to remove TEA·HCl salt D->E F Concentrate Filtrate E->F G Precipitate Polymer in cold Methanol F->G H Collect & Dry Polymer under vacuum G->H

Caption: Workflow for poly(ester-amide) synthesis.

Detailed Procedure:

  • Reactor Setup: Assemble a dry three-neck flask with a magnetic stir bar, a dropping funnel, and a gas inlet/outlet connected to an inert gas line. Purge the system with argon or nitrogen for 15-20 minutes.

  • Reagent Preparation:

    • In the reaction flask, dissolve hexamethylenediamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

    • In a separate dry flask, dissolve this compound (1 equivalent) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction Initiation: Cool the reaction flask containing the diamine solution to 0°C using an ice bath.

  • Polymerization:

    • Begin dropwise addition of the this compound solution from the dropping funnel to the stirred diamine solution over 30-45 minutes. A white precipitate (triethylamine hydrochloride) will form immediately.

    • Rationale: Slow addition is crucial to control the exothermicity of the reaction and prevent side reactions, ensuring the formation of a high molecular weight polymer. TEA is added to neutralize the HCl byproduct, driving the equilibrium towards product formation.[4]

    • After complete addition, maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Reduce the volume of the filtrate by approximately two-thirds using a rotary evaporator.

    • Pour the concentrated polymer solution slowly into a beaker of cold, vigorously stirring methanol (typically 10x the volume of the concentrate). The polymer will precipitate as a white solid.

    • Rationale: Methanol is a non-solvent for the polymer but is miscible with DCM, making it an effective precipitating agent.

    • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

Expected Characterization Results:

TechniqueExpected Observation
FTIR Appearance of strong amide C=O stretch (~1640 cm⁻¹), N-H stretch (~3300 cm⁻¹). Retention of ester C=O stretch (~1730 cm⁻¹).
¹H NMR Appearance of a broad peak corresponding to the amide N-H proton. Signals corresponding to both monomer units.
GPC/SEC A monomodal peak indicating the molecular weight distribution of the synthesized polymer.

Part 2: Application in Polymer Modification

The high reactivity of the acyl chloride group makes this compound an excellent linker for modifying existing polymers that possess nucleophilic functional groups (e.g., -OH, -NH2). This "grafting to" approach is a powerful strategy for functionalizing polymers for specific applications, such as drug delivery, by attaching therapeutic agents or targeting ligands.[8][9][10]

Protocol 2: Grafting a Model Amine onto a Hydroxyl-Containing Polymer

This protocol describes the modification of Poly(vinyl alcohol) (PVA), a biocompatible polymer, by first reacting its hydroxyl groups with this compound. This introduces a terminal ester group, which can then be used for further functionalization. This is a two-step process where the molecule acts as a linker.

Reaction Scheme:

G cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Amine Coupling (Amidation) PVA PVA-OH Linker + Cl-CO-(CH2)4-COOEt PVA->Linker PVA_Linked PVA-O-CO-(CH2)4-COOEt Linker->PVA_Linked Pyridine, DMF PVA_Linked2 PVA-O-CO-(CH2)4-COOEt Amine + R-NH2 PVA_Linked2->Amine PVA_Final PVA-O-CO-(CH2)4-CO-NH-R Amine->PVA_Final Heat

Caption: Two-step modification of PVA using the linker.

Materials:

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • This compound

  • Anhydrous Dimethylformamide (DMF) (solvent)

  • Anhydrous Pyridine (base and catalyst)

  • Benzylamine (model amine for coupling)

  • Diethyl ether (for precipitation)

  • Dialysis tubing (MWCO appropriate for the starting PVA)

Procedure:

Step 1: Attaching the Linker to PVA

  • Dissolution: Dissolve PVA in anhydrous DMF in a round-bottom flask. This may require gentle heating (60-70°C) and prolonged stirring. Once dissolved, cool the solution to room temperature and place it under an inert atmosphere.

  • Base Addition: Add anhydrous pyridine (1.5 equivalents per -OH group to be functionalized) to the PVA solution. Cool the mixture to 0°C in an ice bath.

    • Rationale: Pyridine acts as a base to neutralize the HCl byproduct and can also catalyze the acylation of the alcohol.[4]

  • Acylation: Slowly add this compound (1.2 equivalents per -OH) dropwise to the cold, stirred solution.

  • Reaction: Allow the reaction to proceed at 0°C for 2 hours, then stir at room temperature for 24 hours.

  • Purification:

    • Precipitate the modified polymer by pouring the reaction mixture into a large volume of diethyl ether.

    • Redissolve the crude product in a minimal amount of DMF or water and purify by dialysis against deionized water for 48 hours to remove unreacted reagents and pyridine hydrochloride.

    • Lyophilize (freeze-dry) the purified solution to obtain the PVA-linker conjugate as a white, fluffy solid.

Step 2: Coupling the Amine to the Modified PVA

  • Reaction Setup: Dissolve the PVA-linker conjugate in a suitable solvent (e.g., DMF).

  • Amine Addition: Add an excess of benzylamine (e.g., 5-10 equivalents relative to the attached ester groups) to the solution.

  • Amidation: Heat the reaction mixture (e.g., to 80-100°C) and stir for 24-48 hours. The progress can be monitored by TLC or FTIR.

  • Final Purification: Purify the final grafted polymer by precipitation in diethyl ether, followed by extensive dialysis against water to remove excess amine and solvent. Lyophilize to obtain the final product.

Conclusion

This compound is a high-value reagent for polymer chemists, offering a reliable method for creating complex macromolecular architectures. Its differential reactivity enables both the synthesis of novel polymers with integrated functionalities and the strategic modification of existing polymers. The protocols outlined here provide a robust foundation for researchers to explore its potential in developing advanced materials for drug delivery, tissue engineering, and other high-performance applications. Proper handling under anhydrous conditions is critical to success, given the moisture sensitivity of the acyl chloride group.[4][11]

References

  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. [Link]

  • ResearchGate. (n.d.). Polymer Grafting in Drug Delivery | Request PDF. [Link]

  • Frontiers. (2023). Polymer Grafting and its chemical reactions. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Scribd. (n.d.). Synthesis of Polyamide. [Link]

  • ResearchGate. (2020). (PDF) Grafting Polymers. [Link]

  • Indian Journal of Chemical Technology. (2023). Synthesis of polyamide-6: Characterization and application to the removal of heavy metals by clays. [Link]

  • Chemdad Co., Ltd. (n.d.). Adipoyl chloride. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of New Polymers Derivatives from Copoly (Vinyl Chloride – Vinyl Alcohol). [Link]

  • PubMed Central. (2021). Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. [Link]

  • Reddit. (2019). 700mg of adipic acid I made for use in a nylon 6,6 synthesis. Next I need to convert it to adipoyl chloride using thionyl chloride.. [Link]

  • Google Patents. (n.d.). Polyamide pa 6-6 synthesis process.
  • PubMed. (2023). Polymer Grafting and its chemical reactions. [Link]

  • Save My Exams. (2024). Formation of Polyamides - A Level Chemistry Revision Notes. [Link]

  • RSC Publishing. (2017). Poly(ethylene glycol)-graft-poly(vinyl acetate) single-chain nanoparticles for the encapsulation of small molecules. [Link]

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Application Note & Protocol: A Comprehensive Guide to the Acylation of Alcohols with Ethyl 6-(chloroformyl)hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Acylation in Modern Chemistry

Acylation stands as a cornerstone transformation in organic synthesis, enabling the introduction of an acyl group into a molecule. This reaction is of paramount importance in the fields of drug development, polymer chemistry, and materials science for the synthesis of esters, amides, and other carbonyl derivatives. The acylation of alcohols to form esters is a particularly versatile method for protecting hydroxyl groups, modifying the pharmacokinetic properties of drug candidates, and creating functionalized monomers for polymerization.[1][2]

Ethyl 6-(chloroformyl)hexanoate is a highly useful bifunctional reagent. It possesses a reactive acyl chloride for nucleophilic attack and a stable ethyl ester at the other end of its six-carbon chain. This structure allows it to act as a linker, tethering molecules of interest or modifying surfaces. This guide provides a detailed protocol and the underlying chemical principles for the successful acylation of alcohols using this versatile reagent.

Reagents and Materials

Chemical Formula MW ( g/mol ) Key Properties Supplier Example
This compoundC9H15ClO3206.67Corrosive, moisture-sensitive liquid.[3][4]TCI Chemicals[3]
Generic Alcohol (R-OH)--Primary or secondary alcohol.Sigma-Aldrich
Pyridine (anhydrous)C5H5N79.10Weak base, nucleophilic catalyst, solvent.[5]Sigma-Aldrich
Dichloromethane (DCM, anhydrous)CH2Cl284.93Common organic solvent.[5]Fisher Scientific[6]
Hydrochloric Acid (HCl, 1M aq.)HCl36.46For workup.VWR
Saturated Sodium Bicarbonate (NaHCO3 aq.)NaHCO384.01For workup, to neutralize acid.VWR
Brine (saturated NaCl aq.)NaCl58.44For workup, to aid phase separation.Lab-prepared
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)Na2SO4 / MgSO4142.04 / 120.37Drying agent.Sigma-Aldrich

Critical Safety Considerations

This compound is a corrosive and hazardous chemical. It causes severe skin burns and eye damage.[3][7] The reaction also generates hydrogen chloride (HCl) gas, which is a steamy, acidic, and corrosive gas.[8][9]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

  • Fume Hood: All manipulations of this compound and the entire reaction must be performed in a well-ventilated fume hood.

  • Inert Atmosphere: Due to the moisture sensitivity of the acyl chloride, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Spill and Waste: Have appropriate spill kits and waste containers ready. Neutralize any spills with a suitable agent like sodium bicarbonate.

The Underlying Chemistry: Mechanism of Pyridine-Catalyzed Acylation

The acylation of an alcohol with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[8][9][10] While the reaction can proceed without a catalyst, it is often sluggish and generates corrosive HCl gas. A weak base like pyridine serves a dual role as both a nucleophilic catalyst and an acid scavenger, significantly accelerating the reaction and preventing the buildup of HCl.[5][11]

The catalytic cycle can be broken down into the following key steps:

  • Activation of the Acyl Chloride: The lone pair of electrons on the nitrogen atom of pyridine attacks the electrophilic carbonyl carbon of this compound. This is more nucleophilic than the alcohol.

  • Formation of the Acylpyridinium Ion: This addition leads to the formation of a highly reactive N-acylpyridinium intermediate, with the expulsion of a chloride ion. This intermediate is significantly more electrophilic than the starting acyl chloride.

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the carbonyl carbon of the activated acylpyridinium ion.

  • Ester Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, expelling pyridine as a good leaving group. The resulting protonated ester is then deprotonated by another molecule of pyridine (acting as a Brønsted base) to yield the final ester product and pyridinium hydrochloride. This regenerates the pyridine catalyst.

Pyridine-Catalyzed Acylation Mechanism reagents This compound + Pyridine acylpyridinium N-Acylpyridinium Ion (Highly Reactive Intermediate) reagents->acylpyridinium Activation alcohol_complex Alcohol attacks Acylpyridinium Ion acylpyridinium->alcohol_complex Nucleophilic Attack by R-OH tetrahedral_intermediate Tetrahedral Intermediate alcohol_complex->tetrahedral_intermediate Formation product_formation Ester Product + Pyridinium HCl tetrahedral_intermediate->product_formation Collapse & Proton Transfer product_formation->reagents Catalyst Regeneration

Caption: Pyridine-catalyzed acylation mechanism.

Detailed Experimental Protocol

This protocol describes the acylation of a generic primary or secondary alcohol (1.0 equivalent) with this compound (1.1 equivalents).

Reagent Calculation Table
Reagent Equivalents Moles (mmol) Mass (mg) / Volume (µL)
Alcohol (R-OH, e.g., Benzyl Alcohol, MW=108.14)1.05.0540.7 mg (520 µL)
This compound1.15.51136.7 mg (approx. 1015 µL)
Pyridine1.57.5593.3 mg (605 µL)
Anhydrous DCM--25 mL
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the alcohol (1.0 eq.).

    • Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.2 M solution).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • To the stirred solution, add anhydrous pyridine (1.5 eq.) via syringe.

    • Slowly, add this compound (1.1 eq.) dropwise via syringe over 5-10 minutes. A white precipitate (pyridinium hydrochloride) may form.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess pyridine)

      • Saturated NaHCO3 solution (to neutralize any remaining acid)

      • Brine

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ester.

Experimental Workflow setup 1. Reaction Setup (Alcohol in DCM, 0 °C) addition 2. Reagent Addition (Pyridine, then Acyl Chloride) setup->addition reaction 3. Reaction (Warm to RT, stir 2-4h) addition->reaction monitoring 4. TLC Monitoring reaction->monitoring workup 5. Aqueous Workup (HCl, NaHCO3, Brine) monitoring->workup drying 6. Drying (Na2SO4 or MgSO4) workup->drying purification 7. Purification (Rotary Evaporation & Column Chromatography) drying->purification product Pure Ester Product purification->product

Caption: Experimental workflow for alcohol acylation.

Product Characterization

The successful synthesis of the desired ester can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (typically around 1735 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Reaction Inactive acyl chloride due to hydrolysis.Use fresh or newly opened this compound. Ensure all glassware and solvents are anhydrous.
Sterically hindered alcohol.Increase reaction time, temperature, or consider using a more potent catalyst like 4-(Dimethylamino)pyridine (DMAP) in catalytic amounts.[1][12][13]
Formation of Side Products Reaction with water.Ensure anhydrous conditions.
Elimination reactions for sensitive alcohols.Maintain low reaction temperatures.[11]
Difficult Purification Pyridine contamination.Ensure thorough washing with 1M HCl during workup.

Conclusion

The acylation of alcohols with this compound is a robust and versatile reaction for the synthesis of functionalized esters. By employing a pyridine catalyst and adhering to anhydrous conditions, this protocol provides a reliable method for achieving high yields of the desired product. Careful attention to the safety precautions outlined is paramount for the successful and safe execution of this procedure.

References

  • Li, W., et al. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 172-175. [Link]

  • Chemistry Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol?[Link]

  • Clark, J. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (2021, April 6). Acylation of Alcohols, Part 1: with Acyl Halides [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Alcohols to Acid Chlorides. [Link]

  • Schedel, H., et al. (2001). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). The Journal of Organic Chemistry, 66(16), 5355–5361. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]

  • Save My Exams. (2023, June 23). Acylation Mechanism. [Link]

  • Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols?[Link]

  • SDS Manager. (2025, May 6). This compound SDS. [Link]

  • National Institutes of Health. (n.d.). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. [Link]

  • PubMed. (2008). Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery. [Link]

  • Science of Synthesis. (n.d.). Acylation of Alcohols and Amines. [Link]

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Application Notes and Protocols for the Derivatization of Biomolecules using Ethyl 6-(chloroformyl)hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of biomolecules, particularly proteins, using Ethyl 6-(chloroformyl)hexanoate. This reagent allows for the introduction of a six-carbon aliphatic chain with a terminal ethyl ester group onto nucleophilic residues of biomolecules. This modification can be utilized for a variety of applications, including altering the hydrophobicity of a protein, introducing a spacer arm for further conjugation, or for analytical purposes such as modifying proteins for mass spectrometry analysis.

Introduction to Biomolecule Derivatization with this compound

This compound is a bifunctional reagent featuring a reactive acid chloride and a stable ethyl ester. The acid chloride moiety readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds. It can also react with other nucleophiles like the sulfhydryl group of cysteine, though the resulting thioester is generally less stable than the amide bond.

This derivatization strategy is valuable for:

  • Modulating Protein Properties: The addition of the hexanoate chain increases the hydrophobicity of the protein, which can influence its folding, stability, and interaction with other molecules or membranes.

  • Introducing a Linker: The ethyl ester can be hydrolyzed to a carboxylic acid, providing a handle for subsequent conjugation to other molecules using carbodiimide chemistry.

  • Analytical Applications: The defined mass shift upon derivatization is useful in mass spectrometry-based proteomics to probe the accessibility of reactive residues.

Chemical Properties of this compound

A clear understanding of the reagent's properties is crucial for successful derivatization.

PropertyValueReference
Molecular Formula C₉H₁₅ClO₃[1]
Molecular Weight 206.66 g/mol [1]
Appearance Colorless to light yellow liquid
Key Reactive Group Chloroformyl (-COCl)
Synonyms Ethyl 7-chloro-7-oxoheptanoate, 6-(Chloroformyl)hexanoic acid ethyl ester[1]

Safety Precautions: this compound is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation.[1] Always handle this reagent in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Derivatization Strategies and Reaction Mechanisms

There are two primary strategies for utilizing this compound for biomolecule modification: direct acylation and a two-step approach involving conversion to an N-hydroxysuccinimide (NHS) ester for enhanced specificity towards primary amines.

Direct Acylation of Biomolecules

In this approach, the acid chloride reacts directly with nucleophilic residues on the biomolecule. The primary targets are the amino groups of lysine and the N-terminus.

Reaction Mechanism:

G cluster_0 Direct Acylation Protein_NH2 Protein-NH₂ (Lysine ε-amino group or N-terminus) Product Protein-NH-C(=O)-(CH₂)₅-COOEt (Acylated Protein) Protein_NH2->Product Nucleophilic Attack Reagent Cl-C(=O)-(CH₂)₅-COOEt (this compound) Reagent->Product Byproduct HCl (Hydrochloric Acid) Product->Byproduct Elimination

Caption: Direct acylation of a protein's primary amine with this compound.

Two-Step Derivatization via NHS-Ester Intermediate

For more specific targeting of primary amines and to avoid potential side reactions at higher pH, this compound can be converted to an N-hydroxysuccinimide (NHS) ester. NHS esters are more stable in aqueous solutions than acid chlorides and react efficiently with primary amines at physiological to slightly alkaline pH to form stable amide bonds.

Workflow:

G Start This compound Step1 React with N-Hydroxysuccinimide (NHS) in the presence of a base (e.g., triethylamine) Start->Step1 Intermediate Ethyl 6-((N-oxysuccinimide)carbonyl)hexanoate (NHS-ester derivative) Step1->Intermediate Step2 React with Protein-NH₂ (pH 7.2-8.5) Intermediate->Step2 Final_Product Acylated Protein (Protein-NH-C(=O)-(CH₂)₅-COOEt) Step2->Final_Product

Caption: Two-step workflow for protein derivatization via an NHS-ester intermediate.

Experimental Protocols

Important Considerations Before Starting:

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for the reagent. Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers are suitable alternatives.

  • pH Optimization: The reactivity of the target nucleophiles is pH-dependent. For direct acylation, a slightly alkaline pH (7.5-8.5) is generally optimal to ensure the deprotonation of primary amines. For NHS-ester reactions, a pH range of 7.2-8.5 is recommended.

  • Reagent Stoichiometry: The molar ratio of the derivatizing agent to the biomolecule will determine the extent of modification. This needs to be optimized for each specific application.

  • Quenching: After the desired reaction time, any unreacted reagent should be quenched to prevent further modification. This can be achieved by adding a small molecule with a primary amine, such as Tris or glycine.

Protocol 1: Direct Acylation of a Protein

This protocol provides a general guideline for the direct acylation of a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO immediately before use.

  • Derivatization Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A starting point could be a 10 to 50-fold molar excess of the reagent over the protein.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Analyze the extent of modification by mass spectrometry (see Section 5).

Protocol 2: Synthesis of Ethyl 6-((N-oxysuccinimide)carbonyl)hexanoate (NHS-ester derivative)

This protocol describes the conversion of this compound to its more amine-specific NHS-ester derivative.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.

    • Add triethylamine (1.2 equivalents) to the solution and stir.

  • Addition of Acid Chloride:

    • Slowly add this compound (1 equivalent) dissolved in a small amount of anhydrous DCM to the stirring NHS/TEA solution at 0 °C (ice bath).

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Work-up:

    • Filter the reaction mixture to remove the precipitate.

    • Wash the filtrate sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude NHS-ester.

  • Purification and Characterization:

    • The crude product can be purified by column chromatography on silica gel if necessary.

    • Confirm the identity and purity of the synthesized NHS-ester by NMR and mass spectrometry.

Protocol 3: Protein Derivatization with Ethyl 6-((N-oxysuccinimide)carbonyl)hexanoate

This protocol outlines the modification of a protein using the pre-synthesized NHS-ester derivative.

Materials:

  • Protein of interest

  • Ethyl 6-((N-oxysuccinimide)carbonyl)hexanoate (from Protocol 2)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMF or DMSO

  • Desalting column or dialysis tubing

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of the NHS-ester (e.g., 100 mM) in anhydrous DMF or DMSO.

  • Derivatization Reaction:

    • Add a 10 to 20-fold molar excess of the NHS-ester stock solution to the protein solution.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Follow steps 4 and 5 from Protocol 1 to quench the reaction and purify the derivatized protein.

  • Characterization:

    • Analyze the modification by mass spectrometry.

Analysis of Derivatized Biomolecules by Mass Spectrometry

Mass spectrometry is an indispensable tool for confirming the successful derivatization and identifying the sites of modification.

Expected Mass Shift:

The covalent attachment of the ethyl hexanoate moiety results in a specific mass increase.

ModificationMass Shift (Monoisotopic)Mass Shift (Average)
-C(=O)-(CH₂)₅-COOEt+155.0994 Da+155.19 g/mol

Analytical Workflow:

  • Intact Protein Analysis:

    • Analyze the purified, derivatized protein by ESI-MS or MALDI-TOF MS to determine the overall degree of modification. The appearance of new peaks corresponding to the mass of the protein plus multiples of the modifying group's mass will indicate successful derivatization.

  • Proteolytic Digestion:

    • To identify the specific sites of modification, the derivatized protein is subjected to proteolytic digestion (e.g., with trypsin). Note that modification of a lysine residue will prevent trypsin cleavage at that site.

  • LC-MS/MS Analysis of Peptides:

    • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Modified peptides will exhibit a mass shift of +155.1 Da.

  • Fragmentation Analysis:

    • During MS/MS fragmentation (e.g., CID, HCD), the modification will be attached to a specific amino acid residue. The resulting b- and y-ions will show a corresponding mass shift, allowing for the precise localization of the modification.

    • For lysine acylation, characteristic immonium ions can be observed. While the immonium ion for unmodified lysine is at m/z 101.1, the acylated lysine will produce a modified immonium ion. For a hexanoyl modification, a specific marker ion would be expected, analogous to the m/z 126.1 and 143.1 ions for acetylation.[2][3]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Derivatization Efficiency - Suboptimal pH- Inactive reagent (hydrolyzed)- Competing nucleophiles in the buffer- Insufficient molar excess of reagent- Optimize pH between 7.5 and 8.5.- Prepare fresh reagent stock solutions.- Use amine-free buffers.- Increase the molar ratio of the derivatizing agent.
Protein Precipitation - Increased hydrophobicity upon modification- High concentration of organic solvent from reagent stock- Perform the reaction at a lower protein concentration.- Add the reagent stock solution slowly while vortexing.- Consider adding a mild, non-nucleophilic detergent.
Non-specific Modification - Reaction pH is too high- Overly harsh reaction conditions- Lower the reaction pH.- Use the NHS-ester derivatization method for higher specificity.- Reduce the reaction time and/or temperature.

Conclusion

This compound is a versatile reagent for the derivatization of biomolecules. By carefully selecting the reaction strategy (direct acylation or via an NHS-ester intermediate) and optimizing the reaction conditions, researchers can effectively introduce a hexanoate moiety onto proteins and other biomolecules. This modification can be a valuable tool in protein engineering, drug development, and proteomic studies. The protocols and guidelines presented here provide a solid foundation for the successful application of this derivatization chemistry.

References

  • Kim, J. Y., Kim, K. W., Kwon, K. H., Lee, S. K., & Yoo, J. S. (2006). Probing Lysine Acetylation With a Modification-Specific Marker Ion Using High-Performance Liquid chromatography/electrospray-mass Spectrometry With Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 17(8), 1109–1118. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Tsay, J. C., Wu, Y. L., & Teng, C. H. (2010). Mass spectrometric identification of novel lysine acetylation sites in huntingtin. Molecular & Cellular Proteomics, 9(9), 1986–1995. [Link]

Sources

Application Note: Ethyl 6-(chloroformyl)hexanoate as a Versatile Linker for Amine-Reactive Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development.[1] It enables the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and surface-immobilized enzymes for biosensors.[1][2] The choice of linker is critical, as it dictates the stability, reactivity, and ultimate functionality of the conjugate.

This document provides a detailed guide to using Ethyl 6-(chloroformyl)hexanoate as a bifunctional linker for conjugating molecules to proteins and other amine-containing biomolecules. This linker features two key reactive sites: a highly reactive chloroformyl group for covalent bond formation and a terminal ethyl ester which can be retained or subsequently hydrolyzed to a carboxylic acid for further modification. The six-carbon aliphatic chain provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of the protein.

Principle of Reaction: Nucleophilic Acyl Substitution

The primary mechanism for bioconjugation with this compound is a nucleophilic addition-elimination reaction.[3][4][5] The carbon atom of the chloroformyl group (-COCl) is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[4] This makes it a prime target for attack by nucleophiles.

In the context of protein bioconjugation, the most accessible nucleophiles are the primary amines (-NH₂) found at the N-terminus of the polypeptide chain and on the side chain of lysine residues.[6] The nitrogen atom's lone pair of electrons attacks the electrophilic carbonyl carbon.[3][7][8] This is followed by the elimination of a chloride ion and a proton to form a stable, covalent amide bond.[4][5]

The reaction proceeds rapidly, but it faces a significant competing reaction: hydrolysis. The chloroformyl group can also be attacked by water, which leads to the formation of an unstable carboxylic acid that quickly decomposes, rendering the linker inactive.[3][9] Therefore, careful control of reaction conditions, particularly pH and solvent, is paramount for successful conjugation.

Caption: Reaction mechanism of this compound with a primary amine.

Key Considerations for Successful Conjugation

The high reactivity of the chloroformyl group is a double-edged sword. While it enables rapid conjugation, it also makes the linker highly susceptible to hydrolysis.[9] Success hinges on managing this competing reaction.

  • Solvent Choice: this compound is moisture-sensitive and not readily soluble in aqueous buffers.[10] It must first be dissolved in a dry, water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The stock solution should be prepared fresh immediately before use.

  • pH Control: The conjugation reaction is pH-dependent. The target amine groups on the protein must be deprotonated (nucleophilic) to be reactive, which favors a pH above their pKa (for lysine, pKa ≈ 10.5). However, the rate of hydrolysis of the chloroformyl group also increases significantly at high pH. A compromise is essential. The reaction should be performed in a buffer with a pH range of 7.5 - 8.5 . This provides a sufficient concentration of reactive amines while managing the rate of hydrolysis.

  • Stoichiometry: The molar ratio of linker to protein determines the average number of linker molecules attached to each protein, known as the degree of labeling (DoL). A higher ratio increases the DoL but also raises the risk of protein precipitation and loss of biological activity due to modification of critical lysine residues. The optimal ratio must be determined empirically, typically starting with ratios between 5:1 and 20:1 (linker:protein).

  • Temperature and Time: The reaction is typically fast and can be performed at room temperature or 4°C. Lower temperatures can help to slow the rate of hydrolysis relative to the aminolysis reaction. Reaction times are generally short, ranging from 30 minutes to 2 hours.[6]

Detailed Protocol for Protein Conjugation

This protocol provides a general workflow for conjugating this compound to a model protein like Bovine Serum Albumin (BSA).

Materials and Reagents
  • Protein (e.g., BSA)

  • This compound (moisture sensitive)[10]

  • Anhydrous (dry) DMF or DMSO

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting column (e.g., PD-10) or dialysis cassette (10 kDa MWCO)

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Experimental Workflow

Caption: Step-by-step workflow for protein conjugation.

Step-by-Step Procedure
  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer to a final concentration of 5-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the amine-free Conjugation Buffer using a desalting column or dialysis.

  • Linker Stock Solution Preparation (Perform Immediately Before Use):

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 100 mM stock solution by dissolving the required amount in anhydrous DMF or DMSO. For example, to make 100 µL of a 100 mM solution, dissolve 2.07 mg of the linker (MW: 206.66 g/mol )[11] in 100 µL of anhydrous DMF. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • While gently vortexing the protein solution, add the desired volume of the linker stock solution. For a 10:1 molar ratio with 1 mL of 10 mg/mL BSA (approx. 150 µM), you would add 15 µL of the 100 mM linker stock.

    • The addition should be done slowly and dropwise to avoid localized high concentrations of the organic solvent and linker, which can cause protein precipitation.

    • Incubate the reaction at room temperature for 1 hour with gentle stirring or rotation.

  • Quenching:

    • To stop the reaction and consume any unreacted linker, add the Quenching Buffer to a final concentration of 50 mM (e.g., add 50 µL of 1 M Tris-HCl to 1 mL of reaction mixture).

    • Incubate for an additional 15 minutes at room temperature.

  • Purification:

    • Remove excess linker, quenching reagent, and reaction byproducts by applying the reaction mixture to a desalting column pre-equilibrated with the desired Storage Buffer (e.g., PBS).

    • Alternatively, perform dialysis against the Storage Buffer at 4°C with at least two buffer changes over 24 hours.

  • Storage:

    • Determine the concentration of the purified conjugate using a protein assay (e.g., BCA).

    • Store the conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Characterization and Optimization

Successful conjugation must be confirmed analytically. The choice of technique depends on the nature of the biomolecule and the attached payload.[12]

Parameter Method Purpose
Degree of Labeling (DoL) Mass Spectrometry (ESI-MS, MALDI-TOF)Provides the most accurate measurement of the conjugate's mass and the distribution of species with different numbers of attached linkers.[13][14]
Purity / Aggregation Size-Exclusion Chromatography (SEC-HPLC)Separates the monomeric conjugate from unreacted protein and any high-molecular-weight aggregates formed during the reaction.
Conformational Integrity Circular Dichroism (CD) SpectroscopyAssesses whether the conjugation process has altered the secondary or tertiary structure of the protein.[12][15]
Functional Activity In-vitro / In-vivo AssaysConfirms that the biological activity of the protein (e.g., enzyme activity, binding affinity) is retained after conjugation.

Optimization Table:

Parameter to Optimize Range Rationale
Linker:Protein Molar Ratio 2:1 to 50:1Balances conjugation efficiency with the risk of protein inactivation or precipitation. Start with 5:1, 10:1, and 20:1.
pH 7.5 to 8.5A compromise between amine nucleophilicity and linker hydrolysis. Test pH 7.5, 8.0, and 8.5.
Reaction Time 30 min to 2 hoursAcyl chloride reactions are fast; longer times may increase hydrolysis and side reactions.
Temperature 4°C to 25°CLower temperature (4°C) can minimize hydrolysis but will slow the conjugation rate.

Troubleshooting

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency 1. Linker hydrolyzed before reacting. 2. Reaction pH is too low. 3. Insufficient linker:protein ratio.1. Prepare linker stock in anhydrous solvent immediately before use. 2. Increase reaction pH to 8.0-8.5. 3. Increase the molar excess of the linker.
Protein Precipitation 1. High concentration of organic solvent. 2. Over-modification of the protein. 3. Protein is unstable at the reaction pH.1. Add linker stock solution slowly and dropwise. Keep solvent volume <10% of total. 2. Reduce the linker:protein molar ratio. 3. Perform a pH stability screen for the protein prior to conjugation.
Loss of Biological Activity 1. Linker has modified key residues in the active/binding site. 2. Conjugation process denatured the protein.1. Reduce the linker:protein molar ratio to achieve a lower DoL. 2. Perform the reaction at a lower temperature (4°C) and for a shorter duration. Confirm structural integrity with CD.

References

  • Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry - ACS Publications. Available at: [Link]

  • A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. Available at: [Link]

  • Explaining the reaction between acyl chlorides and amines. Chemguide. Available at: [Link]

  • Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at: [Link]

  • This compound. LabSolutions. Available at: [Link]

  • This compound | C9H15ClO3. PubChem. Available at: [Link]

  • Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • Amines - Nucleophilic Addition-Elimination Mechanism (A-level Chemistry). YouTube. Available at: [Link]

  • Analysis and characterization of protein-drug conjugates. ResearchGate. Available at: [Link]

  • Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Revisionsheets.co.uk. Available at: [Link]

  • Unlocking complexity through neutron scattering: Structure and dynamics of protein–polymer conjugates. PubMed Central. Available at: [Link]

  • Chloroformates Acute Exposure Guideline Levels. NCBI Bookshelf. Available at: [Link]

  • Protein Conjugates. BioProcess International. Available at: [Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Available at: [Link]

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Application Notes and Protocols: Synthesis of Esters Using Ethyl 6-(chloroformyl)hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction: The Versatility of Ethyl 6-(chloroformyl)hexanoate in Ester Synthesis

This compound is a valuable bifunctional reagent in organic synthesis, prized for its ability to readily form ester linkages. Its structure incorporates both an ethyl ester and a highly reactive acyl chloride. This dual functionality makes it an important building block in the synthesis of a wide array of molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The acyl chloride group provides a highly efficient route to ester formation with a variety of alcohols and phenols, often under mild conditions.[3][4] This reactivity stems from the excellent leaving group ability of the chloride ion, which facilitates nucleophilic acyl substitution.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of esters using this compound. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss essential safety and characterization techniques.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of esters from this compound and an alcohol proceeds through a nucleophilic acyl substitution mechanism.[5] The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.[7][8] The intermediate then collapses, expelling the chloride ion as a leaving group and, after deprotonation, yielding the final ester product along with hydrochloric acid (HCl) as a byproduct.[5][7]

To drive the reaction to completion, a base is typically added to neutralize the HCl byproduct.[9][10] This is often accomplished under Schotten-Baumann conditions, which involve using a base like pyridine or an aqueous solution of sodium hydroxide.[7][9][11] The base prevents the protonation of the alcohol nucleophile, thereby maintaining its reactivity.

Caption: Nucleophilic acyl substitution mechanism for ester synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the synthesis of an ester from this compound and a generic primary alcohol.

Materials and Reagents
Reagent/MaterialPurpose
This compoundAcylating agent
Primary Alcohol (e.g., ethanol, butanol)Nucleophile
Anhydrous Dichloromethane (DCM)Reaction solvent
Pyridine or TriethylamineBase/HCl scavenger
Saturated Sodium Bicarbonate SolutionAqueous workup
Anhydrous Magnesium SulfateDrying agent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Dropping funnelControlled addition of reagents
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal
Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: To the cooled alcohol solution, add pyridine or triethylamine (1.1 eq.) dropwise while stirring.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in anhydrous DCM in a dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude ester can be purified by column chromatography on silica gel or by distillation under reduced pressure, depending on the properties of the product.[12]

Caption: General experimental workflow for ester synthesis.

Safety and Handling Precautions

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[13][14][15]

  • Corrosivity: It can cause severe skin burns and eye damage.[13][14] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • Moisture Sensitivity: The acyl chloride group readily hydrolyzes in the presence of moisture to form the corresponding carboxylic acid.[6][16] Therefore, it is crucial to use anhydrous solvents and handle the reagent under an inert atmosphere.[16]

  • Inhalation: Avoid inhaling vapors, which can cause respiratory irritation.[15] All manipulations should be performed in a well-ventilated fume hood.[13]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as water and strong bases.[1][17]

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[13][18]

Characterization of Synthesized Esters

The structure and purity of the synthesized ester should be confirmed using appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the ester.[19][20]

    • In ¹H NMR, look for the characteristic signals of the protons on the carbon adjacent to the newly formed ester oxygen, which typically appear in the range of 3.7-4.1 ppm.[21] The protons alpha to the carbonyl group will appear around 2.2-2.3 ppm.[19][21]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of the ester functional group.[22][23]

    • A strong C=O stretching vibration for the ester will be observed in the region of 1735-1750 cm⁻¹.[21] The C-O stretch will appear between 1000-1300 cm⁻¹.[21]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized ester and to aid in its structural elucidation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yieldIncomplete reactionExtend reaction time, consider gentle heating.
Hydrolysis of acyl chlorideEnsure all glassware is dry and use anhydrous solvents.
Inactive alcoholCheck the purity of the alcohol.
Presence of starting material in the final productIncomplete reactionRe-run the reaction with optimized conditions.
Inefficient purificationOptimize the purification method (e.g., change chromatography solvent system).
Formation of carboxylic acid byproductHydrolysis of acyl chloridePerform the reaction under strictly anhydrous conditions.

Conclusion

The use of this compound provides a reliable and efficient method for the synthesis of a diverse range of esters. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety precautions outlined in these application notes, researchers can successfully employ this versatile reagent in their synthetic endeavors. Proper characterization of the final product is essential to ensure its identity and purity, paving the way for its application in drug development and other scientific disciplines.

References

  • Grokipedia. Schotten–Baumann reaction.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Save My Exams. Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. 2025-06-23.
  • Wikipedia. Schotten–Baumann reaction.
  • TCI Chemicals. SAFETY DATA SHEET - this compound. 2025-05-06.
  • J&K Scientific LLC. Schotten-Baumann Reaction. 2021-03-23.
  • Chemguide. esterification - alcohols and carboxylic acids.
  • Unknown. Spectroscopy Tutorial: Esters.
  • ECHEMI. How to purify the acid acyl chloride and ester?
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. 2020-08-01.
  • TCI Chemicals. This compound 14794-32-2.
  • PubChem. This compound.
  • Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis. 2021-05-22.
  • Fisher Scientific. This compound, 95%, Thermo Scientific 1 g | Buy Online.
  • Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level.
  • Unknown. This compound SDS - Preuzmite i pretplatite se na ažuriranja. 2025-05-06.
  • Google Patents. US2207611A - Purification of alkyl chlorides and formation of esters.
  • LookChem. General procedures for the purification of Esters.
  • Reddit. Is it possible to identify an ester accurately using IR spectroscopy? : r/chemistry. 2013-03-04.
  • Google Patents. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • Organic Chemistry Portal. Ester synthesis by esterification.
  • Chemguide. preparation of esters.
  • Benchchem. Application Notes and Protocols: NMR Spectroscopy for Structural Confirmation of Fatty Acid Esters.
  • Santa Cruz Biotechnology. This compound | CAS 14794-32-2 | SCBT.
  • PubMed. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. 2012-11-05.
  • YouTube. 20.10a Synthesis of Esters. 2018-09-21.
  • ERIC. EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep.
  • ResearchGate. NMR and IR Spectroscopy for the Structural Characterization of Edible Fats and Oils. An Instrumental Analysis Laboratory. 2025-08-06.
  • Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 14794-32-2.

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Application Notes and Protocols for the Use of Ethyl 6-(chloroformyl)hexanoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-(chloroformyl)hexanoate is a bifunctional molecule featuring both an acyl chloride and an ethyl ester. This unique structural arrangement makes it a versatile building block in the synthesis of a variety of organic molecules, including active ingredients for the agrochemical industry. The high reactivity of the acyl chloride allows for facile introduction of a six-carbon chain with a terminal ethyl ester, a common structural motif in certain classes of herbicides and plant growth regulators. This document provides detailed application notes and exemplary protocols for researchers and scientists in the field of agrochemical development, highlighting the potential of this compound as a key synthetic intermediate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in synthesis.

PropertyValueReference
Molecular Formula C₉H₁₅ClO₃[1]
Molecular Weight 206.67 g/mol [1]
CAS Number 14794-32-2[1]
Appearance Colorless to light yellow liquid
Boiling Point 141 °C at 17.5 mmHg
Solubility Soluble in most organic solvents. Reacts with water.
Key Hazards Corrosive, causes severe skin burns and eye damage. Moisture sensitive.[1]

Core Reactivity and Synthetic Strategy

The primary reactive center of this compound is the acyl chloride group. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in agrochemical synthesis, allowing for the covalent attachment of the hexanoate ester moiety to various pharmacophores.

The ethyl ester group is comparatively stable under the conditions typically employed for acyl chloride reactions, providing an orthogonal handle for further synthetic transformations if required. However, it can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

Application in the Synthesis of N-Substituted Hexanamide Plant Growth Regulators

Conceptual Framework: A number of N-substituted amides are known to exhibit plant growth regulating properties. The lipophilic carbon chain and the polar amide group can interact with biological targets within the plant to modulate growth processes. This compound provides a straightforward route to synthesize a library of N-substituted ethyl 6-aminohexanoate derivatives for screening as potential plant growth regulators.

Workflow for Synthesis of N-Aryl Hexanamide Derivatives

reagent1 This compound conditions Base (e.g., Triethylamine) Aprotic Solvent (e.g., DCM) 0 °C to RT reagent1->conditions reagent2 Substituted Aniline (Ar-NH2) reagent2->conditions product N-Aryl Ethyl 6-aminohexanoate Derivative conditions->product Acylation reagent1 This compound conditions Base (e.g., Pyridine) Aprotic Solvent (e.g., Toluene) 0 °C to RT reagent1->conditions reagent2 Substituted Phenol (Ar-OH) reagent2->conditions product Aryl Ethyl 6-hexanoate Derivative conditions->product Esterification

Sources

Application Notes & Protocols: Ethyl 6-(chloroformyl)hexanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of a Bifunctional Building Block

Ethyl 6-(chloroformyl)hexanoate (CAS No. 14794-32-2) is a versatile bifunctional reagent that has found significant application in the synthesis of pharmaceutical intermediates.[1][2] Its strategic value lies in its distinct reactive ends: a highly reactive acyl chloride and a stable ethyl ester.[3] The acyl chloride group serves as an efficient acylating agent for introducing a six-carbon aliphatic chain onto various nucleophiles (amines, alcohols, aromatic rings), while the terminal ethyl ester provides a latent carboxylic acid functionality that can be unmasked in later synthetic stages. This "linker" capability allows for the structured elaboration of complex molecules, making it a valuable tool for drug development professionals.

This document provides an in-depth guide to the properties, handling, and application of this compound, complete with detailed protocols for its use in key synthetic transformations relevant to pharmaceutical R&D.

Physicochemical and Safety Profile

Understanding the properties and hazards of a reagent is fundamental to its successful and safe application. This compound is a combustible, corrosive liquid that is sensitive to moisture.[3][4] Strict adherence to safety protocols is mandatory.

PropertyValueSource
CAS Number 14794-32-2[1][4]
Molecular Formula C₉H₁₅ClO₃[1]
Molecular Weight 206.67 g/mol [1]
Synonyms 6-(Chloroformyl)hexanoic Acid Ethyl Ester, Ethyl 7-chloro-7-oxoheptanoate[1]
Physical State Liquid (at 20 °C)
Primary Hazards Causes severe skin burns and eye damage, May be corrosive to metals[1][4]
Storage Conditions Store under inert gas in a cool (<15°C), dry, well-ventilated place. Moisture sensitive.[5]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[4]

  • Handling: Handle only in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[4] Keep away from water and moisture, as it reacts to release HCl gas.

  • Spills: Absorb spillage with inert material to prevent material damage.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][6] If inhaled, move to fresh air.[4] If swallowed, rinse mouth but do NOT induce vomiting.[4]

Core Application: Acylation of Nucleophiles

The primary utility of this compound is the acylation of nucleophilic substrates. The high electrophilicity of the acyl chloride carbon facilitates attack by a wide range of nucleophiles. A generalized reaction scheme is presented below.

G cluster_reactants Reactants cluster_products Products R1 This compound (EtOOC-(CH₂)₅-COCl) P1 Acylated Product (EtOOC-(CH₂)₅-CO-NuR) R1->P1 Acylation NuH Nucleophile (e.g., R-NH₂, R-OH, Ar-H) NuH->P1 P2 HCl Base Base (e.g., Et₃N, Pyridine) Base->P2 Neutralizes

Caption: General acylation reaction using this compound.

Protocol 1: Amide Synthesis via N-Acylation

The formation of an amide bond is one of the most critical reactions in pharmaceutical chemistry. This protocol details the N-acylation of a primary or secondary amine.

Causality and Experimental Rationale:

  • Solvent: Anhydrous dichloromethane (DCM) is used as it is a relatively non-polar, aprotic solvent that readily dissolves the reactants but does not react with the acyl chloride.

  • Base: Triethylamine (Et₃N) is a non-nucleophilic organic base used to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the amine reactant (which would render it non-nucleophilic) and drives the equilibrium towards the product.

  • Temperature: The reaction is initiated at 0 °C (ice bath) to control the initial exothermic reaction upon addition of the acyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Materials & Reagents:

ReagentMW ( g/mol )Molar Eq.Amount (for 10 mmol scale)
Amine (Substrate)-1.010.0 mmol
This compound206.671.052.17 g (10.5 mmol)
Triethylamine (Et₃N)101.191.21.68 mL (12.0 mmol)
Anhydrous Dichloromethane (DCM)--50 mL
Saturated aq. NaHCO₃--30 mL
Brine--30 mL
Anhydrous MgSO₄ or Na₂SO₄--As needed

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add the amine substrate (10.0 mmol) and anhydrous DCM (30 mL).

  • Cooling & Base Addition: Cool the flask to 0 °C using an ice-water bath. Add triethylamine (1.68 mL, 12.0 mmol).

  • Acyl Chloride Addition: Dissolve this compound (2.17 g, 10.5 mmol) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 20 mL of water to quench any unreacted acyl chloride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1 x 30 mL) and brine (1 x 30 mL).

  • Workup - Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Amine & Et₃N in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride Solution Dropwise B->C D 4. Warm to RT Stir 2-4h C->D E 5. Quench with H₂O D->E F 6. Extract with NaHCO₃ & Brine E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography) G->H

Sources

Friedel-Crafts acylation using Ethyl 6-(chloroformyl)hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Friedel-Crafts Acylation of Aromatic Compounds Using Ethyl 6-(chloroformyl)hexanoate

Introduction: Bridging Aliphatic Chains and Aromatic Systems

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution discovered by Charles Friedel and James Crafts in 1877, remains an indispensable tool for creating carbon-carbon bonds between aromatic rings and acyl groups.[1][2] This reaction is fundamental to the synthesis of aromatic ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[3][4]

This guide focuses on a specific, bifunctional acylating agent: This compound . This linear C7 molecule is uniquely valuable as it incorporates both a reactive acyl chloride for the Friedel-Crafts reaction and a stable ethyl ester at the opposite end of its aliphatic chain. The use of this reagent allows for the direct introduction of a keto-ester side chain onto an aromatic nucleus in a single, efficient step. The resulting product, an aryl keto-ester, is a versatile precursor for a wide range of more complex molecules, including those with potential therapeutic applications where a lipophilic side-chain tethered to an aromatic core is desired.

This document provides a detailed exploration of the reaction mechanism, a step-by-step laboratory protocol for a representative acylation of benzene, and expert insights into process optimization and troubleshooting.

Mechanism and Scientific Rationale

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution (EAS) mechanism. The key to the reaction is the generation of a highly electrophilic acylium ion, which is potent enough to overcome the aromatic stability of the substrate.

The three primary stages are:

  • Generation of the Acylium Ion: The reaction is initiated by the coordination of a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to the chlorine atom of the acyl chloride (this compound). This coordination polarizes the C-Cl bond, weakening it sufficiently to allow for its cleavage. This generates a resonance-stabilized acylium ion, which serves as the active electrophile.[1][5] The stability afforded by the resonance structure, where the positive charge can be delocalized onto the oxygen atom, prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations.[2]

  • Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring (e.g., benzene) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Rearomatization: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromatic π-system and regenerates the Lewis acid catalyst, although in practice AlCl₃ is complexed by the product ketone and must be used in stoichiometric amounts.[7] The final product is the acylated arene, in this case, Ethyl 6-oxo-6-phenylhexanoate.

Visualizing the Mechanism

G reagent_node reagent_node intermediate_node intermediate_node product_node product_node catalyst_node catalyst_node arrow_style arrow_style sub This compound + Benzene complex Lewis Acid-Acyl Chloride Complex sub->complex Coordination lewis AlCl₃ (Lewis Acid) lewis->complex acylium Resonance-Stabilized Acylium Ion + [AlCl₄]⁻ complex->acylium C-Cl Cleavage sigma Sigma Complex (Arenium Ion) acylium->sigma Electrophilic Attack by Benzene product Ethyl 6-oxo-6-phenylhexanoate (Product-AlCl₃ Complex) sigma->product Deprotonation & Rearomatization final_product Final Product after Aqueous Workup product->final_product Quenching (H₂O/HCl)

Caption: The reaction mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol: Synthesis of Ethyl 6-oxo-6-phenylhexanoate

This protocol describes the acylation of benzene. Benzene serves as both the aromatic substrate and the solvent.

Safety First: This procedure involves hazardous materials. All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory.

Reagent and Equipment Data
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Amount (moles)QuantityRole
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.340.11 mol14.7 gLewis Acid Catalyst
Benzene (Anhydrous)71-43-278.111.15 mol100 mLSubstrate & Solvent
This compound14794-32-2206.660.10 mol20.7 g (approx. 18 mL)Acylating Agent
6M Hydrochloric Acid (HCl)7647-01-0--~200 mLQuenching/Workup
Diethyl Ether60-29-7--~150 mLExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8--~50 mLNeutralizing Wash
Brine (Saturated NaCl)7647-14-5--~50 mLAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9--~10 gDrying Agent
Step-by-Step Methodology
  • Glassware Preparation: Ensure all glassware (a 250 mL three-neck round-bottom flask, a dropping funnel, and a reflux condenser) is oven-dried or flame-dried to remove all traces of moisture, which would otherwise deactivate the aluminum chloride.[6]

  • Reaction Setup: Assemble the glassware in the fume hood. Equip the central neck of the flask with a magnetic stirrer, one side neck with the dropping funnel, and the other with the reflux condenser. Fit the top of the condenser and dropping funnel with drying tubes containing calcium chloride or another suitable desiccant to protect the reaction from atmospheric moisture.

  • Initial Charging: To the reaction flask, add anhydrous benzene (100 mL) and carefully add the anhydrous aluminum chloride (14.7 g). The AlCl₃ is highly hygroscopic and will fume on contact with air; weigh and transfer it quickly. Stir the resulting slurry.

  • Cooling: Place the flask in an ice-water bath to cool the mixture to 0-5 °C. The initial phase of the reaction is exothermic, and maintaining a low temperature prevents potential side reactions.

  • Addition of Acylating Agent: Measure this compound (20.7 g) into the dropping funnel. Add it dropwise to the stirred, cooled benzene/AlCl₃ slurry over a period of 30-45 minutes. Vigorous evolution of HCl gas will be observed. Ensure the gas is vented safely through the drying tube or a gas scrubber.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. The mixture will likely become a thick, dark-colored slurry.

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture onto ~200 g of crushed ice in a large beaker. This should be done in the fume hood, as the hydrolysis of the AlCl₃ complex is highly exothermic and will release more HCl gas. Add ~50 mL of 6M HCl to the ice to help dissolve the aluminum salts.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. The organic product will be in the benzene layer. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether to recover any dissolved product.

  • Washing: Combine all organic layers. Wash successively with 50 mL of 2M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution may occur), and finally 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (benzene and diethyl ether) using a rotary evaporator.

  • Purification: The crude product, a viscous oil, can be purified by vacuum distillation or column chromatography on silica gel to yield the pure Ethyl 6-oxo-6-phenylhexanoate.

Experimental Workflow Diagram

G setup_node setup_node reaction_node reaction_node workup_node workup_node purify_node purify_node A Setup Dry Glassware (3-Neck Flask, Condenser) B Charge Benzene & AlCl₃ Cool to 0-5 °C A->B C Add this compound Dropwise B->C D Stir at Room Temp (2-3 hours) C->D E Quench Reaction on Ice/HCl D->E F Extract with Diethyl Ether Separate Layers E->F G Wash Organic Layer (Acid, Water, Bicarb, Brine) F->G H Dry (MgSO₄) & Remove Solvent (Rotary Evaporator) G->H I Purify Crude Product (Vacuum Distillation) H->I J Characterize Final Product (Ethyl 6-oxo-6-phenylhexanoate) I->J

Caption: Workflow for the synthesis of Ethyl 6-oxo-6-phenylhexanoate.

Troubleshooting and Expert Guidance

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Wet reagents or glassware. 2. Deactivated AlCl₃ catalyst. 3. Aromatic substrate is deactivated (e.g., nitrobenzene).1. Ensure all glassware is rigorously dried. Use anhydrous grade solvents. 2. Use fresh, high-quality anhydrous AlCl₃ from a newly opened container. 3. This reaction works best on electron-rich or neutral arenes.
Formation of Emulsion during Workup Formation of aluminum hydroxides at the interface between aqueous and organic layers.Add more dilute HCl during the workup to ensure the aqueous layer remains strongly acidic, keeping aluminum salts dissolved. Gentle swirling instead of vigorous shaking can also help.[6]
Dark, Tarry Byproducts Reaction temperature was too high, leading to polymerization or side reactions.Maintain a low temperature during the addition of the acyl chloride. Ensure efficient stirring to dissipate localized heat.
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time at room temperature or consider gentle heating (e.g., 40-50 °C) after the initial addition phase. Check stoichiometry of reagents.

References

  • Organic Chemistry Portal. Esters as Acylating Reagent in a Friedel-Crafts Reaction. [Link]

  • He, G., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • Ito, H., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules. [Link]

  • Nishimoto, Y., et al. (2008). Esters as Acylating Reagent in a Friedel−Crafts Reaction: Indium Tribromide Catalyzed Acylation of Arenes Using Dimethylchlorosilane. The Journal of Organic Chemistry. [Link]

  • Tenaglia, A., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 543232, this compound. [Link]

  • Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]

  • Liu, W., et al. (2013). Ethyl 4-acetyl-5-oxo-3-phenylhexanoate. PubMed Central. [Link]

  • Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

  • LookChem. Ethyl 6-chlorohexanoate. [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

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Troubleshooting & Optimization

How to prevent hydrolysis of Ethyl 6-(chloroformyl)hexanoate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Preventing Hydrolysis During Reactions

Welcome to the Technical Support Center for Ethyl 6-(chloroformyl)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the hydrolysis of this highly reactive acyl chloride during experimental procedures. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the success and reproducibility of your work.

Understanding the Challenge: The Reactivity of Acyl Chlorides

This compound is a valuable bifunctional molecule, possessing both an ester and a highly reactive acyl chloride group. Acyl chlorides are among the most reactive carboxylic acid derivatives due to the strong electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic.[1][2] This high reactivity is advantageous for forming amides, esters, and other derivatives, but it also makes them extremely susceptible to hydrolysis, even by trace amounts of water from the atmosphere or solvents.[1][3]

The hydrolysis of this compound results in the formation of monoethyl adipate and hydrochloric acid (HCl), which can lead to reduced yields of the desired product and the potential for unwanted side reactions.[4] Therefore, maintaining anhydrous (dry) conditions is paramount for any reaction involving this reagent.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of water that can cause hydrolysis of this compound?

A1: The main sources of water contamination in a reaction are:

  • Solvents: Even "anhydrous" grade solvents can contain trace amounts of water.

  • Reagents: Other reagents in the reaction mixture may not be perfectly dry.

  • Glassware: Improperly dried glassware can harbor a thin film of moisture.

  • Atmosphere: Humidity from the air can be a significant source of water, especially when setting up the reaction or during transfers.[1]

Q2: How can I tell if my this compound has hydrolyzed?

A2: Hydrolysis can be suspected if you observe the following:

  • Reduced Yield: The most obvious sign is a lower-than-expected yield of your desired product.

  • Formation of a Carboxylic Acid Byproduct: Analysis of your crude reaction mixture by techniques like NMR, IR, or LC-MS may show the presence of monoethyl adipate.

  • Presence of HCl: The generation of HCl gas, which can sometimes be observed as fumes, is a direct byproduct of hydrolysis.[1]

Q3: Is it possible to completely prevent hydrolysis?

A3: While complete prevention is challenging, you can minimize hydrolysis to a negligible level by rigorously excluding water from your reaction system. This involves the careful drying of solvents, reagents, and glassware, as well as the use of an inert atmosphere.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides actionable solutions based on established chemical principles.

Issue 1: Low Yield of Amide or Ester Product

Question: I am reacting this compound with an amine/alcohol to form an amide/ester, but my yields are consistently low. I suspect hydrolysis is the culprit. What steps can I take to improve my yield?

Answer: Low yields in these reactions are frequently due to competitive hydrolysis of the acyl chloride. Here is a systematic approach to troubleshooting and resolving this issue:

1. Rigorous Drying of Solvents and Reagents

The first and most critical step is to ensure all components of your reaction are scrupulously dry.

  • Solvent Drying:

    • Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system.

    • If you are unsure about the dryness of your solvent, you can dry it using appropriate drying agents.[5] For common aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate, molecular sieves (4Å) are an excellent choice.

    • Pro-Tip: For highly moisture-sensitive reactions, consider distilling the solvent over a suitable drying agent (e.g., calcium hydride for THF and DCM) immediately before use.

  • Reagent Drying:

    • Ensure your amine or alcohol reactant is dry. Liquid amines/alcohols can be dried over potassium hydroxide (KOH) or barium oxide (BaO) pellets and then distilled. Solid reagents can be dried in a vacuum oven.

    • If your amine is in the form of a hydrochloride salt, it must be neutralized and extracted into an organic solvent, which is then thoroughly dried before reaction.

2. Proper Glassware Preparation
  • Oven Drying: All glassware should be oven-dried at a minimum of 120°C for several hours (preferably overnight) and then cooled in a desiccator over a desiccant like anhydrous calcium sulfate (Drierite) or phosphorus pentoxide.

  • Flame Drying: For the most critical reactions, flame-dry the glassware under a stream of inert gas (nitrogen or argon) immediately before use to remove any adsorbed moisture.

3. Maintaining an Inert Atmosphere
  • Inert Gas Blanket: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This can be achieved using a Schlenk line or a simple balloon setup. An inert atmosphere prevents atmospheric moisture from entering the reaction vessel.[6]

4. Use of an HCl Scavenger

The reaction of an acyl chloride with an amine or alcohol produces one equivalent of HCl.[1][7] This HCl can react with your amine nucleophile to form an unreactive ammonium salt, effectively taking it out of the reaction. To prevent this, a non-nucleophilic base should be added to act as an HCl scavenger.[7][8]

  • Recommended Bases:

    • Triethylamine (TEA) or Diisopropylethylamine (DIEA): These are commonly used tertiary amines that will neutralize the generated HCl without reacting with the acyl chloride.[9][10] Use at least one equivalent of the scavenger base.

    • Pyridine: Can also be used as both a base and a solvent.[1][7]

Experimental Protocol: Amide Synthesis with Prevention of Hydrolysis
  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet.

  • Flame-dry the entire apparatus under a gentle stream of inert gas and allow it to cool to room temperature.

  • Dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM) and add it to the reaction flask via a syringe.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve this compound (1.05 eq.) in anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.[9]

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification.

Issue 2: Inconsistent Reaction Results

Question: My reaction yields are not reproducible. Sometimes the reaction works well, and other times it fails completely. What could be causing this inconsistency?

Answer: Inconsistent results are often a sign of variable amounts of water being introduced into the reaction. The key to reproducibility is a consistent and rigorous experimental setup.

1. Standardize Your Drying Procedures
  • Create a standard operating procedure (SOP) for drying solvents, reagents, and glassware and adhere to it for every experiment.

  • Regularly regenerate or replace your drying agents. For example, molecular sieves can be regenerated by heating them in a muffle furnace.

2. Check for Leaks in Your System
  • Ensure all joints in your glassware setup are well-sealed. Use a high-quality grease for ground glass joints if necessary.

  • Check tubing for cracks or loose connections that could allow atmospheric moisture to enter.

3. Consider the Ambient Humidity
  • On days with high humidity, it is even more critical to be diligent with anhydrous techniques. If possible, work in a glove box for extremely sensitive reactions.

Data Summary Table
Drying AgentCapacitySpeedSuitabilityNotes
Anhydrous Magnesium Sulfate (MgSO₄) HighFastGenerally usefulFine powder, can be messy.[11]
Anhydrous Sodium Sulfate (Na₂SO₄) HighSlowGenerally usefulConvenient for small scale, easy to filter.[11]
Molecular Sieves (4Å) HighFastGenerally usefulExcellent for static drying of solvents.
Calcium Chloride (CaCl₂) HighMediumNot for alcohols, phenols, amines, amides, ketones, or some estersReacts with many functional groups.
Potassium Carbonate (K₂CO₃) MediumMediumNot for acidic compoundsBasic drying agent.
Visualizing the Workflow

Below is a diagram illustrating the key steps to prevent the hydrolysis of this compound during a reaction.

Hydrolysis_Prevention_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_outcome Outcome prep_glass Oven/Flame-Dry Glassware setup Assemble Under Inert Gas (N₂ or Ar) prep_glass->setup failure Hydrolysis Occurs (Low Yield) prep_glass->failure Water Contamination prep_solv Use Anhydrous Solvents prep_solv->setup prep_solv->failure Water Contamination prep_reag Dry Other Reagents prep_reag->setup prep_reag->failure Water Contamination add_reag Add Amine/Alcohol + HCl Scavenger setup->add_reag setup->failure add_acyl Slowly Add This compound add_reag->add_acyl add_reag->failure No Scavenger monitor Monitor Reaction (TLC, LC-MS) add_acyl->monitor success High Yield of Desired Product monitor->success Anhydrous Conditions Maintained Reaction_Pathways cluster_aminolysis Desired Pathway: Aminolysis cluster_hydrolysis Undesired Pathway: Hydrolysis start This compound amine Amine (R-NH₂) (Nucleophile) start->amine Reacts with water Water (H₂O) (Nucleophile) start->water Reacts with amide Desired Amide Product amine->amide Nucleophilic Acyl Substitution acid Hydrolysis Product (Monoethyl Adipate) water->acid Nucleophilic Acyl Substitution

Caption: Competing reaction pathways.

By ensuring a high concentration of the desired nucleophile (amine or alcohol) and rigorously excluding water, you can heavily favor the desired reaction pathway.

References

  • Nichols, L. (2022, April 7). 7.19: Using Drying Agents. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles. Using drying agents. [Link]

  • Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. [Link]

  • Hu, Y., et al. (1994). Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis. Synthetic Communications, 22(19). [Link]

  • Clark, J. (2015). preparation of esters. Chemguide. [Link]

  • Clark, J. (2015). the preparation of amides. Chemguide. [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. [Link]

  • ResearchGate. An improved method of amide synthesis using acyl chlorides. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. [Link]

  • LibreTexts. (2024, August 15). 3.2: Drying Agents. [Link]

  • LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. [Link]

  • Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. [Link]

  • ResearchGate. How to stop hydrolysis of an acyl chloride in aquous solution?. [Link]

  • LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. [Link]

  • University of York, Department of Chemistry. Removing residual water from organic solutions. [Link]

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]

  • Baishun. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. [Link]

  • PubMed Central. Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging. [Link]

  • Fiveable. Acid chlorides. [Link]

  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

  • Wikipedia. Scavenger (chemistry). [Link]

  • Wikipedia. Acyl chloride. [Link]

  • Wipf Group, University of Pittsburgh. (2004, October 29). SCAVENGER strategies in organic synthesis. [Link]

  • LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. [Link]

  • Google Patents.
  • PubChem. This compound. [Link]

  • chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]

  • AFINITICA. Organosilicon Compounds as Water Scavengers in Reactions of Carbonyl Compounds. [Link]

  • Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]

  • Organic Syntheses. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. [Link]

  • ResearchGate. How do we do retrosynthesis and synthesis approach of ethyl 6-mercapto-4-(2-methoxyethyl)hexanoate?. [Link]

  • Google Patents.
  • PubChem. Ethyl 6-hydroxyhexanoate. [Link]

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Common side products in reactions with Ethyl 6-(chloroformyl)hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-(chloroformyl)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this bifunctional reagent. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and expert insights to ensure the success of your synthesis.

I. Understanding the Reactivity of this compound

This compound is a versatile building block possessing two distinct reactive sites: a highly reactive acyl chloride and a less reactive ethyl ester. This dual functionality allows for a range of synthetic transformations but also presents unique challenges in controlling selectivity and minimizing side product formation. The primary application of this reagent is in acylation reactions, typically with nucleophiles such as amines and alcohols, to form amides and esters, respectively. Understanding the potential for undesired reactions at both the acyl chloride and the ethyl ester moieties is critical for successful and reproducible outcomes.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with this compound and provides practical solutions.

Question 1: My reaction with a primary amine is yielding a significant amount of a higher molecular weight byproduct that is difficult to separate from my desired mono-amide. What is this side product and how can I prevent its formation?

Answer:

The most likely side product in this scenario is the N,N-diacylated amine . This occurs when a second molecule of this compound reacts with the initially formed amide. The formation of this byproduct is particularly favored in the presence of a strong base.

Causality: The amide product formed after the initial acylation still possesses an N-H proton. In the presence of a sufficiently strong base, this proton can be abstracted to form an amidate anion. This anion is a potent nucleophile that can react with another molecule of the acyl chloride, leading to the diacylated product.

Prevention Strategies:

  • Choice of Base: Employing a weaker, non-nucleophilic base, such as pyridine, is recommended over stronger bases like triethylamine or potassium carbonate when working with primary amines. Pyridine is effective at scavenging the HCl byproduct without significantly deprotonating the product amide.[1]

  • Stoichiometry and Addition Order: Use a slight excess of the primary amine (1.1-1.2 equivalents) to ensure the complete consumption of the acyl chloride. Additionally, the slow, dropwise addition of this compound to the solution of the amine and base can help to maintain a low concentration of the acylating agent, thus disfavoring the second acylation.

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity for the mono-acylated product.

Troubleshooting Workflow for Diacylation:

start Diacylation Observed strong_base Using Strong Base (e.g., Et3N)? start->strong_base weak_base Switch to Weaker Base (Pyridine) strong_base->weak_base Yes stoichiometry Amine:Acyl Chloride Ratio? strong_base->stoichiometry No weak_base->stoichiometry excess_amine Use Slight Excess of Amine (1.1-1.2 eq) stoichiometry->excess_amine 1:1 addition Addition Method? stoichiometry->addition >1:1 excess_amine->addition slow_addition Slowly Add Acyl Chloride to Amine addition->slow_addition Rapid/Bulk temperature Reaction Temperature? addition->temperature Slow/Dropwise slow_addition->temperature low_temp Lower Temperature to 0 °C temperature->low_temp Ambient/High end Mono-acylation Favored temperature->end Low (0 °C) low_temp->end

Caption: Troubleshooting workflow for minimizing N,N-diacylation.

Question 2: I am reacting this compound with a diamine to form a mono-amide, but I am getting a significant amount of an insoluble, high-molecular-weight material. What is happening?

Answer:

You are likely observing polymerization or oligomerization . Since both the diamine and this compound are bifunctional, they can react at both ends to form long-chain polyamides. This is the basis for the synthesis of polymers like Nylon.[2][3]

Causality: When the stoichiometry is close to 1:1, and the reactants are mixed together, there is a high probability that the free amine end of a mono-acylated diamine will react with the acyl chloride of another mono-acylated molecule, leading to chain growth.

Prevention Strategies:

  • High Dilution: Running the reaction under high dilution conditions favors intramolecular reactions over intermolecular reactions. However, in this case, the goal is to favor the reaction of one equivalent of the acyl chloride with one equivalent of the diamine. High dilution can help to reduce the rate of polymerization.

  • Stoichiometry: Use a large excess of the diamine. This will statistically favor the formation of the mono-acylated product, as the acyl chloride is more likely to encounter an unreacted diamine molecule than a mono-acylated one.

  • Controlled Addition: Slowly add the this compound to a solution of the excess diamine. This maintains a low concentration of the acylating agent, further minimizing the chance of polymerization.

Question 3: My reaction with a nucleophile containing a hydroxyl group (e.g., 6-aminohexan-1-ol) is not giving the expected product. What other reaction could be occurring?

Answer:

You may be observing an intramolecular cyclization reaction. After the initial acylation of the amine, the resulting product contains both an ester and a hydroxyl group. The hydroxyl group can then act as a nucleophile and attack the ethyl ester, leading to the formation of a cyclic ester (a lactone). Given the length of the carbon chain, the formation of a seven-membered ring is a possibility. While five- and six-membered rings are kinetically and thermodynamically favored in intramolecular reactions, larger rings can still form.[4][5]

Causality: The proximity of the nucleophilic hydroxyl group and the electrophilic ester carbonyl in the intermediate product can facilitate an intramolecular reaction, which is often kinetically favored over intermolecular reactions.

Prevention and Troubleshooting:

  • Protecting Groups: Protect the hydroxyl group before reacting the amine with this compound. After the acylation is complete, the protecting group can be removed.

  • Reaction Conditions: Use mild reaction conditions (low temperature, short reaction time) to minimize the extent of the intramolecular cyclization.

  • Purification: Careful chromatographic purification may be required to separate the desired product from the cyclic byproduct.

Reaction Pathway Visualization:

A This compound + 6-aminohexan-1-ol B Desired Product: Ethyl 6-(6-hydroxyhexylcarbamoyl)hexanoate A->B Acylation C Intramolecular Cyclization B->C D Side Product: 7-membered Lactone C->D

Sources

Purification of Ethyl 6-(chloroformyl)hexanoate reaction products by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying Ethyl 6-(chloroformyl)hexanoate

A Senior Application Scientist's Guide to Column Chromatography

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this reactive intermediate. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the principles behind them. This guide provides in-depth, field-tested advice in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a bifunctional organic molecule featuring an ethyl ester at one end of a six-carbon chain and a highly reactive acyl chloride group at the other. Its structure makes it a valuable intermediate in organic synthesis, particularly for introducing a six-carbon spacer that can be further functionalized at both ends.

Key Properties:

  • Molecular Formula: C₉H₁₅ClO₃[1]

  • Molecular Weight: 206.67 g/mol [2]

  • Appearance: Typically a colorless to light yellow liquid.[3]

  • Reactivity: The acyl chloride group is highly susceptible to nucleophilic attack, especially by water (hydrolysis), alcohols, and amines. This reactivity is the primary challenge during purification and handling.[3][4] It is classified as moisture-sensitive and corrosive.[2][5]

Q2: Why is purifying this compound by standard column chromatography challenging?

The primary challenge stems from the high reactivity of the acyl chloride functional group with the stationary phase, silica gel.[6] Standard silica gel is inherently acidic and possesses surface silanol groups (Si-OH) as well as a layer of adsorbed water.[7][8] These features can lead to several complications:

  • On-Column Hydrolysis: The acyl chloride can react with water on the silica surface, converting it back to the corresponding carboxylic acid (monoethyl adipate), which is often the starting material for its synthesis.[6]

  • Covalent Binding: The acyl chloride can react directly with the silanol groups, covalently tethering the molecule to the stationary phase.

  • Acid-Catalyzed Degradation: The acidic nature of silica can potentially catalyze other side reactions.

These issues can result in low recovery, poor separation, and contamination of the final product. Therefore, specific precautions and optimized methods are essential for success.

Q3: What are the most common impurities in a crude reaction mixture of this compound?

Understanding potential impurities is critical for designing an effective purification strategy. The synthesis typically involves the chlorination of monoethyl adipate.[9] Consequently, the main impurities are:

  • Unreacted Starting Material: Monoethyl adipate (a carboxylic acid). This is significantly more polar than the product due to its ability to hydrogen bond.

  • Hydrolysis Product: If the product is exposed to moisture during the reaction or work-up, it will hydrolyze back to monoethyl adipate.

  • Reagents and Byproducts: Depending on the chlorinating agent used (e.g., thionyl chloride, oxalyl chloride), residual reagents or their byproducts may be present. For instance, if DMF is used as a catalyst, it may also be present.[9]

The goal of chromatography is to separate the relatively non-polar acyl chloride product from the highly polar carboxylic acid impurities.

Troubleshooting Guide: Column Chromatography

This section addresses common problems encountered during the purification process. Each answer explains the underlying cause and provides a step-by-step solution.

Problem 1: My TLC analysis shows a streak instead of a clean spot for my product, or the spot remains at the baseline.

Answer: This behavior typically indicates that your compound is interacting too strongly with the silica gel on the TLC plate, which is a strong predictor of problems on the column.

  • Causality: Streaking is often caused by the acidic nature of the analyte (like a carboxylic acid impurity) interacting with the acidic silica. If your product spot isn't moving from the baseline, your chosen solvent system (mobile phase) is not polar enough to elute it. However, for an acyl chloride, decomposition on the plate is also a likely cause, where the spot you see is actually the polar hydrolysis product at the baseline.[6]

  • Protocol for Resolution:

    • Assess Stability: Run two TLCs. Spot the crude material on both. Immediately run the first one. Let the second one sit on the bench for 5-10 minutes before running it in the same solvent system. If the spot profile changes (e.g., the product spot diminishes and the baseline spot intensifies), your compound is actively decomposing on the silica.

    • Optimize the Mobile Phase: The goal is to find a solvent system where the product (this compound) has an Rƒ value of approximately 0.25-0.35 . This provides a good starting point for column separation.[10] A standard, non-polar system like Ethyl Acetate/Hexanes is the best choice.[7][11]

    • Start with Low Polarity: Begin with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the concentration of the more polar solvent (Ethyl Acetate) until the desired Rƒ is achieved.

Problem 2: My product yield is very low after column chromatography, and I suspect it's decomposing on the column.

Answer: This is the most common failure mode for this purification. The long residence time on a standard silica column provides ample opportunity for the acyl chloride to react with the stationary phase.

  • Causality: As discussed in the FAQs, the acidic and hydrous nature of silica gel is the primary culprit.[6][7] The longer the compound spends on the column, the greater the extent of degradation.

  • Protocol for Resolution:

    • Use Dry Materials: Ensure your solvents are anhydrous and use freshly dried silica gel. To dry silica gel, bake it in a vacuum oven at >120°C for several hours to remove adsorbed water.

    • Switch to Flash Chromatography: This technique uses positive pressure (air or nitrogen) to push the solvent through the column much faster, minimizing contact time. This is the standard method for purifying sensitive compounds.[12][13]

    • Proper Column Packing: A well-packed column is crucial for good separation and flow. Avoid air bubbles and channels, which lead to poor separation.[13] A slurry packing method is generally recommended.

    • Consider Neutralized or Deactivated Silica: If problems persist, you can use silica gel that has been treated to be less acidic. You can prepare this by washing the silica with a dilute solution of a non-nucleophilic base (like triethylamine) in your non-polar solvent, followed by extensive washing with the non-polar solvent alone. However, be cautious, as residual base can react with your product. A safer alternative is to use commercially available neutral or deactivated silica gel.

Visual Workflow: Purification Protocol

The following diagram outlines the recommended workflow for successful purification.

PurificationWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Optimize Solvent System, Rf ~0.3) Dry 2. Prepare Dry Materials (Anhydrous Solvents, Baked Silica) TLC->Dry Pack 3. Pack Flash Column (Slurry Method, No Air Gaps) Dry->Pack Load 4. Load Sample (Minimal Volume, Dry Load Preferred) Pack->Load Elute 5. Elute with Solvent (Isocratic or Shallow Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporator, Low Temp) Combine->Evaporate

Caption: General workflow for purifying sensitive compounds via flash column chromatography.

Problem 3: The separation between my product and the starting material (monoethyl adipate) is poor.

Answer: Poor separation, or co-elution, means the conditions chosen are not adequate to resolve the compounds.

  • Causality: This can be due to several factors: an incorrect solvent system, overloading the column with crude material, or a poorly packed column. The polarity of your mobile phase might be too high, causing both the product and the impurity to travel quickly down the column together.

  • Protocol for Resolution:

    • Re-optimize TLC: Your TLC is your guide. The separation you see on the plate is the best-case scenario for the column. Ensure there is clear separation between the product spot (Rƒ ~0.3) and the starting material (which should be close to the baseline, Rƒ < 0.1) in your chosen solvent system.

    • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a very non-polar mobile phase (e.g., 5% Ethyl Acetate/Hexanes) to elute your less polar product first. Once the product has been collected, you can increase the polarity significantly (e.g., to 30-50% Ethyl Acetate/Hexanes) to quickly wash the highly polar starting material off the column.[8]

    • Check Column Loading: Do not overload the column. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 to 50:1 for moderately difficult separations.[8] Overloading leads to broad bands that overlap.

    • Dry Loading: If your crude product has low solubility in the mobile phase, consider "dry loading." Dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column. This often results in sharper bands and better separation.[13]

Data Table: Recommended Solvent Systems

The table below provides starting points for developing your TLC and column chromatography solvent systems. The goal is to achieve an Rƒ of 0.25-0.35 for the this compound.

PolaritySolvent System (v/v)Target Analytes & Expected RƒApplication Notes
Low 5-10% Ethyl Acetate in HexanesProduct (Rƒ ≈ 0.2-0.4) . Starting material (Rƒ ≈ 0).Good starting point for TLC to find the product spot. Use for initial elution in a gradient column.
Medium 15-25% Ethyl Acetate in HexanesProduct (Rƒ > 0.5) . Starting material (Rƒ ≈ 0.1-0.2).Likely too polar for good separation of the product, but can be used if the product's Rƒ is too low in the 10% system.
High 30-50% Ethyl Acetate in HexanesStarting Material / Polar Impurities Use as a "flush" solvent in a gradient column to remove highly polar impurities after the desired product has been collected.

Note: Hexanes can be substituted with heptane or petroleum ether.[11][14]

Visual Guide: Troubleshooting Logic

If you encounter a problem, use this decision tree to diagnose the potential cause and find a solution.

TroubleshootingLogic Start Problem Observed LowYield Low or No Yield Start->LowYield PoorSep Poor Separation Start->PoorSep Cause_Decomp Cause: On-Column Decomposition LowYield->Cause_Decomp Cause_Elution Cause: Wrong Solvent System LowYield->Cause_Elution (Product Stuck) PoorSep->Cause_Elution (Co-elution) Cause_Overload Cause: Column Overloaded PoorSep->Cause_Overload Sol_Flash Solution: Use Flash Chromatography (Faster Elution) Cause_Decomp->Sol_Flash Sol_Dry Solution: Use Anhydrous Materials Cause_Decomp->Sol_Dry Sol_TLC Solution: Re-optimize TLC (Aim for Product Rf ~0.3) Cause_Elution->Sol_TLC Sol_Gradient Solution: Use Gradient Elution Cause_Elution->Sol_Gradient Sol_Load Solution: Reduce Load (Silica:Crude > 30:1) Consider Dry Loading Cause_Overload->Sol_Load

Caption: A decision tree for troubleshooting common column chromatography issues.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Simpson, G. (2019). Response to "What should I reconsider in my experiment for acyl chloride to be formed?". ResearchGate. Retrieved from [Link]

  • Google Patents. (2008). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). Ethyl 6-chlorohexanoate. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

  • Itagaki, Y., et al. (2012). Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. Molecules. Retrieved from [Link]

  • Clark, J. (2015). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Esterification with Ethyl 6-(chloroformyl)hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields encountered during esterification reactions using Ethyl 6-(chloroformyl)hexanoate. Our approach is rooted in mechanistic principles to empower you to diagnose and resolve common experimental challenges.

Part 1: Frequently Asked Questions (FAQs) - Rapid Diagnosis

This section addresses the most common initial queries regarding low esterification yields.

Q1: My esterification yield is unexpectedly low. What are the most common culprits?

Low yields in esterification with acyl chlorides like this compound typically stem from a few key areas: the presence of moisture, suboptimal base selection or quantity, incorrect stoichiometry, or competing side reactions. Acyl chlorides are highly reactive and susceptible to hydrolysis, which is often the primary cause of yield loss.[1][2]

Q2: I'm observing a significant amount of unreacted alcohol in my crude product. What does this suggest?

The presence of a large amount of starting alcohol indicates an incomplete reaction. This could be due to several factors: insufficient equivalents of the acyl chloride, deactivation of the acyl chloride through hydrolysis, or the use of a base that is too weak or sterically hindered to effectively neutralize the HCl byproduct.[3][4]

Q3: My final product is contaminated with a high-boiling point impurity. What might it be?

A common high-boiling point impurity is the corresponding carboxylic acid anhydride.[5] This can form if the starting this compound reacts with the carboxylic acid generated from its own hydrolysis.[6]

Q4: How critical is temperature control for this esterification?

While many acyl chloride esterifications proceed readily at room temperature, gentle heating can sometimes be beneficial.[7] However, excessive temperatures can promote side reactions. For reactions involving this compound, maintaining a temperature between 50-80°C is often optimal.[8]

Q5: What is the most effective method for purifying the final ester product?

The choice between distillation and column chromatography depends on the properties of the resulting ester.[9] If the ester has a sufficiently low boiling point and is thermally stable, vacuum distillation can be an efficient purification method.[10] For less volatile or thermally sensitive esters, column chromatography is generally preferred to separate the product from unreacted starting materials and non-volatile impurities.

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific experimental parameters that can significantly impact your reaction yield.

Guide 1: The Imperative of Anhydrous Conditions

This compound is highly sensitive to moisture.[11] The acyl chloride functional group will readily react with water to form the corresponding carboxylic acid, which is less reactive and will not participate in the desired esterification reaction under these conditions.[12][13]

  • Causality: The carbon atom of the acyl chloride is highly electrophilic. Water, acting as a nucleophile, will attack this carbon, leading to the elimination of HCl and the formation of adipic acid monoethyl ester. This side reaction consumes your starting material and reduces the overall yield.

  • Glassware: All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate, phosphorus pentoxide) immediately before use.

  • Solvents: Use only anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure they are properly dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and distilled under an inert atmosphere.

  • Reagents: Ensure your alcohol and base are anhydrous. If necessary, dry the alcohol over molecular sieves.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

dot graph TD; A[this compound] -- H₂O (Moisture) --> B{Hydrolysis}; B --> C[Adipic acid monoethyl ester]; B --> D[HCl]; subgraph Legend direction LR E((Undesired Side Reaction)); end style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124

caption: Hydrolysis of this compound.

Guide 2: Stoichiometry and Reagent Purity

Accurate molar ratios are critical for maximizing yield. The reaction between an alcohol and an acyl chloride proceeds in a 1:1 stoichiometry. However, the use of a base is also required to neutralize the HCl generated during the reaction.[3]

  • Causality: The HCl produced will react with any unreacted alcohol or the amine base, protonating them and rendering them non-nucleophilic. This effectively halts the reaction. Therefore, at least one equivalent of a base is necessary to act as an acid scavenger.[14]

ReagentRecommended Molar EquivalentsRationale
Alcohol1.0Limiting reagent
This compound1.0 - 1.2A slight excess can help drive the reaction to completion.
Base (e.g., Triethylamine, Pyridine)1.1 - 1.5An excess is needed to neutralize the HCl byproduct and can also act as a catalyst.[4]
Nucleophilic Catalyst (e.g., DMAP)0.01 - 0.1Used in catalytic amounts to significantly increase the reaction rate.

If you suspect the purity of your this compound is compromised, you can perform a simple titration:

  • Accurately weigh a sample of the acyl chloride and dissolve it in a known volume of a dry, inert solvent.

  • Add an excess of a known concentration of a primary or secondary amine (e.g., piperidine) and stir for 15-20 minutes.

  • Back-titrate the remaining amine with a standardized solution of HCl. The difference in the amount of amine before and after the reaction corresponds to the amount of acyl chloride in your sample.

Guide 3: The Role of the Base - Beyond a Simple Proton Scavenger

The choice of base is crucial and can dramatically influence the reaction's success. Common bases include tertiary amines like triethylamine (TEA) and pyridine.[15]

  • Causality: In addition to neutralizing HCl, some bases can act as nucleophilic catalysts.[16] For instance, 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for esterifications. It reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the alcohol.[17]

dot graph TD; A[this compound] -- DMAP --> B(Acylpyridinium Intermediate); B -- Alcohol --> C{Tetrahedral Intermediate}; C --> D[Ester Product]; C --> E[DMAP (regenerated)]; subgraph Legend direction LR F((Catalytic Cycle)); end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124

caption: Catalytic role of DMAP in esterification.

BasepKa of Conjugate AcidKey Characteristics
Triethylamine (TEA)10.75Common, inexpensive, but can be sterically hindered.
Pyridine5.25Less basic than TEA, can act as a nucleophilic catalyst.[4]
4-(Dimethylamino)pyridine (DMAP)9.70Highly effective nucleophilic catalyst, used in small amounts with a stoichiometric base like TEA.
Guide 4: Managing Reaction Kinetics and Temperature

The reaction is typically exothermic. The rate of addition of the acyl chloride can be critical, especially on a larger scale.

  • Causality: A rapid, uncontrolled addition can lead to a sharp increase in temperature, promoting side reactions such as the formation of symmetric anhydrides from the reaction of the acyl chloride with any adventitious carboxylic acid.[18]

  • Dissolve the alcohol and base in the chosen anhydrous solvent in the reaction flask.

  • Cool the mixture in an ice bath (0-5°C).[19]

  • Add the this compound dropwise via an addition funnel over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

Guide 5: Work-up and Purification Strategies

An improper work-up can lead to product loss or hydrolysis.

  • Causality: The primary goal of the work-up is to remove the hydrochloride salt of the base and any remaining unreacted starting materials. Washing with an acidic aqueous solution will remove the amine base, while a basic wash (e.g., sodium bicarbonate solution) will remove any unreacted acyl chloride and the carboxylic acid byproduct.[20]

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove the amine base, followed by a saturated aqueous solution of sodium bicarbonate to remove acidic impurities, and finally with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by either vacuum distillation or column chromatography.[10][20]

Part 3: Troubleshooting Flowchart

G

caption: Troubleshooting Logic Flowchart for Low Esterification Yield.

References

  • Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]

  • Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides. Organic Chemistry II. Retrieved from [Link]

  • ChemistNATE. (2022, January 29). Acid Chloride + Carboxylic Acid = Anhydride (Mechanism) [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2023). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Wikipedia. Acyl chloride. Retrieved from [Link]

  • Clark, J. (n.d.). an introduction to acid anhydrides. Chemguide. Retrieved from [Link]

  • OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine. Retrieved from [Link]

  • Wagh, P. S. (2023, March 23). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Retrieved from [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • ResearchGate. (2018). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [Request PDF]. Retrieved from [Link]

  • Save My Exams. (2023, June 25). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Google Patents. (n.d.). US2207611A - Purification of alkyl chlorides and formation of esters.
  • Organic Chemistry Portal. Ester synthesis by acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • Clark, J. (n.d.). preparation of esters. Chemguide. Retrieved from [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. r/Chempros. Retrieved from [Link]

  • Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols?. r/OrganicChemistry. Retrieved from [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Grokipedia. Schotten–Baumann reaction. Retrieved from [Link]

  • Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry.... Retrieved from [Link]

  • ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • LookChem. Ethyl 6-chlorohexanoate. Retrieved from [Link]

  • LabSolutions. This compound. Retrieved from [Link]

  • Esterification Lab Answers. (n.d.). Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, August 13). Routes of formation of esters with highest yield. Retrieved from [Link]

  • Organic Syntheses. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
  • ResearchGate. (2017, October 1). How do we do retrosynthesis and synthesis approach of ethyl 6-mercapto-4-(2-methoxyethyl)hexanoate?. Retrieved from [Link]

  • PubChem. Ethyl 6-hydroxyhexanoate. Retrieved from [Link]

Sources

Stability and storage conditions for Ethyl 6-(chloroformyl)hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: Ethyl 6-(chloroformyl)hexanoate

Welcome to the technical support guide for this compound (CAS: 14794-32-2). As Senior Application Scientists, we have compiled this resource to address the most common challenges and questions regarding the stability, storage, and handling of this highly reactive bifunctional molecule. Our goal is to provide you with the causal explanations behind best practices, ensuring the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the properties and handling of this compound.

Question 1: What are the optimal storage conditions for this compound?

Answer: Proper storage is the single most critical factor in maintaining the chemical integrity of this compound. Due to its high reactivity, especially its sensitivity to moisture, specific conditions must be met.[1]

  • Mechanism of Control: The primary objective is to prevent hydrolysis of the acyl chloride functional group. This is achieved by minimizing exposure to atmospheric and dissolved water.

  • Best Practices:

    • Temperature: Store in a cool, dark place. Recommended temperatures vary by supplier but are consistently low to reduce the rate of any potential degradation reactions.[1][2]

    • Inert Atmosphere: The vial should be sealed under a dry, inert atmosphere such as argon or nitrogen. This displaces moist air, which is the main source of water contamination.[1]

    • Container: Always store the compound in its original, tightly sealed container.[3][4] For frequent use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the main stock to the environment.

Table 1: Summary of Supplier-Recommended Storage Conditions

Supplier/SourceRecommended Storage TemperatureKey Conditions
TCI Chemicals<15°C (in a cool, dark place)Moisture Sensitive, Store under Inert Gas[1]
Thermo ScientificCool, dry conditionWell-sealed container[3]
FUJIFILM Wako2-10°CProtect from light, packed with inert gas[2]

Question 2: Why is moisture sensitivity such a critical issue for this compound?

Answer: The central challenge in handling this compound lies in the reactivity of its acyl chloride group. Acyl chlorides are highly electrophilic and react readily with nucleophiles, with water being a common and potent one.[5]

  • Causality - The Hydrolysis Reaction: When exposed to water, the acyl chloride undergoes a rapid nucleophilic addition-elimination reaction.[6][7] The water molecule attacks the electrophilic carbonyl carbon, leading to the elimination of a chloride ion and a proton, which combine to form hydrogen chloride (HCl) gas. The primary organic product is the corresponding carboxylic acid, 6-(ethoxycarbonyl)hexanoic acid.[8] This degradation is irreversible and renders the compound useless for its intended acylation reactions.

Below is a diagram illustrating the hydrolysis pathway.

Hydrolysis cluster_intermediate Tetrahedral Intermediate EC EC INT [Intermediate Complex] EC->INT Nucleophilic Attack This compound This compound H2O H₂O (Moisture) H2O->INT CA 6-(Ethoxycarbonyl)hexanoic acid INT->CA Elimination HCl Hydrogen Chloride (HCl gas) INT->HCl

Caption: Hydrolysis of this compound.

Question 3: What safety precautions must be taken when handling this compound?

Answer: this compound is classified as a corrosive substance.[9][10] It can cause severe skin burns and serious eye damage.[1] Furthermore, its reaction with moisture produces corrosive HCl gas.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9] Work should be conducted exclusively within a certified chemical fume hood to prevent inhalation of vapors or any generated HCl gas.[9]

  • Handling: Use only glass or corrosion-resistant tools and equipment. The compound may be corrosive to metals. Ensure all glassware is thoroughly dried (e.g., oven-dried) before use to prevent premature degradation of the reagent.

  • Spills: In case of a spill, absorb the material with an inert, dry material (like dry sand or earth) and dispose of it as hazardous chemical waste. Do not use water to clean up spills, as this will accelerate the formation of HCl gas.

Part 2: Troubleshooting Guide

This section provides a logical, step-by-step approach to resolving common experimental issues.

Problem 1: My acylation reaction has a very low yield or failed completely.

Possible Cause: The this compound has likely degraded due to hydrolysis.

Troubleshooting Workflow:

Troubleshooting start Low/No Product Yield check_reagent Suspect Reagent Degradation start->check_reagent check_storage 1. Review Storage Conditions - Stored under inert gas? - Tightly sealed? - Correct temperature? check_reagent->check_storage check_handling 2. Review Handling Technique - Was glassware oven-dried? - Was reaction under inert atm? check_storage->check_handling qc_test 3. Perform Quality Control Check (e.g., Test reaction with a a simple nucleophile like aniline) check_handling->qc_test result QC Test Result qc_test->result pass QC Pass: Reagent is Active result->pass Positive fail QC Fail: Reagent Degraded result->fail Negative investigate_other Investigate other reaction parameters (solvent, base, other reagents, temperature). pass->investigate_other discard Discard old reagent. Procure and properly store a new batch. fail->discard

Caption: Workflow for troubleshooting low reaction yield.

Protocol: Quick Quality Control (QC) Check

  • Preparation: In a fume hood, add ~1.1 equivalents of a simple primary amine (e.g., aniline or benzylamine) and a non-nucleophilic base (e.g., triethylamine) to a small, flame-dried flask containing anhydrous dichloromethane (DCM) under an argon or nitrogen atmosphere.

  • Reaction: Cool the solution to 0°C. Add 1 equivalent of your this compound dropwise.

  • Analysis: Allow the reaction to stir for 30 minutes. Quench with water and extract the organic layer. Analyze the crude product by TLC or LC-MS.

  • Interpretation: Active this compound will react cleanly to form the corresponding amide. If you observe mostly starting amine and no new product spot, your acyl chloride has likely hydrolyzed and is no longer active.

Problem 2: I observed white, steamy fumes when I opened the reagent bottle. What are they?

Answer: The fumes are hydrogen chloride (HCl) gas.[5] This is a definitive sign that the reagent has been exposed to moisture and has undergone at least partial hydrolysis.

  • Causality: As illustrated in the hydrolysis diagram above, HCl gas is a stoichiometric byproduct of the reaction between the acyl chloride and water.[6] The presence of these fumes indicates that the integrity of your material is compromised.

  • Actionable Advice:

    • Safety: Handle the bottle with extreme care inside a fume hood. The HCl gas is corrosive and poses a respiratory hazard.[10]

    • Assessment: The reagent is likely partially or fully degraded. Its effective molarity is no longer what is stated on the label. Using this material will lead to inaccurate stoichiometry and likely poor yields in your experiments.

    • Recommendation: It is strongly recommended to discard the compromised reagent according to your institution's hazardous waste protocols and obtain a fresh, unopened bottle.

References

  • Save My Exams. (2025). Acylation Mechanism. A Level Chemistry Revision Notes. [Link]

  • Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. [Link]

  • Leah4sci. (2024). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of hydrolysis of acyl chlorides. [Link]

  • Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • SDS Manager. (2023). This compound SDS. [Link]

  • Chembeasy. (n.d.). This compound. [Link]

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Removal of unreacted Ethyl 6-(chloroformyl)hexanoate from reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for handling and purifying reaction mixtures containing Ethyl 6-(chloroformyl)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing this reactive intermediate. Our focus is on troubleshooting common issues and providing robust protocols to ensure the successful isolation of your desired product.

Understanding the Challenge: The Reactivity of this compound

This compound is a bifunctional molecule containing both an ethyl ester and a highly reactive acyl chloride. The acyl chloride is an excellent electrophile, making it highly useful for forming amides, esters, and other acyl derivatives. However, this same reactivity makes its removal from a reaction mixture a non-trivial task. It is sensitive to moisture, readily hydrolyzing to the corresponding carboxylic acid, and will react with a wide range of nucleophiles.[1][2] The primary challenge is to neutralize or remove the unreacted starting material without degrading the intended product.

This guide provides a logical framework for selecting and executing the appropriate purification strategy based on the stability and properties of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the quickest way to get rid of unreacted this compound after my reaction?

The most common and rapid method is quenching. This involves adding a nucleophilic reagent to the reaction mixture to convert the acyl chloride into a more easily removable derivative. A simple aqueous workup with a mild base like sodium bicarbonate is often sufficient. The acyl chloride is hydrolyzed to the corresponding carboxylate salt, which is soluble in the aqueous phase and can be removed by liquid-liquid extraction.[3]

Q2: How can I monitor the removal of the acyl chloride?

Direct monitoring by Thin Layer Chromatography (TLC) or HPLC is often unreliable, as the acyl chloride can react with the silica gel plate or the mobile phase.[4][5] A practical method is to take a small aliquot from the reaction or workup, quench it with a nucleophile like methanol or benzylamine, and then analyze the resulting stable ester or amide by TLC, GC, or LC-MS to confirm the absence of the derivatized starting material.[4]

Q3: My product is sensitive to water. How can I remove the acyl chloride without an aqueous workup?

If your product is moisture-sensitive, an anhydrous workup is necessary. This can involve:

  • Distillation: If there is a significant boiling point difference between your product and the acyl chloride, vacuum distillation can be effective.[6][7]

  • Scavenger Resins: Using a solid-phase scavenger resin (e.g., an amine-functionalized polymer) can bind the acyl chloride, which is then simply filtered off.

  • Direct Chromatography: Careful flash chromatography on silica gel can be used, but the acyl chloride may streak or react on the column. It is often better to pre-treat the crude mixture by co-evaporating it with a high-boiling, anhydrous solvent like toluene to remove any volatile acidic byproducts (e.g., HCl) before chromatography.[4]

Q4: What are the primary safety concerns with this compound?

This compound is corrosive and causes severe skin burns and eye damage.[8][9] It is also moisture-sensitive and will release hydrogen chloride (HCl) gas upon contact with water, which is a respiratory irritant.[10] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

Troubleshooting Guide: Common Issues & Solutions

Observed Problem Potential Cause Recommended Solution & Rationale
Product degradation during aqueous workup. The product contains functional groups (e.g., esters, amides) that are sensitive to the pH of the aqueous wash (acidic or basic hydrolysis).Solution: Use a buffered aqueous wash (e.g., phosphate buffer at pH 7) or a non-aqueous workup. Rationale: Maintaining a neutral pH minimizes acid- or base-catalyzed hydrolysis of sensitive functional groups.[11][12]
Formation of an unknown, high-molecular-weight byproduct. The desired product contains a nucleophilic group (e.g., alcohol, amine) that is reacting with the unreacted acyl chloride starting material.Solution: Ensure the initial reaction goes to completion or use a quenching agent that is more reactive than your product. A "scavenging" nucleophile like a simple amine or alcohol can be added at the end of the reaction. Rationale: A highly reactive, simple scavenger will preferentially react with the excess acyl chloride, preventing it from reacting with the more complex product molecule.[13]
Incomplete removal of the acyl chloride after extraction. Insufficient quenching, inadequate mixing during extraction, or the resulting carboxylic acid has some organic solubility.Solution: Increase the concentration or volume of the basic aqueous solution (e.g., from NaHCO₃ to 1M NaOH if the product is stable). Ensure vigorous stirring during the quench and extraction steps. Perform multiple extractions. Rationale: Le Chatelier's principle dictates that a larger excess of the quenching reagent (hydroxide) will drive the hydrolysis to completion.[14] Multiple extractions are more efficient at removing a partially soluble species than a single large-volume extraction.
The product is an amine, and it forms a salt during workup. The HCl byproduct from the acyl chloride reaction protonates the amine product, potentially complicating extraction.Solution: Use a non-nucleophilic "HCl scavenger" base like pyridine or triethylamine during the reaction itself.[14] During workup, a basic wash (e.g., NaHCO₃ or K₂CO₃) will neutralize the HCl and deprotonate the amine salt, allowing it to be extracted into the organic phase.[15]

Method Selection Workflow

The choice of purification method is dictated primarily by the stability of your desired product. This decision tree provides a logical path for selecting the optimal strategy.

G start Start: Crude Reaction Mixture Containing Unreacted Acyl Chloride product_stability Is the desired product stable to water and mild base (e.g., NaHCO3)? start->product_stability aqueous_workup Proceed with Aqueous Quench & Extraction product_stability->aqueous_workup  Yes non_aqueous_options Is the product volatile enough for distillation? product_stability->non_aqueous_options No   end_aq Pure Product aqueous_workup->end_aq distillation Purify by Vacuum Distillation non_aqueous_options->distillation  Yes chromatography Purify by Anhydrous Chromatography or use a Scavenger Resin non_aqueous_options->chromatography No   end_dist Pure Product distillation->end_dist end_chrom Pure Product chromatography->end_chrom

Caption: Decision tree for selecting a purification strategy.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Quench and Extraction

This is the most common method for products stable to water and mild base.

  • Cooling: Cool the reaction vessel to 0 °C in an ice-water bath. This is crucial to control the exotherm from the quenching reaction.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue addition until CO₂ evolution ceases.

    • Pro-Tip: For larger scales or more reactive mixtures, quenching with a dilute solution of a water-soluble amine (e.g., aqueous ammonia or ethanolamine) before the bicarbonate wash can be more efficient, as amines are generally stronger nucleophiles than water.[2]

  • Extraction: Transfer the biphasic mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., Dichloromethane, Ethyl Acetate), separate the organic layer. If your solvent is water-miscible (e.g., THF, Acetonitrile), dilute the mixture with an immiscible organic solvent and water first.

  • Washing: Wash the isolated organic layer sequentially with:

    • 1 M HCl (to remove any basic byproducts)

    • Saturated NaHCO₃ (to ensure all acidic species are removed)

    • Brine (saturated NaCl solution, to aid in drying)

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Anhydrous Purification by Vacuum Distillation

This method is suitable for thermally stable, non-polar products with a boiling point significantly different from this compound (B.p. 141 °C / 17.5 mmHg).[1]

  • Solvent Removal: Concentrate the crude reaction mixture on a rotary evaporator to remove the bulk of the reaction solvent. For complete removal of volatile acidic byproducts like HCl or excess chlorinating agents (e.g., SOCl₂), add anhydrous toluene and co-evaporate under reduced pressure.[4]

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon).

  • Distillation: Heat the distillation flask gently using an oil bath. Slowly reduce the pressure to the desired vacuum level.

  • Fraction Collection: Collect the fractions based on boiling point and pressure. The unreacted this compound should distill at its characteristic boiling point, allowing for separation from a higher or lower boiling product. A patent for a similar compound, ethyl 6-chloro-6-oxohexanoate, reports collection at 128-130 °C at 17 mmHg.[7]

Visualizing the Aqueous Workup Workflow

G A 1. Cool Reaction Mixture to 0 °C B 2. Slowly Add Saturated NaHCO3(aq) to Quench A->B C 3. Transfer to Separatory Funnel & Separate Layers B->C D 4. Wash Organic Layer (Acid, Base, Brine) C->D E 5. Dry Organic Layer (e.g., MgSO4) D->E F 6. Filter and Concentrate Solvent E->F G Isolated Crude Product F->G

Caption: Standard aqueous workup and extraction workflow.

References

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2023, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • Clark, J. (n.d.). Preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). 19.2 PREPARATION OF ACYL CHLORIDES. Retrieved from [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Organic Syntheses. (n.d.). Ethyl n-methylcarbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Retrieved from [Link]

  • ResearchGate. (2017, October 2). How do we do retrosynthesis and synthesis approach of ethyl 6-mercapto-4-(2-methoxyethyl)hexanoate?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl isocrotonate. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl hexanoate (FDB019921). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. Retrieved from [Link]

Sources

Technical Support Center: Ethyl 6-(chloroformyl)hexanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Hydrogen Chloride (HCl) Byproduct

Welcome to the technical support guide for managing reactions involving Ethyl 6-(chloroformyl)hexanoate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This guide is structured to help you anticipate, diagnose, and solve common issues related to the formation of hydrochloric acid (HCl), a stoichiometric byproduct in nearly all reactions involving this versatile acylating agent.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when working with this compound and other acyl chlorides.

Q1: Why is HCl produced when I use this compound?

A: this compound is an acyl chloride. When it reacts with a neutral nucleophile, such as an amine (R-NH₂) or an alcohol (R-OH), the chlorine atom is displaced as a chloride ion (Cl⁻). The nucleophile, now bonded to the carbonyl carbon, must lose a proton (H⁺) to return to a neutral state. This proton immediately combines with the chloride ion to form HCl.[1] This process is a fundamental aspect of nucleophilic acyl substitution.

Q2: What are the primary negative effects of this HCl byproduct on my reaction?

A: The in-situ generation of a strong acid like HCl can cause several significant problems:

  • Nucleophile Deactivation: If your nucleophile is basic (e.g., an amine), the HCl will protonate it to form an ammonium salt.[1] This salt is no longer nucleophilic and cannot react with the acyl chloride, which can halt your reaction or lead to incomplete conversion and low yields.[1]

  • Catalysis of Side Reactions: The acidic environment can catalyze unwanted side reactions. For instance, if trace amounts of water are present, HCl can catalyze the hydrolysis of the starting acyl chloride back to the carboxylic acid.[1]

  • Degradation of Products or Reactants: If your starting material or desired product contains acid-sensitive functional groups (e.g., Boc-protecting groups, acetals, some heterocycles), the presence of HCl can lead to their cleavage or degradation, reducing yield and complicating purification.[2]

Q3: What is an "acid scavenger" and why is it essential?

A: An acid scavenger is a base added to the reaction mixture specifically to neutralize the HCl as it is formed.[1] By preventing the buildup of acid, the scavenger protects the nucleophile and any acid-sensitive groups, allowing the primary reaction to proceed to completion. It is a critical component for ensuring high yields and clean reaction profiles.[2][3]

Q4: My purification is difficult, and I see a lot of salt. Is this related to HCl management?

A: Yes, this is a very common issue. When you use an amine-based acid scavenger (like triethylamine or pyridine), it neutralizes HCl to form a hydrochloride salt (e.g., triethylammonium chloride). This salt may have partial solubility in your organic solvent and can co-precipitate with your product or remain in the solution after solvent removal.[2] The solution is a proper aqueous workup, as these salts are typically very soluble in water.[2][4]

Troubleshooting Guide: Diagnosing and Solving Reaction Issues

When experiments don't go as planned, a systematic approach is key. Use this guide to troubleshoot common problems.

Problem 1: Low or No Product Yield
  • Symptom: TLC or LC-MS analysis shows a large amount of unreacted starting material (nucleophile).

  • Likely Cause: Protonation of the nucleophile by HCl. Without an effective acid scavenger, each equivalent of acyl chloride that reacts will generate one equivalent of HCl, which in turn deactivates one equivalent of your nucleophile.

  • Solution Workflow:

G start Low Yield & Unreacted Nucleophile q1 Was an acid scavenger used? start->q1 no_scav Add an acid scavenger. (See Protocol 1) q1->no_scav No yes_scav Yes q1->yes_scav Yes q2 Was at least 1 equivalent of scavenger used per equivalent of acyl chloride? yes_scav->q2 no_equiv Increase scavenger to >1 equivalent. (e.g., 1.1 - 1.5 eq.) q2->no_equiv No yes_equiv Yes q2->yes_equiv Yes q3 Is the scavenger base strong enough? (Check pKa, see Table 1) yes_equiv->q3 weak_base Choose a stronger base. (e.g., TEA, DIPEA) q3->weak_base No strong_base Base is likely sufficient. Consider other reaction parameters: - Temperature - Concentration - Solvent q3->strong_base Yes G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup setup1 1. Oven-dry glassware. Assemble under N₂ or Ar. setup2 2. Add amine (1.0 eq) and anhydrous solvent (e.g., DCM). setup1->setup2 setup3 3. Add acid scavenger (e.g., TEA, 1.2 eq). setup2->setup3 setup4 4. Cool solution to 0 °C (ice bath). setup3->setup4 react1 5. Add this compound (1.0 eq) dropwise via syringe. setup4->react1 react2 6. Stir at 0 °C for 30 min, then allow to warm to RT. react1->react2 react3 7. Monitor by TLC or LC-MS until amine is consumed. react2->react3 workup1 8. Quench reaction (optional). Proceed to Aqueous Workup. See Protocol 2 react3->workup1

Caption: Workflow for a typical amide coupling reaction.

Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., Dichloromethane, THF) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add the acid scavenger (e.g., Triethylamine, 1.1-1.5 equivalents).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add this compound (1.0 equivalent) dropwise to the stirred solution. A precipitate of the hydrochloride salt will likely form.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Once complete, proceed to Protocol 2 for purification.

Protocol 2: Standard Aqueous Workup Procedure

This protocol is designed to remove water-soluble impurities, particularly hydrochloride salts and excess base. [5][6] Methodology:

  • Dilution: Dilute the reaction mixture with the same organic solvent used for the reaction (e.g., Dichloromethane) or another immiscible solvent like Ethyl Acetate.

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • First Wash (Water/Acid): Add a volume of deionized water (or 1M HCl if excess amine scavenger needs to be removed). Shake the funnel vigorously, venting frequently to release any pressure. [7]Allow the layers to separate and drain the aqueous layer.

  • Second Wash (Base): Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: If significant acid is present, CO₂ gas will evolve. Vent frequently. [7]Drain the aqueous layer.

  • Third Wash (Brine): Add a volume of saturated aqueous sodium chloride (brine). This wash helps remove residual water from the organic layer. [7]Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. [5]7. Isolation: Filter the organic solution to remove the drying agent, rinsing the flask and filter cake with a small amount of fresh solvent.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product, which can then be further purified by chromatography or crystallization if necessary.

References
  • Technical Support Center: Neutralizing HCl Byproduct in Acyl
  • Organic Reaction Workup Guide. Scribd.
  • Tuning the Basicity for Highly Efficient and Reversible Hydrogen Chloride Absorption to Develop a Green Acid Scavenger. (2022). ACS Sustainable Chemistry & Engineering.
  • Strategies to minimize the formation of HCl during reactions with 4-Acetylpiperidine-1-carbonyl chloride. (2025). Benchchem.
  • Reaction Work-Up I. (2010). MIT Digital Lab Techniques Manual.
  • How To Run A Reaction: The Workup. University of Rochester Department of Chemistry.
  • Reaction Work-Ups. (2021). Chemistry LibreTexts.

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Technical Support Center: Acylation Reactions with Ethyl 6-(chloroformyl)hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for acylation reactions involving Ethyl 6-(chloroformyl)hexanoate. As Senior Application Scientists, we understand that the success of these reactions often hinges on a nuanced understanding of reaction components, particularly the choice of base. This document provides a structured, question-and-answer-based resource to navigate the complexities of base selection and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the role of bases in acylation reactions with this compound, a versatile bifunctional molecule.

Q1: What is the fundamental role of a base in the acylation of an amine or alcohol with this compound?

A: The base plays two critical roles in the acylation reaction, which proceeds via a nucleophilic acyl substitution mechanism.[1][2]

  • Acid Scavenger: The primary and non-negotiable role of the base is to neutralize the hydrochloric acid (HCl) generated as a byproduct.[3][4] If not neutralized, the HCl will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.[5][6] For alcohol acylations, acid neutralization drives the reaction equilibrium toward the product side.[3]

  • Nucleophile Activation (in some cases): With weakly nucleophilic substrates like certain phenols or hindered alcohols, the base can deprotonate the nucleophile, forming a more reactive alkoxide or phenoxide ion, which then attacks the acyl chloride.[7]

The general mechanism involves the nucleophilic attack of the amine or alcohol on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group and forming the new amide or ester bond.[2][7]

Acylation_Mechanism cluster_reactants Reactants RCOCl This compound (R-COCl) Tetrahedral Tetrahedral Intermediate RCOCl->Tetrahedral 1. Nucleophilic Attack NuH Nucleophile (Amine/Alcohol, R'-NH₂ or R'-OH) Base Base (e.g., Et₃N) Salt Base•HCl Salt (e.g., Et₃N•HCl) Base->Salt 3. Acid Neutralization Product Product (Amide/Ester) Tetrahedral->Product 2. Elimination of Cl⁻ HCl HCl

Caption: General mechanism of nucleophilic acyl substitution.

Q2: How do I choose the right base for my reaction? What are the common options?

A: The choice of base is critical and depends on the nucleophile's reactivity, steric hindrance, and the overall sensitivity of your substrates. Bases are broadly categorized as tertiary amines, pyridine derivatives, and inorganic bases.

Base TypeExample(s)pKa of Conjugate AcidKey CharacteristicsBest For
Tertiary Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)~10.75 (TEA), ~11.5 (DIPEA)[8]Organic soluble, non-nucleophilic (DIPEA) to moderately nucleophilic (TEA).[8] Used in stoichiometric amounts.General purpose acid scavenging, especially in anhydrous, non-aqueous conditions.
Pyridine Derivatives Pyridine, 4-Dimethylaminopyridine (DMAP)~5.25 (Pyridine), ~9.7 (DMAP)Pyridine can act as a base and solvent.[1] DMAP is a hyper-nucleophilic catalyst used in small quantities.[9][10]DMAP is essential for acylating hindered alcohols or poorly reactive nucleophiles.[9][11]
Inorganic Bases Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃)N/ATypically used in aqueous or biphasic systems (Schotten-Baumann conditions).[2][12]Robust, large-scale reactions where the acyl chloride is not overly sensitive to hydrolysis.[2]
Q3: What's the difference between a non-nucleophilic base like DIPEA and a moderately nucleophilic base like triethylamine? When should I use one over the other?

A: The key difference lies in steric hindrance around the nitrogen atom.

  • Triethylamine (TEA) has three ethyl groups, which are relatively unhindered. This makes the nitrogen's lone pair accessible, allowing TEA to act not only as a base but also as a competing nucleophile. It can react with the highly electrophilic this compound to form a quaternary acylammonium salt, consuming your starting material and complicating purification.[13][14]

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base) has two bulky isopropyl groups.[15] This steric bulk effectively shields the nitrogen's lone pair, preventing it from acting as a nucleophile while still allowing it to function as an effective acid scavenger.[8][13]

Recommendation:

  • Use TEA for simple, robust reactions with reactive amines where cost is a factor.

  • Use DIPEA when working with very reactive acylating agents, sensitive substrates, or in peptide synthesis to minimize side reactions and ensure cleaner product formation.[8][13]

Q4: I've seen DMAP used as a catalyst. How does it work and when is it necessary?

A: 4-Dimethylaminopyridine (DMAP) is not a simple base; it is a highly effective nucleophilic catalyst .[9][10] It is used in catalytic amounts (typically 1-10 mol%) alongside a stoichiometric base like TEA or DIPEA.

Mechanism of Action: DMAP is significantly more nucleophilic than alcohols. It rapidly attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate.[11][16] This intermediate is a much more potent acylating agent than the original acyl chloride. The alcohol (or other weak nucleophile) can then readily attack this activated intermediate to form the ester, regenerating the DMAP catalyst in the process.[9]

DMAP_Catalysis RCOCl This compound Intermediate N-Acylpyridinium Ion (Highly Reactive) RCOCl->Intermediate Fast Attack DMAP DMAP Product Ester Product Intermediate->Product Slow Nucleophile Attacks Activated Intermediate ROH Alcohol (R'-OH) RegenDMAP DMAP (Regenerated) Product->RegenDMAP Regenerates Catalyst TEAHCl TEA•HCl Product->TEAHCl H⁺ released RegenDMAP->RCOCl Catalytic Cycle TEA TEA (Base) TEA->TEAHCl Neutralization

Caption: Catalytic cycle of DMAP in acylation.

When to Use DMAP: It is essential for reactions involving sterically hindered alcohols or other weakly nucleophilic substrates that react sluggishly or not at all under standard conditions.[9][11]

Q5: Can I use inorganic bases like NaOH in what is known as Schotten-Baumann conditions?

A: Yes, this is a classic method known as the Schotten-Baumann reaction.[12] It typically involves a two-phase system: the organic reactants are dissolved in an immiscible organic solvent (like dichloromethane), and an aqueous solution of a base like NaOH is used.[2][7]

Advantages:

  • Cost-effective and scalable.

  • The product often precipitates and can be easily isolated by filtration.[12]

Major Disadvantage:

  • Hydrolysis: this compound is an acyl chloride and is highly susceptible to hydrolysis by water, especially under basic conditions.[17][18][19] This side reaction consumes the starting material and forms the corresponding carboxylic acid, reducing the overall yield.

This method is best suited for highly reactive amines where the rate of amidation significantly outcompetes the rate of hydrolysis.[2] Careful control of temperature and addition rates is crucial.

Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides solutions to common problems encountered during acylation reactions.

Q1: My reaction yield is low. What are the likely causes related to the base?

A: Low yield is a common issue that can often be traced back to the base. Use the following guide to diagnose the problem.

Troubleshooting_Low_Yield Start Low Yield Observed CheckStoich Is base stoichiometry correct? (≥1 eq. for amines) Start->CheckStoich CheckBase Is the base appropriate for the nucleophile? CheckPurity Are reagents and solvent anhydrous? CheckBase->CheckPurity Yes Sol_WeakBase Problem: Base too weak. Solution: Switch to a stronger base (e.g., DIPEA). Consider DMAP catalysis for weak nucleophiles. CheckBase->Sol_WeakBase No CheckStoich->CheckBase Yes Sol_Protonation Problem: Amine Protonation Solution: Use ≥1 equivalent of base. CheckStoich->Sol_Protonation No Sol_Hydrolysis Problem: Acyl Chloride Hydrolysis Solution: Use anhydrous solvent/reagents. Switch from aqueous base to organic base (DIPEA). CheckPurity->Sol_Hydrolysis No Sol_SideReaction Problem: Base as Nucleophile (TEA) Solution: Switch to a non-nucleophilic base (DIPEA). CheckPurity->Sol_SideReaction Yes (Using TEA?)

Caption: Troubleshooting flowchart for low reaction yields.

Key Points:

  • Insufficient Base: For amine acylations, you need at least one equivalent of base to neutralize the generated HCl. A common mistake is using a catalytic amount when a stoichiometric amount is required.[6][20]

  • Amine Protonation: If the base is too weak or insufficient, the amine nucleophile becomes protonated by HCl, effectively removing it from the reaction.[5]

  • Hydrolysis: Any moisture in your solvent or reagents can lead to the hydrolysis of this compound, a major cause of low yield.[20]

Q2: I'm observing significant side products. How can the choice of base help?

A: Side product formation is often directly linked to the choice of base and reaction conditions.

  • Problem: Unidentified polar byproduct, starting material consumed.

    • Likely Cause: Hydrolysis of the acyl chloride. This is common if using inorganic bases or if solvents are not rigorously dried.

    • Solution: Switch to strictly anhydrous conditions. Use an organic base like DIPEA in a dry aprotic solvent (e.g., DCM, THF).[20]

  • Problem: Byproduct with a mass corresponding to [TEA + Acyl Group].

    • Likely Cause: The base (TEA) is acting as a nucleophile.[14]

    • Solution: Immediately switch to the sterically hindered, non-nucleophilic base DIPEA.[8][13] This is the most effective way to prevent this side reaction.

  • Problem: Diacylated product when using a primary amine.

    • Likely Cause: The initially formed amide is deprotonated by excess strong base and reacts a second time.

    • Solution: Use a milder base or carefully control the stoichiometry. Adding the acyl chloride slowly to the mixture of amine and base can help minimize the concentration of the reactive acylating agent at any given time.

Q3: My purification is difficult due to the base or its salt. What are my options?

A: Post-reaction workup and purification can be streamlined with the right strategy.

  • Amine Base Removal: Tertiary amine bases (TEA, DIPEA) can be easily removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl, 5% citric acid). The bases will become protonated and move into the aqueous layer.

  • Ammonium Salt Solubility: The hydrochloride salt of the base can sometimes complicate purification.

    • Triethylamine hydrochloride (TEA·HCl) is often poorly soluble in many organic solvents and may precipitate, which can be removed by filtration. However, it can also form messy slurries.

    • DIPEA hydrochloride (DIPEA·HCl) is generally more soluble in organic solvents like DCM, which can simplify workup by keeping the reaction mixture homogeneous before the aqueous wash.[14]

  • Standard Workup Sequence:

    • Quench the reaction (if necessary).

    • Wash the organic layer sequentially with:

      • Dilute acid (e.g., 1M HCl) to remove the amine base.

      • Saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted acyl chloride (by hydrolysis) or acidic byproducts.

      • Brine (saturated NaCl solution) to remove bulk water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Concentrate under reduced pressure and purify the crude product by column chromatography or recrystallization.[21]

Experimental Protocols

Protocol 1: General Acylation of a Primary Amine using DIPEA

Objective: To synthesize an N-alkyl ethyl 6-amidohexanoate from a primary amine and this compound.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.05 eq)

  • DIPEA (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the primary amine (1.05 eq) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (1.5 eq) to the solution and stir for 5 minutes.

  • In a separate flask, prepare a solution of this compound (1.0 eq) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold amine/DIPEA solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by silica gel column chromatography.

Protocol 2: DMAP-Catalyzed Acylation of a Hindered Alcohol

Objective: To synthesize an ester from a sterically hindered alcohol and this compound.

Materials:

  • This compound (1.1 eq)

  • Hindered Alcohol (1.0 eq)

  • DIPEA (1.5 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the hindered alcohol (1.0 eq), DIPEA (1.5 eq), and DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM and stir for 10 minutes at room temperature.

  • Add this compound (1.1 eq) dropwise to the solution.

  • Stir the reaction at room temperature. These reactions can be slow; monitor progress over 12-24 hours by TLC or LC-MS. Gentle heating (e.g., 40 °C) may be required.

  • Upon completion, cool the reaction to room temperature and dilute with DCM.

  • Perform the same aqueous workup as described in Protocol 1 to remove the DIPEA and DMAP.

  • Dry, concentrate, and purify the crude product by silica gel column chromatography.

References
  • Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation. [Link]

  • ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]

  • Zipse, H. Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. [Link]

  • Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP). [Link]

  • Xinggao Chemical. What Is The Difference between Triethylamine And DIPEA?. [Link]

  • ResearchGate. Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. [Link]

  • Wuhan Haimeite Pharmaceutical Technology Co., Ltd. How to choose TEA&DIPEA. [Link]

  • YouTube. Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. [Link]

  • ResearchGate. Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?. [Link]

  • Mastering Chemistry Help. acylation of amines. [Link]

  • Unknown Source. Reactions of Acyl halide. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • ResearchGate. Why did my amide syntesis does not work?. [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]

  • YouTube. mechanism of ester hydrolysis. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • The Organic Chemistry Tutor. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

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Moisture sensitivity of Ethyl 6-(chloroformyl)hexanoate and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the dedicated support guide for Ethyl 6-(chloroformyl)hexanoate (CAS RN: 14794-32-2). As a bifunctional molecule, it serves as a critical linker in drug development and a building block in complex organic synthesis. However, its acyl chloride group imparts significant reactivity, particularly a pronounced sensitivity to moisture. This guide is structured to move beyond simple protocols, offering a deep dive into the chemical principles governing its stability and providing actionable, field-tested solutions to common experimental challenges. Our goal is to empower you to anticipate and mitigate issues, ensuring the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Reagent

This section addresses the fundamental properties and chemical behavior of this compound.

Q1: What makes this compound so sensitive to moisture?

A1: The high reactivity stems from the acyl chloride functional group (-COCl). The carbonyl carbon is highly electrophilic (electron-deficient) due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[1] This makes it an excellent target for nucleophiles. Water, although a weak nucleophile, readily attacks this electrophilic carbon.[2]

The reaction is an irreversible nucleophilic addition-elimination (hydrolysis) process.[3][4] Water attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is lost, yielding the corresponding carboxylic acid (Adipic acid monoethyl ester) and corrosive hydrogen chloride (HCl) gas.[2][3] This degradation is often rapid and can significantly impact the purity of the reagent and the outcome of your experiment.

Figure 1: Hydrolysis via nucleophilic addition-elimination.
Q2: How can I visually identify a potentially degraded bottle of this compound?

A2: A pure, high-quality bottle of this compound should be a colorless to light yellow clear liquid.[5] The most immediate sign of moisture contamination is fuming when the bottle is opened.[6] This is the result of the reagent reacting with atmospheric moisture to produce microscopic droplets of hydrochloric acid.[7] You may also observe increased pressure within the bottle due to the formation of HCl gas. In advanced stages of degradation, the liquid may appear cloudy or have solid precipitates of the resulting carboxylic acid.

Q3: Besides water, what other common lab reagents are incompatible?

A3: Due to its high reactivity, this compound is incompatible with a range of nucleophilic and basic substances. Key incompatibilities include:

  • Alcohols and Phenols: Reacts vigorously to form esters.[4]

  • Amines (primary and secondary) and Ammonia: Reacts readily to form amides.[3][8]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) will rapidly hydrolyze the acyl chloride.[9]

  • Oxidizing Agents: Can lead to potentially hazardous reactions.[10]

  • Metals: May be corrosive to certain metals.

Part 2: Handling, Storage, and Experimental Protocols

Adherence to strict anhydrous and inert techniques is non-negotiable for success.

Q4: What is the definitive protocol for storing this reagent?

A4: Proper storage is the first line of defense against degradation.

  • Container: Always keep the reagent in its original, tightly sealed container.[11] The cap should have a robust liner (e.g., PTFE) to prevent moisture ingress.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).[11] For frequently used bottles, consider using a needle-based gas inlet/outlet system to maintain the inert headspace.

  • Location: Store in a cool, dry, well-ventilated area designated for corrosive and reactive chemicals, away from the incompatible substances listed above.[7][10] A storage temperature of <15°C in a dark place is recommended.[5]

  • Secondary Containment: Placing the bottle inside a larger, sealed container with a desiccant (like Drierite, not kitty litter which can be dusty) can provide an extra layer of protection, especially in humid environments.[6]

Q5: Can you provide a step-by-step workflow for handling the reagent during an experiment?

A5: This protocol ensures the reagent is transferred from storage to your reaction vessel with minimal exposure to air and moisture.

Pre-Requisites:

  • All glassware must be oven-dried (>120°C for at least 4 hours) or flame-dried under vacuum and cooled under an inert atmosphere.

  • Use only anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of anhydrous grade solvent.

  • Have your reaction flask sealed with a septum and under a positive pressure of Nitrogen or Argon.

Workflow:

  • Preparation: Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

  • Inert Atmosphere: Pierce the bottle's septum with a needle connected to an inert gas line (with a bubbler outlet) to create a positive pressure. Pierce with a second, wider-bore needle to act as a vent.

  • Syringe Preparation: Use a clean, dry, gas-tight syringe. Flush the syringe with inert gas 3-5 times by drawing gas from the reaction flask headspace and expelling it.

  • Reagent Withdrawal: Insert the flushed syringe needle through the septum into the liquid. Slowly withdraw the required volume of this compound. It's often helpful to withdraw slightly more than needed, then carefully push the plunger back to the exact volume mark, expelling any gas bubbles from the syringe.

  • Transfer: Swiftly and carefully transfer the loaded syringe to your reaction flask.

  • Addition: Pierce the septum of the reaction flask and add the reagent dropwise to your reaction mixture, especially if the reaction is expected to be exothermic.

  • Post-Transfer: Immediately withdraw the syringe, and rinse it by drawing up and expelling an anhydrous solvent (compatible with your reaction) several times. This should be done into a separate flask for quenching.

Handling_Workflow cluster_storage Storage cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup Storage Store under Inert Gas in Cool, Dry Location Equilibrate Equilibrate Bottle to Room Temp Storage->Equilibrate Flush Flush Syringe with Inert Gas Equilibrate->Flush Setup Prepare Dry Glassware & Anhydrous Solvents Inert Place Reaction Flask under Inert Atmosphere Setup->Inert Inert->Flush Withdraw Withdraw Reagent via Syringe Flush->Withdraw Inject Inject into Reaction Flask Withdraw->Inject Rinse Rinse Syringe Immediately Inject->Rinse Quench Quench Rinse Solvent and Excess Reagent Rinse->Quench

Figure 2: Recommended experimental workflow for handling.

Part 3: Troubleshooting Guide

Even with careful handling, issues can arise. This section provides a logical framework for diagnosing and solving common problems.

Symptom / Observation Probable Cause(s) Recommended Action(s) & Explanation
Low or No Yield of Desired Product 1. Degraded Starting Material: The acyl chloride has hydrolyzed to the unreactive carboxylic acid.Verify Reagent Purity: Before starting, perform a purity check (see Q6). Use a new bottle or a freshly opened one if degradation is suspected.
2. Moisture in Reaction: Trace water in solvents or on glassware is consuming the reagent.Rigorously Dry System: Re-dry all glassware. Use freshly dispensed anhydrous solvent. Ensure all reagents are anhydrous.
Reaction Stalls or is Incomplete 1. Insufficient Reagent: Partial degradation means the molar equivalent of active acyl chloride is lower than calculated.Increase Stoichiometry: If a quick purity check isn't feasible, consider a trial reaction with 1.1-1.2 molar equivalents of the acyl chloride.
2. HCl Scavenging Issue: The generated HCl byproduct can protonate some nucleophiles (especially amines), rendering them unreactive.Add a Non-Nucleophilic Base: Include a base like triethylamine or pyridine in the reaction to neutralize the HCl as it forms.[7]
Inconsistent Results Batch-to-Batch Progressive Degradation: The reagent is degrading slowly over time with each use.Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere in a glovebox. This minimizes repeated exposure of the main stock.
Formation of Unexpected Byproducts Reaction with Impurities: The acyl chloride is reacting with impurities in other starting materials or solvents.Purify All Components: Re-distill liquid reagents/solvents. Recrystallize solid reagents. Ensure the purity of all components matches the requirements of your reaction.
Q6: How can I quantitatively check the purity of my this compound if I suspect degradation?

A6: You cannot directly analyze an acyl chloride by standard HPLC or GC because it will react with trace moisture or column materials.[12] The standard and most reliable method is to derivatize a small, known amount of the reagent into a stable compound and then analyze the product.

Recommended Protocol: Ester Derivatization for HPLC/GC Analysis

  • Prepare Sample: In a dry vial under nitrogen, accurately weigh ~20 mg of your this compound.

  • Derivatize: Add a significant excess (e.g., 1 mL) of anhydrous methanol or benzyl alcohol. Let it stir for 15-20 minutes. This will convert the acyl chloride to the stable methyl or benzyl ester, respectively.[12][13] The hydrolyzed carboxylic acid impurity will remain unchanged.

  • Analysis: Dilute the resulting solution with a suitable solvent (e.g., acetonitrile) and analyze by HPLC or GC.

  • Interpretation: You will see two main peaks: one for the desired ester derivative and one for the adipic acid monoethyl ester (the hydrolysis product). The relative peak areas (after applying response factors, if necessary) will give you a quantitative measure of the purity of your starting acyl chloride.

Part 4: Safety & Disposal

Q7: What is the correct procedure for quenching and disposing of excess or old this compound?

A7: Acyl chlorides react violently with water and other quenching agents, so the process must be controlled.[7][9] Never add water directly to the bulk reagent.

Quenching Protocol:

  • Setup: Perform the quench in a fume hood. Use a flask that is large enough to accommodate the quench solution and potential foaming, equipped with a magnetic stirrer. Cool the flask in an ice-water bath.

  • Initial Quench: To a stirred, cold solution of a less reactive alcohol like isopropanol, slowly add the this compound dropwise via syringe.[14][15] The alcohol will convert it to the corresponding ester in a controlled manner.

  • Secondary Quench: Once the addition is complete and the initial exothermic reaction has subsided, you can then slowly and cautiously add water to hydrolyze any remaining material.[14]

  • Neutralization: After the reaction is complete, neutralize the acidic solution with a base like sodium bicarbonate or sodium hydroxide solution until the pH is near neutral.[14]

  • Disposal: The final, neutralized aqueous solution can be disposed of in an appropriate aqueous hazardous waste container, according to your institution's guidelines.[9]

Quenching_Logic Start Excess Acyl Chloride Setup Prepare Flask in Ice Bath in Fume Hood Start->Setup Add_to_iPrOH Slowly Add Acyl Chloride to Stirred Isopropanol Setup->Add_to_iPrOH Check_Exotherm Reaction Subsided? Add_to_iPrOH->Check_Exotherm Check_Exotherm->Check_Exotherm No, wait Add_Water Cautiously Add Water Check_Exotherm->Add_Water Yes Neutralize Neutralize with Base (e.g., NaHCO3) Add_Water->Neutralize Dispose Dispose in Aqueous Hazardous Waste Neutralize->Dispose

Figure 3: Safe quenching decision workflow.

References

  • Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]

  • Doc Brown's Chemistry. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism. [Link]

  • The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. [Link]

  • Chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

  • PubChem. This compound. [Link]

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. [Link]

  • SDS Manager. (2025, May 6). This compound SDS. [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]

  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

  • Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. [Link]

  • Reddit. (2023, July 31). Acetyl Chloride Storage. [Link]

  • University of Notre Dame. Common Standard Operating Procedure. [Link]

  • Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. [Link]

  • Save My Exams. Acyl Chlorides (OCR A Level Chemistry A): Revision Note. [Link]

  • ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

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Validation & Comparative

A Comparative Guide to Purity Assessment of Ethyl 6-(chloroformyl)hexanoate by GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-(chloroformyl)hexanoate is a bifunctional molecule featuring both an ester and a reactive acyl chloride group.[1] This structure makes it a valuable building block in the synthesis of a wide range of chemical entities, including pharmaceuticals and specialty polymers. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields, and compromise the integrity of the final product. However, the inherent reactivity of the chloroformyl group, particularly its susceptibility to hydrolysis and thermal degradation, presents significant challenges for its accurate purity assessment.[2][3][4]

This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound. We will explore the nuances of direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the strategic use of derivatization to overcome analytical hurdles, and robust alternative techniques such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is presented with a detailed protocol, enabling researchers and quality control professionals to select and implement the most appropriate strategy for their specific needs.

I. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the analysis of thermally labile and reactive molecules like this compound requires careful consideration of the analytical approach.[5]

A. Direct Injection GC-MS: A Feasibility Study

Direct injection of this compound into a standard hot GC inlet is often problematic. The high temperatures can cause on-column degradation, leading to the formation of artifacts and an underestimation of the main component's purity.[6] The primary degradation pathway is the loss of HCl to form a ketene, or reaction with trace moisture to form the corresponding carboxylic acid (adipic acid monoethyl ester).

For a successful direct analysis, minimizing the thermal stress on the analyte is crucial.[7] This can be achieved by using a Programmable Temperature Vaporizing (PTV) inlet and a fast, temperature-programmed GC oven cycle.[5][7]

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in anhydrous dichloromethane.

    • Handle the sample under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 GC (or equivalent)

    • MS System: Agilent 5977B MSD (or equivalent)

    • Inlet: PTV inlet

    • Inlet Program: Start at 50°C (hold for 0.5 min), then ramp at 200°C/min to 250°C (hold for 5 min).

    • Injection Volume: 1 µL, splitless mode.

    • Column: Low-bleed capillary column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: 60°C (hold for 2 min), ramp at 15°C/min to 280°C (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MSD Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Quadrupole: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Identify any impurity peaks. A common impurity is the hydrolyzed product, adipic acid monoethyl ester.

    • Calculate purity using the area percent method. Note that this assumes equal response factors for all components, which may not be accurate.

B. GC-MS with Derivatization: The Robust Approach

To circumvent the issues of thermal lability, derivatization is a highly recommended strategy.[8][9] By converting the reactive acyl chloride into a more stable functional group, such as an ester or amide, the compound can be analyzed using standard GC-MS conditions without the risk of degradation.[10][11] Reaction with an anhydrous alcohol, like methanol, to form the corresponding methyl ester is a simple and effective method.[12]

  • Derivatization Reaction:

    • Accurately weigh approximately 10 mg of this compound into a vial under an inert atmosphere.

    • Add 1 mL of anhydrous methanol and a catalytic amount of pyridine (e.g., 10 µL).

    • Seal the vial and allow the reaction to proceed at room temperature for 30 minutes. The reaction converts the acyl chloride to a methyl ester.

  • Sample Preparation:

    • Dilute the reaction mixture 1:100 with dichloromethane for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 GC (or equivalent)

    • MS System: Agilent 5977B MSD (or equivalent)

    • Inlet: Split/Splitless inlet at 250°C.

    • Injection Volume: 1 µL, 20:1 split ratio.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Oven Program: 70°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MSD Parameters: Same as in the direct injection method.

  • Data Analysis:

    • Identify the peak for the derivatized product (ethyl methyl adipate).

    • Impurities originally present in the sample (e.g., adipic acid monoethyl ester) will also be derivatized to their corresponding methyl esters, allowing for their separation and quantification.

    • Calculate purity based on the area percent of the derivatized main component relative to all other derivatized impurities.

GCMS_Workflow cluster_direct Direct Injection GC-MS cluster_deriv GC-MS with Derivatization d_sample Sample in Anhydrous Solvent d_inject PTV Inlet Injection (Low Initial Temp) d_sample->d_inject d_gcms Fast GC-MS Analysis d_inject->d_gcms d_data Data Analysis (Risk of Degradation) d_gcms->d_data de_sample Sample de_react Derivatization (e.g., with Methanol) de_sample->de_react de_stable Stable Derivative de_react->de_stable de_inject Standard GC Inlet Injection de_stable->de_inject de_gcms GC-MS Analysis de_inject->de_gcms de_data Reliable Data Analysis de_gcms->de_data

Caption: GC-MS workflows for this compound analysis.

II. Alternative Analytical Methodologies

For a comprehensive purity assessment, orthogonal techniques that rely on different separation and detection principles are invaluable.

A. High-Performance Liquid Chromatography (HPLC)

HPLC offers a significant advantage by performing separations at or near room temperature, thus eliminating the risk of thermal degradation.[13] Since this compound lacks a strong UV chromophore, pre-column derivatization with a UV-active reagent is necessary for sensitive detection.[14] Derivatization with an aromatic amine or alcohol is a common strategy.[12]

  • Derivatization Reaction:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Add 1 mL of a 20 mg/mL solution of benzylamine in acetonitrile and 50 µL of triethylamine.

    • Seal the vial and heat at 60°C for 1 hour. This reaction forms a stable, UV-active amide derivative.

  • Sample Preparation:

    • Dilute the reaction mixture 1:100 with the mobile phase for HPLC analysis.

  • HPLC-UV Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Data Analysis:

    • Quantify the derivatized this compound against a calibration curve prepared from a reference standard.

    • Analyze for any derivatized impurities.

B. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹H NMR is an excellent tool for structural confirmation and can be used quantitatively (qNMR) to determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[15] This is achieved by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into an NMR tube.

    • Accurately weigh and add approximately 10 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) to the same NMR tube. The standard should have signals that do not overlap with the analyte's signals.[15]

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • NMR Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard ¹H NMR spectrum.

    • Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated to ensure full relaxation and accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte (e.g., the triplet of the -OCH₂CH₃ group) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Analytical_Comparison_Workflow start Purity Assessment of This compound gcms GC-MS start->gcms hplc HPLC-UV start->hplc qnmr qNMR start->qnmr direct_gcms Direct Injection (Thermally Labile) gcms->direct_gcms deriv_gcms Derivatization GC-MS (Stable) gcms->deriv_gcms deriv_hplc Derivatization HPLC (UV-active) hplc->deriv_hplc abs_qnmr Absolute Purity (No Reference Std.) qnmr->abs_qnmr

Caption: Overview of analytical methods for purity assessment.

III. Method Validation and Comparison

A robust analytical method must be validated to ensure it is fit for its intended purpose.[16] According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, and robustness.[16][17]

Parameter Direct GC-MS Derivatization GC-MS Derivatization HPLC-UV ¹H qNMR
Specificity Moderate; risk of co-elution with degradation products.High; good chromatographic separation of stable derivatives.High; good chromatographic separation of stable derivatives.Very High; specific chemical shifts provide structural confirmation.
Sensitivity (LOD/LOQ) Moderate; limited by potential analyte loss.High; stable derivatives provide strong signals.High; dependent on the chromophore of the derivatizing agent.Low to Moderate; requires higher sample concentration.
Precision (RSD%) Poor to Moderate; can be affected by inconsistent degradation.High (<2%); reproducible derivatization and analysis.[16]High (<2%); reliable derivatization and injection.High (<1%); highly reproducible for major components.
Accuracy Low; thermal degradation leads to inaccurate quantification.High; stable derivatives allow for accurate quantification.High; requires a well-characterized reference standard.Very High; provides an absolute purity value.[15]
Sample Throughput HighModerate; includes derivatization step.Moderate; includes derivatization step.Low
Pros Fast analysis time.Reliable and robust; uses standard GC conditions.Avoids thermal degradation; high sensitivity.Absolute quantification; no analyte-specific standard needed.
Cons Prone to inaccuracy due to thermal degradation.[5]Requires an extra sample preparation step.Derivatization step required; potential for side reactions.Lower sensitivity; requires a high-field NMR spectrometer.

IV. Conclusion and Recommendations

The purity assessment of this compound requires a carefully selected analytical strategy to account for its reactive nature.

  • Direct Injection GC-MS is generally not recommended for accurate purity determination due to the high risk of thermal degradation. It may have a role in rapid, qualitative screening where accuracy is not the primary concern.

  • GC-MS with Derivatization is a robust and reliable method for routine quality control. The conversion of the acyl chloride to a stable ester or amide allows for accurate and precise quantification using standard, widely available instrumentation.

  • HPLC with Derivatization provides an excellent orthogonal technique, confirming purity without the risk of thermal degradation. It is particularly useful when a non-volatile impurity is suspected.

  • ¹H qNMR stands out as the definitive method for establishing the absolute purity of a reference standard or for certifying a new batch of material. Its ability to provide a direct measure of purity without the need for a specific reference standard of the analyte makes it an invaluable tool in a research and development setting.[15]

For comprehensive quality assurance, a combination of a chromatographic method (like derivatization GC-MS or HPLC) for impurity profiling and qNMR for absolute purity determination provides the highest level of confidence in the quality of this compound.

References

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A Comparative Guide to the Quantification of Ethyl 6-(chloroformyl)hexanoate Conversion by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in syntheses involving Ethyl 6-(chloroformyl)hexanoate, the accurate quantification of its conversion is paramount to ensure reaction completion, optimize yields, and guarantee the purity of the final product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

This compound is a bifunctional molecule featuring both an ester and a reactive acyl chloride group.[1] The high reactivity of the acyl chloride moiety makes direct analysis challenging, often leading to on-column reactions or degradation.[2][3] Therefore, a robust analytical strategy is required to accurately monitor its consumption and the formation of subsequent products.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a cornerstone of modern analytical chemistry, offering high resolution, sensitivity, and adaptability. For acyl chlorides like this compound, a pre-column derivatization strategy is the most reliable approach.[2][3][4] This involves converting the highly reactive acyl chloride into a stable, UV-active derivative that can be easily separated and quantified.

The Rationale Behind Pre-Column Derivatization

Direct injection of this compound onto an HPLC system is fraught with challenges. The acyl chloride can react with residual water or nucleophilic solvents in the mobile phase, leading to the formation of the corresponding carboxylic acid and generating inaccurate, irreproducible results.[5] Derivatization circumvents this by creating a more stable molecule with a strong chromophore, enhancing detection sensitivity.[2][6] A common and effective strategy is to react the acyl chloride with an alcohol, such as methanol, to form a stable diester.[7]

Experimental Protocol: HPLC with Methanol Derivatization

This protocol outlines a validated approach for quantifying the conversion of this compound by converting it to its methyl ester derivative.

1. Sample Preparation and Derivatization:

  • Reaction Quenching and Sampling: At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Derivatization: Immediately quench the aliquot in a vial containing a known excess of anhydrous methanol (e.g., 900 µL) to convert the unreacted this compound into Dimethyl adipate. The corresponding reaction product will also be present in the diluted sample.

  • Standard Preparation: Prepare a series of calibration standards of a purified sample of the expected reaction product and Dimethyl adipate (the derivative of the starting material) in the same diluent.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 210 nm.

  • Column Temperature: 30°C.

3. Data Analysis and Quantification:

  • Construct a calibration curve for both the derivatized starting material and the product by plotting peak area against concentration.

  • Determine the concentration of the remaining starting material and the formed product in the reaction samples from the calibration curves.

  • Calculate the percentage conversion of this compound.

Method Validation: The reliability of this HPLC method is underpinned by rigorous validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9][12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]

  • Accuracy: The closeness of test results to the true value.[9]

  • Precision: The degree of scatter between a series of measurements.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.[10]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Sampling Derivatization Quench with Methanol Aliquot->Derivatization Derivatize HPLC HPLC System (C18 Column, UV Detector) Derivatization->HPLC Inject Separation Chromatographic Separation HPLC->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standards Integration->Quantification Result % Conversion Quantification->Result

Caption: Workflow for HPLC quantification of this compound conversion.

Alternative Analytical Techniques: A Comparative Overview

While HPLC with derivatization is a robust method, other techniques can also be employed, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[13][14]

  • Principle: Similar to HPLC, direct analysis of the acyl chloride is challenging. Derivatization, often with an alcohol to form the corresponding ester, is typically required.[15] The sample is then vaporized and separated based on boiling point and polarity in a capillary column, followed by detection and identification by a mass spectrometer.[14]

  • Advantages: Excellent sensitivity and specificity, providing structural information from the mass spectrum which aids in peak identification.

  • Disadvantages: Requires the analyte to be volatile and thermally stable, which may not be suitable for all reaction products. The derivatization step adds to the sample preparation time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules in solution.[16]

  • Principle: ¹H NMR can be used to monitor the disappearance of proton signals corresponding to the starting material and the appearance of signals for the product.[17] The relative integrals of these signals can be used to determine the conversion.

  • Advantages: Provides unambiguous structural confirmation of both reactants and products. It is a non-invasive method that can potentially be used for real-time reaction monitoring.[16]

  • Disadvantages: Lower sensitivity compared to chromatographic methods. Requires higher concentrations of the analyte and can be more complex to quantify accurately due to potential peak overlap and the need for a suitable internal standard.[16]

Titration

Titration is a classical analytical method that can be used to determine the concentration of the acyl chloride.

  • Principle: The acyl chloride can be hydrolyzed to the corresponding carboxylic acid and hydrochloric acid. The total acid content can then be determined by titration with a standardized base.[18] Alternatively, the chloride ion can be quantified by argentometric titration (e.g., the Volhard method).[19][20][21]

  • Advantages: Simple, inexpensive, and does not require sophisticated instrumentation.

  • Disadvantages: Lacks specificity, as it will also quantify any acidic impurities or byproducts.[18] It is generally less sensitive and less precise than chromatographic methods.

Comparative Performance Data

Parameter HPLC with Derivatization GC-MS with Derivatization NMR Spectroscopy Titration
Specificity HighVery HighHigh (structural info)Low
Sensitivity High (ng to pg)Very High (pg to fg)Low (µg to mg)Moderate (mg)
Precision High (<2% RSD)High (<5% RSD)Moderate (5-10% RSD)Low (>10% RSD)
Throughput HighModerateLowHigh
Cost ModerateHighHighLow
Ease of Use ModerateComplexComplexSimple

Decision-Making Framework for Method Selection

The choice of analytical method depends on the specific requirements of the analysis.

Method_Selection Start Need to Quantify Conversion? HighSpec High Specificity & Sensitivity? Start->HighSpec StructInfo Structural Confirmation Needed? HighSpec->StructInfo Yes HighThroughput High Throughput & Low Cost? HighSpec->HighThroughput No HPLC HPLC with Derivatization StructInfo->HPLC No GCMS GC-MS with Derivatization StructInfo->GCMS Yes NMR NMR Spectroscopy HighThroughput->NMR No Titration Titration HighThroughput->Titration Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

For the routine and accurate quantification of this compound conversion, HPLC with pre-column derivatization stands out as the most suitable method. It offers an excellent balance of specificity, sensitivity, precision, and throughput. While GC-MS provides superior structural information, and NMR offers non-invasive monitoring, their complexity and lower throughput make them more suited for specialized applications. Titration, though simple and cost-effective, lacks the specificity required for reliable reaction monitoring in a research and development setting. The choice of the optimal method should always be guided by the specific analytical needs, available resources, and the desired level of data quality.

References

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  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Available at: [Link]

  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Google Patents.
  • development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances. Ask this paper | Bohrium. Available at: [Link]

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  • What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. Available at: [Link]

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  • Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. The Pharma Innovation Journal. Available at: [Link]

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A Technical Guide to Acyl Chloride Reactivity: A Comparative Analysis Featuring Ethyl 6-(chloroformyl)hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, particularly in pharmaceutical and materials science, acyl chlorides stand out as exceptionally potent acylating agents. Their high reactivity, stemming from the unique electronic environment of the carbonyl carbon, makes them indispensable for constructing esters, amides, and ketones.[1] However, this same reactivity necessitates a nuanced understanding for optimal application, as not all acyl chlorides behave identically. Structural variations, from simple alkyl chains to complex aromatic systems, introduce significant differences in reaction kinetics and substrate compatibility.

This guide provides an in-depth comparison of the reactivity of Ethyl 6-(chloroformyl)hexanoate against other benchmark acyl chlorides. We will dissect the underlying principles governing their reactivity, present a framework for comparison, and provide a validated experimental protocol for researchers to quantify these differences in their own laboratory settings. This document is intended for chemists, materials scientists, and drug development professionals who require a robust understanding of acylating agent selection to drive their research forward.

The Principles of Acyl Chloride Reactivity

The utility of acyl chlorides is rooted in the nucleophilic acyl substitution mechanism. The carbonyl carbon in an acyl chloride is highly electrophilic due to the inductive effects of both the oxygen and chlorine atoms, which pull electron density away from the carbon.[2][3] This makes it a prime target for attack by nucleophiles (e.g., alcohols, amines, water).[2][4]

The reaction proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[1]

  • Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group due to its stability as an anion.[1][5]

Caption: General mechanism for nucleophilic acyl substitution.

The rate of this reaction is primarily influenced by two factors:

  • Electronic Effects: The electrophilicity of the carbonyl carbon is the main driver. Electron-withdrawing groups attached to the acyl group increase reactivity by further polarizing the carbonyl bond. Conversely, electron-donating groups, particularly those that can donate via resonance (like a phenyl group), decrease reactivity by stabilizing the carbonyl carbon and reducing its electrophilicity.[6]

  • Steric Hindrance: Bulky groups attached to the acyl portion can physically impede the approach of the nucleophile to the carbonyl carbon, thereby slowing the reaction rate.[7][8]

Profile of the Subject Compound: this compound

IUPAC Name: Ethyl 7-chloro-7-oxoheptanoate[9] Molecular Formula: C₉H₁₅ClO₃[9] Structure: CH₃CH₂-O-C(=O)-(CH₂)₅-C(=O)-Cl

This compound is a bifunctional molecule featuring a terminal acyl chloride and a distal ethyl ester. Its key structural characteristics relevant to reactivity are:

  • Aliphatic Acyl Chloride: The carbonyl carbon of the acyl chloride is attached to a straight alkyl chain. It lacks any resonance-donating groups, suggesting a high degree of electrophilicity.

  • Long Alkyl Chain: The five-carbon methylene chain -(CH₂)₅- effectively isolates the two functional groups. This separation ensures that the electron-withdrawing inductive effect of the ethyl ester group has a negligible impact on the reactivity of the acyl chloride moiety.

  • Minimal Steric Hindrance: The linear alkyl chain presents very little steric bulk around the reactive carbonyl center.

Predicted Reactivity: Based on these features, this compound is predicted to behave as a highly reactive aliphatic acyl chloride. Its reaction kinetics should be comparable to other unbranched, medium-to-long-chain aliphatic acyl chlorides and significantly faster than aromatic or sterically hindered acyl chlorides.

A Comparative Reactivity Framework

To contextualize the reactivity of this compound, we compare it to three other widely used acyl chlorides, each representing a distinct structural class.

Acyl Chloride Structure Class Key Structural Features Relative Reactivity
Acetyl Chloride CH₃-COClSmall AliphaticSmall methyl group, minimal steric hindrance.Very High (+++)
This compound EtOOC-(CH₂)₅-COClLong-Chain AliphaticUnbranched alkyl chain, low steric hindrance, distal ester group.Very High (+++)
Benzoyl Chloride C₆H₅-COClAromaticPhenyl group is resonance-donating, stabilizing the carbonyl.Moderate (+)
Pivaloyl Chloride (CH₃)₃C-COClSterically Hindered AliphaticBulky t-butyl group creates significant steric hindrance.Low (+)

Discussion of Comparative Reactivity:

  • This compound vs. Acetyl Chloride: Both are unhindered aliphatic acyl chlorides and exhibit very high reactivity. The primary difference lies not in their reaction rate but in their physical properties (e.g., boiling point, solubility) and the functionality they introduce. The long chain of our subject compound makes it more lipophilic. Their reactivity towards common nucleophiles is expected to be nearly identical.

  • This compound vs. Benzoyl Chloride: This comparison highlights the powerful influence of electronic effects. Aromatic acyl chlorides like benzoyl chloride are significantly less reactive than their aliphatic counterparts.[6] The benzene ring donates electron density to the carbonyl carbon via resonance, reducing its electrophilicity and slowing the rate of nucleophilic attack.[6]

  • This compound vs. Pivaloyl Chloride: This case demonstrates the impact of steric hindrance. The bulky tert-butyl group in pivaloyl chloride severely restricts access to the carbonyl carbon, making it much less reactive than the linear and accessible structure of this compound, despite both being aliphatic.

Experimental Protocol: Comparative Analysis of Amidation Rates

To empirically validate the predicted reactivity hierarchy, a robust analytical method is required. Monitoring the reaction progress using Nuclear Magnetic Resonance (NMR) spectroscopy provides a clean, quantitative assessment of reaction kinetics. This protocol details the comparison of amidation rates between this compound and Benzoyl Chloride with a primary amine.

Objective: To determine the relative rate of reaction of two different acyl chlorides with a primary amine by monitoring the disappearance of the starting amine and the appearance of the amide product via ¹H NMR spectroscopy.

Materials:

  • This compound (≥97%)

  • Benzoyl Chloride (≥99%)

  • Benzylamine (≥99%)

  • Triethylamine (≥99%, as HCl scavenger)

  • Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Anhydrous Diethyl Ether

  • NMR tubes, volumetric flasks, gas-tight syringes, magnetic stirrer.

Caption: Experimental workflow for NMR-based kinetic analysis.

Methodology:

  • Preparation (All steps under inert atmosphere):

    • Prepare 0.1 M stock solutions of benzylamine, triethylamine, this compound, and Benzoyl Chloride in CDCl₃.

  • Reaction Setup (Run in duplicate for each acyl chloride):

    • To a clean, dry NMR tube, add 500 µL of the 0.1 M benzylamine solution (0.05 mmol, 1.0 equiv).

    • Add 550 µL of the 0.1 M triethylamine solution (0.055 mmol, 1.1 equiv).

    • Cap the tube, mix gently, and acquire a t=0 ¹H NMR spectrum. The benzylic protons (-CH₂-) of benzylamine will serve as a key signal.

  • Reaction Initiation and Monitoring:

    • Using a gas-tight syringe, rapidly inject 500 µL of the 0.1 M acyl chloride solution (0.05 mmol, 1.0 equiv) into the NMR tube.

    • Immediately cap, invert twice to mix, place in the NMR spectrometer, and begin acquiring spectra at predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes). The rate of acquisition should be adjusted based on the expected reactivity. For this compound, very rapid initial measurements are crucial.

  • Data Analysis:

    • For each spectrum, integrate the signal corresponding to the benzylic protons of the starting benzylamine and the corresponding signal for the newly formed N-benzyl amide product.

    • Calculate the percentage conversion at each time point: Conversion (%) = [Integral_Amide / (Integral_Amide + Integral_Amine)] * 100.

    • Plot Conversion (%) versus time for both this compound and Benzoyl Chloride to visually compare their reaction rates. The initial slope of this curve provides a measure of the initial reaction rate.

Safety and Handling

Acyl chlorides are hazardous reagents that must be handled with appropriate care.[1]

  • Corrosivity: They cause severe skin burns and eye damage.[10] Always use personal protective equipment (gloves, safety glasses, lab coat).

  • Moisture Sensitivity: Acyl chlorides react vigorously with water, including atmospheric moisture, to release corrosive hydrogen chloride gas.[4][11] All reactions must be conducted under anhydrous conditions and in a well-ventilated fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents, alcohols, and amines (except under controlled reaction conditions).[12]

Conclusion

This compound is a highly reactive acylating agent, with a reactivity profile characteristic of unhindered, linear aliphatic acyl chlorides. Its performance is primarily dictated by the low steric bulk and high electrophilicity of its acyl chloride functional group. The long alkyl chain effectively insulates it from the electronic effects of the distal ester, preserving its high reactivity.

In a comparative context, it is significantly more reactive than aromatic acyl chlorides (e.g., Benzoyl Chloride) and sterically encumbered aliphatic analogs (e.g., Pivaloyl Chloride). For synthetic applications requiring rapid and efficient acylation, particularly where the introduction of a C6-ester chain is desired, this compound serves as an excellent and predictable choice. Understanding its position within the broader reactivity landscape enables chemists to make informed decisions, optimizing reaction conditions and achieving desired synthetic outcomes with precision.

References

  • BenchChem. (2025).
  • Brainly.in. (2021).
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Ethyl 6-(Chloroformyl)
  • ChemistryStudent. Acyl Chlorides (A-Level).
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  • Allery, M. (2019). Overview of Acylation Reactions and Acyl Chlorides. YouTube.
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Filo. (2023). The relative reactivities of acyl compound's towards nucleophilic substitution.
  • PubChem. This compound.
  • Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629.
  • BenchChem. (2025). A Comparative Guide to Acyl Chlorides in Organic Synthesis. BenchChem Technical Guides.
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  • BenchChem. (2025). A Comparative Guide to the Hydrolysis Kinetics of Cyclopent-3-ene-1-carbonyl chloride. BenchChem Technical Guides.
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  • Hoshi, T. et al. (2009). Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 3: Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides. Chemical Research in Toxicology, 22(12), 1998-2008.
  • Quora. (2020). Why is acid chloride more reactive than alkyl chloride?.
  • Mizuma, T. et al. (2009). Electronic and Steric Descriptors Predicting the Reactivity of Aralkyl Carboxylic Acid 1-β-O-Acyl Gluronides. Chemical Research in Toxicology, 22(12), 1998-2008.
  • ResearchGate. (2014). An improved method of amide synthesis using acyl chlorides.
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  • StudySmarter. (2023).
  • OrgoSolver. Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH).
  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides.
  • Chemguide. an introduction to acyl chlorides (acid chlorides).
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Comparative Guide to Titration Methods for Determining the Concentration of Ethyl 6-(chloroformyl)hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of analytical methods for the quantitative determination of Ethyl 6-(chloroformyl)hexanoate, a critical intermediate in various synthetic applications. The selection of an appropriate analytical technique is paramount for ensuring the quality and reactivity of this reagent. We will explore three robust titration methods: Indirect Acid-Base Titration, Potentiometric Argentometric Titration, and Non-Aqueous Titration. This guide will delve into the principles, experimental protocols, and comparative performance of each method, providing researchers and drug development professionals with the insights needed to make an informed decision for their specific analytical requirements.

Introduction to this compound and its Analytical Challenges

This compound is a bifunctional molecule containing both an ester and a highly reactive acyl chloride group. The acyl chloride is susceptible to hydrolysis, which presents a unique challenge for its accurate quantification. The primary reaction of concern is its hydrolysis to form hydrochloric acid (HCl) and the corresponding carboxylic acid, ethyl 6-carboxyhexanoate.

ClOC(CH₂)₅COOEt + H₂O → HOOC(CH₂)₅COOEt + HCl

The choice of titration method must account for this reactivity to ensure accurate and reproducible results. This guide will compare three distinct approaches to address this analytical challenge.

Method 1: Indirect Acid-Base Titration

This method leverages the complete hydrolysis of the acyl chloride to generate stoichiometric amounts of hydrochloric acid and the corresponding carboxylic acid. The total acid content is then determined by titration with a standardized strong base, such as sodium hydroxide.

Principle

The fundamental principle of this method is the two-step reaction process. First, a known quantity of this compound is intentionally and completely hydrolyzed. Following hydrolysis, the resulting solution contains two acidic species: the strong acid (HCl) and the weaker carboxylic acid. The titration with a strong base neutralizes both acids, and the total base consumed is used to calculate the initial amount of the acyl chloride.

Experimental Protocol
  • Sample Preparation: Accurately weigh approximately 1.0 g of this compound into a 250 mL Erlenmeyer flask.

  • Hydrolysis: Carefully add 50 mL of distilled water to the flask. Swirl gently to promote hydrolysis. The reaction is typically rapid and exothermic. Allow the mixture to stand for 15-20 minutes to ensure complete hydrolysis.

  • Titration: Add 2-3 drops of phenolphthalein indicator to the solution. Titrate the acidic solution with a standardized 0.5 M sodium hydroxide (NaOH) solution until a persistent faint pink endpoint is observed.

  • Calculation: The concentration of this compound can be calculated using the following formula:

    % Purity = (V_NaOH × M_NaOH × MW_acyl_chloride) / (2 × w_sample) × 100

    Where:

    • V_NaOH = Volume of NaOH solution used (L)

    • M_NaOH = Molarity of NaOH solution (mol/L)

    • MW_acyl_chloride = Molecular weight of this compound (192.65 g/mol )

    • w_sample = Weight of the sample (g)

    • The factor of 2 in the denominator accounts for the two acidic protons titrated (one from HCl and one from the carboxylic acid).

Workflow Diagram

cluster_prep Sample Preparation & Hydrolysis cluster_titration Titration cluster_calc Calculation weigh Weigh Sample hydrolyze Add Water for Complete Hydrolysis weigh->hydrolyze add_indicator Add Phenolphthalein hydrolyze->add_indicator titrate Titrate with Standardized NaOH add_indicator->titrate endpoint Observe Pink Endpoint titrate->endpoint calculate Calculate % Purity endpoint->calculate cluster_prep Sample Preparation & Hydrolysis cluster_titration Potentiometric Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Acetone/Water weigh->dissolve setup Immerse Silver Electrode dissolve->setup titrate Titrate with Standardized AgNO₃ setup->titrate record Record Potential (mV) titrate->record plot Plot Titration Curve record->plot endpoint Determine Endpoint plot->endpoint calculate Calculate % Purity endpoint->calculate cluster_prep Sample Preparation cluster_titration Non-Aqueous Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Anhydrous Solvent weigh->dissolve setup Setup Non-Aqueous Electrodes dissolve->setup titrate Titrate with Standardized TBAH setup->titrate record Record Potential (mV) titrate->record plot Plot Titration Curve record->plot endpoint Determine Endpoint plot->endpoint calculate Calculate % Purity endpoint->calculate

A Senior Application Scientist's Guide: High-Efficiency Alternatives to Acyl Chlorides for Surface Modification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The covalent immobilization of molecules onto surfaces is a cornerstone of modern biotechnology, enabling everything from advanced biosensors and targeted drug delivery systems to novel biomaterials. For years, highly reactive reagents like Ethyl 6-(chloroformyl)hexanoate, an acyl chloride, have been used to functionalize amine-bearing surfaces. While effective, their extreme reactivity makes them notoriously sensitive to moisture, leading to rapid hydrolysis that complicates handling and reduces conjugation efficiency. This guide provides an in-depth comparison of robust and versatile alternatives, grounded in experimental evidence, to empower researchers with superior strategies for surface modification.

The Challenge with Acyl Chlorides

Acyl chlorides react vigorously with nucleophiles like primary amines to form stable amide bonds. However, this high reactivity is a double-edged sword. Any trace of water in solvents or on the surface will hydrolyze the acyl chloride back to a non-reactive carboxylic acid, wasting reagent and leading to inconsistent surface coverage. This necessitates stringent anhydrous conditions, which are often difficult to maintain, especially in biological applications. The following guide explores more stable, yet highly effective, chemistries that offer greater control and reproducibility.

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Amine Coupling

The most prevalent alternative to acyl chlorides is the use of N-hydroxysuccinimide (NHS) esters. This chemistry typically involves a "zero-length" crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), which activates surface carboxyl groups to create a semi-stable NHS ester intermediate. This intermediate then efficiently reacts with primary amines from ligands to form a highly stable amide bond.

Mechanism of Action: EDC/NHS Chemistry

The process is a two-step reaction. First, EDC activates a carboxyl group (-COOH) on the surface, forming a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis. The addition of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester. This ester is significantly less prone to hydrolysis than the O-acylisourea intermediate, increasing the likelihood of a successful reaction with the target amine.[1]

EDC_NHS_Mechanism sub Surface-COOH intermediate O-Acylisourea Intermediate (Unstable) sub->intermediate + edc EDC edc->intermediate hydrolysis1 Hydrolysis intermediate->hydrolysis1 H₂O nhs_ester Amine-Reactive NHS Ester (Semi-Stable) intermediate->nhs_ester + nhs NHS nhs->nhs_ester amide Stable Amide Bond (Surface-CO-NH-Ligand) nhs_ester->amide + hydrolysis2 Hydrolysis nhs_ester->hydrolysis2 H₂O (slower) ligand Ligand-NH2 ligand->amide

Caption: Mechanism of EDC/NHS mediated amide bond formation.

Performance & Causality
  • Stability: The half-life of an NHS ester is highly pH-dependent. At pH 7 and 0°C, it can be several hours, but at pH 8.6 and 4°C, it drops to just 10 minutes.[2] This is a critical experimental parameter: the reaction must be performed at a pH that balances amine reactivity (deprotonated -NH2 is more nucleophilic) with ester stability. A pH range of 7.2-8.5 is the typical compromise.[1][2]

  • Efficiency: The two-step protocol (activation followed by coupling) is crucial when the ligand to be immobilized also contains carboxyl groups. A one-step approach, where EDC, NHS, and the ligand are mixed together, could lead to unwanted polymerization of the ligand itself.[3]

  • Specificity: This chemistry specifically targets primary amines, which are abundant on the N-terminus and lysine side chains of proteins. This makes it a versatile, albeit not site-specific, method for protein immobilization.[2]

Experimental Protocol: Two-Step EDC/NHS Coupling

This protocol is adapted for activating a carboxylated surface (e.g., self-assembled monolayer of mercaptoundecanoic acid on gold, or carboxyl-modified microspheres).

  • Surface Preparation:

    • Wash the carboxylated substrate three times with an activation buffer (e.g., 0.1 M MES, pH 6.0). MES (2-(N-morpholino)ethanesulfonic acid) is used because it lacks amines and carboxylates that would interfere with the reaction.[4]

  • Activation:

    • Immediately before use, prepare fresh solutions of EDC (e.g., 200 mM) and Sulfo-NHS (e.g., 200 mM) in activation buffer. EDC is highly susceptible to hydrolysis and should be stored desiccated at -20°C and equilibrated to room temperature before opening.[5]

    • Suspend the substrate in the activation buffer. Add the EDC and Sulfo-NHS solutions to the substrate suspension. A typical final concentration might be 4 mM EDC and 10 mM Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. This converts surface carboxyls to NHS esters.[3]

  • Washing:

    • Wash the activated surface 2-3 times with a coupling buffer (e.g., PBS, pH 7.4) to remove excess EDC and NHS. This is a critical step to prevent EDC from cross-linking your amine-containing biomolecule to itself.[3][6]

  • Coupling:

    • Dissolve the amine-containing biomolecule (e.g., protein) in the coupling buffer at the desired concentration.

    • Add the biomolecule solution to the activated surface.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[6]

  • Quenching & Final Wash:

    • Quench any unreacted NHS esters by adding a solution like 1 M ethanolamine or 100 mM glycine for 15-30 minutes.[3][5] This prevents non-specific binding in subsequent steps.

    • Wash the surface thoroughly with the coupling buffer to remove non-covalently bound molecules.

Maleimides: The Gold Standard for Thiol Coupling

When high specificity is required, maleimide chemistry is an exceptional choice. Maleimides react almost exclusively with sulfhydryl (thiol, -SH) groups, found in cysteine residues of proteins, under mild conditions. This allows for site-specific immobilization if the protein has a single, accessible cysteine.

Mechanism of Action: Thiol-Ene Reaction

The reaction is a Michael addition, where the thiol acts as a nucleophile and attacks one of the carbons in the maleimide's carbon-carbon double bond. This forms a stable, covalent thioether bond.

Maleimide_Mechanism sub Surface-Maleimide bond Stable Thioether Bond sub->bond + hydrolysis Ring Opening (Hydrolysis at pH > 8) sub->hydrolysis H₂O ligand Ligand-SH ligand->bond

Caption: Mechanism of maleimide-thiol conjugation.

Performance & Causality
  • Specificity: The high selectivity for thiols is the primary advantage. Since free cysteines are less common than lysines on protein surfaces, this allows for more controlled, oriented immobilization.

  • Reaction Conditions: The reaction proceeds efficiently at a near-neutral pH of 6.5-7.5.[7] At pH > 8, the maleimide ring can become unstable and prone to hydrolysis, and at pH < 6.5, the thiol is protonated and less nucleophilic. Buffers must be free of thiols (e.g., avoid DTT).

  • Stability: The resulting thioether bond is very stable. However, the succinimide ring formed can undergo hydrolysis over time, although the thioether linkage itself remains. A common issue is the retro-Michael reaction, especially in the presence of other thiols, though this is generally slow under physiological conditions.

Experimental Protocol: Maleimide-Thiol Coupling

This protocol assumes a maleimide-functionalized surface and a thiol-containing biomolecule.

  • Protein Preparation (if necessary):

    • If the protein's cysteine residues are involved in disulfide bridges, they must first be reduced. Dissolve the protein (1-10 mg/mL) in a degassed, thiol-free buffer (e.g., PBS, pH 7.2).

    • Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature. TCEP is advantageous as it does not contain a thiol and does not need to be removed before conjugation. If DTT is used, it must be removed via dialysis or a desalting column.[7][8]

  • Coupling Reaction:

    • Dissolve the thiol-containing biomolecule in a degassed conjugation buffer (e.g., PBS, pH 7.0-7.5).

    • Add the biomolecule solution to the maleimide-activated surface. A 10-20 fold molar excess of maleimide groups on the surface relative to the biomolecule's thiol groups is often recommended to drive the reaction.[7][9]

    • Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light if using fluorescent labels.[9]

  • Quenching:

    • Block any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol to the surface and incubating for an additional 30 minutes. This prevents unwanted reactions in later steps.

  • Final Wash:

    • Wash the surface thoroughly with buffer to remove excess quenching agent and non-covalently bound molecules.

Isocyanates: Highly Reactive Coupling to Hydroxyls and Amines

Isocyanates (-N=C=O) are extremely reactive electrophiles that readily form stable linkages with nucleophiles without the need for activating agents. They are particularly useful for modifying surfaces rich in hydroxyl (-OH) groups (e.g., cellulose, glass, PVA) or primary amines.

Mechanism of Action

Isocyanates react with hydroxyl groups to form a stable urethane linkage and with primary amines to form a urea linkage. A significant competing reaction is with water, which forms an unstable carbamic acid that decomposes to an amine and CO₂, with the resulting amine able to react with another isocyanate.

Isocyanate_Mechanism sub Surface-OH / Surface-NH2 urethane Stable Urethane Bond (Surface-O-CO-NH-Ligand) sub->urethane Reaction with -OH urea Stable Urea Bond (Surface-NH-CO-NH-Ligand) sub->urea Reaction with -NH₂ iso Ligand-N=C=O iso->urethane iso->urea amine Amine + CO₂ iso->amine + water H₂O (Side Reaction) water->amine

Caption: Reaction pathways for isocyanates with surface hydroxyls, amines, and water.

Performance & Causality
  • Reactivity: Isocyanates are more reactive than NHS esters but generally less so than acyl chlorides. Their primary drawback is, like acyl chlorides, a high sensitivity to water.[10] All reactions must be performed under strictly anhydrous conditions using dry solvents.

  • Bond Stability: Both urethane and urea linkages are exceptionally stable, often more so than amide and ester bonds, making them suitable for long-term applications.[11]

  • Applications: They are widely used in industrial applications, such as modifying inorganic fillers to improve their compatibility with polymer matrices.[12] The choice of an aliphatic (e.g., HMDI) or aromatic (e.g., MDI) isocyanate can significantly affect the properties of the final material.[13]

Experimental Protocol: Isocyanate Modification of a Hydroxylated Surface

This protocol is a general guideline for modifying a surface like glass or cellulose.

  • Substrate Preparation:

    • Thoroughly dry the hydroxyl-bearing substrate by baking in an oven (e.g., 110°C) or under vacuum to remove all adsorbed water.

  • Reaction Setup:

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents (e.g., toluene, THF) for all solutions.

  • Coupling Reaction:

    • Dissolve the isocyanate-containing molecule in the anhydrous solvent.

    • Immerse the dried substrate in the isocyanate solution.

    • The reaction can often proceed at room temperature, but may be accelerated by gentle heating (e.g., 50-70°C). Reaction times can vary from a few hours to overnight. Catalysts like dibutyltin dilaurate (DBTDL) or certain amines can be used to accelerate the reaction, but care must be taken as they can also promote side reactions.

  • Washing:

    • After the reaction, quench any unreacted isocyanate groups by adding a small amount of methanol or another alcohol.

    • Thoroughly wash the modified substrate with the reaction solvent (e.g., toluene), followed by other solvents like acetone and ethanol to remove unreacted reagents and byproducts.

  • Curing/Drying:

    • Dry the functionalized substrate under vacuum or in an oven.

Epoxides: Versatile Ring-Opening Chemistry

Epoxides (or oxiranes) are three-membered cyclic ethers that can be ring-opened by a variety of nucleophiles, including amines, thiols, and hydroxyls. This versatility makes them a powerful tool for surface modification.

Mechanism of Action

The reaction proceeds via an SN2 mechanism, driven by the release of ring strain.[14] Under neutral or basic conditions, the nucleophile directly attacks one of the epoxide's carbons. Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring for attack by even weak nucleophiles.

Epoxide_Mechanism sub Surface-Epoxide bond Stable C-Nu Bond + Hydroxyl Group sub->bond + ligand Ligand-Nu (e.g., -NH₂, -SH, -OH) ligand->bond Ring-Opening

Caption: General mechanism for nucleophilic ring-opening of a surface-bound epoxide.

Performance & Causality
  • Versatility: Epoxides can react with a broad range of functional groups, providing flexibility. The reaction with amines is particularly effective at slightly alkaline pH, forming a stable secondary amine linkage.

  • Stability: Epoxide-functionalized surfaces are very stable in storage, unlike NHS esters or isocyanates, which are sensitive to hydrolysis. The resulting carbon-nucleophile bonds are also highly stable.

  • Kinetics: Reactions with epoxides are generally slower than with NHS esters or isocyanates, often requiring longer incubation times (e.g., 24-48 hours) or elevated temperatures to achieve high coupling densities.[15]

Experimental Protocol: Amine Coupling to an Epoxide Surface

This protocol is for immobilizing an amine-containing ligand onto an epoxy-coated surface (e.g., epoxy-silanized glass).

  • Surface Preparation:

    • Ensure the epoxy-functionalized surface is clean and equilibrated with the chosen coupling buffer.

  • Coupling Reaction:

    • Dissolve the amine-containing biomolecule in a suitable coupling buffer. A slightly alkaline buffer (e.g., carbonate-bicarbonate, pH 9.0) is often used to ensure the amine is deprotonated and nucleophilic.[16] Avoid buffers with competing nucleophiles.

    • Immerse the surface in the biomolecule solution.

    • Incubate for an extended period, typically 24-48 hours, at room temperature or 4°C.[15] Gentle agitation is recommended to ensure uniform coupling.

  • Washing:

    • Wash the surface extensively with a wash buffer (e.g., PBS with a mild detergent like 0.05% Tween-20) to remove non-covalently bound molecules.[16]

  • Blocking (Optional):

    • If necessary, block any remaining reactive epoxide groups by incubating the surface with a solution of a small amine like ethanolamine or Tris buffer for 1-2 hours.

Succinic Anhydride: Activating Hydroxylated Surfaces

Unlike the other methods that directly couple a ligand, succinic anhydride is used to modify a surface, typically one rich in hydroxyl or amine groups, to introduce carboxyl functionalities. These newly installed carboxyl groups can then be activated using EDC/NHS chemistry (as described in Section 1) for subsequent ligand immobilization. This is an excellent strategy for surfaces that lack native carboxyl groups.

Mechanism of Action

The anhydride ring is opened by a nucleophilic attack from a surface hydroxyl or amine group, forming an ester or amide linkage, respectively, and leaving a terminal carboxylic acid.

Anhydride_Mechanism sub Surface-OH activated Surface-Ester-COOH (Carboxylated Surface) sub->activated + anhydride Succinic Anhydride anhydride->activated Ring-Opening edc EDC/NHS Coupling activated->edc final Ligand Immobilization edc->final

Sources

A Comparative Guide to the Synthesis of Ethyl 6-(chloroformyl)hexanoate: Method Validation and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(chloroformyl)hexanoate, also known as ethyl 7-chloro-7-oxoheptanoate, is a crucial bifunctional molecule widely employed in organic synthesis.[1] Its structure, featuring both an ester and a reactive acyl chloride, makes it an ideal linker for conjugating molecules, modifying surfaces, and synthesizing various derivatives in pharmaceutical and materials science. The reliable synthesis of this reagent is paramount for reproducible downstream applications. The most common precursor is 6-(ethoxycarbonyl)hexanoic acid, also known as monoethyl adipate, which is derived from adipic acid.[2]

This guide provides a comprehensive validation and comparison of two prevalent methods for converting 6-(ethoxycarbonyl)hexanoic acid to this compound: the classic thionyl chloride (SOCl₂) method and the milder, increasingly popular oxalyl chloride ((COCl)₂) method. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance based on reactivity, yield, purity, and safety considerations to empower researchers with the knowledge to select the optimal method for their specific needs.

Mechanistic Overview: Converting a Carboxylic Acid to an Acyl Chloride

The fundamental transformation involves the conversion of the carboxylic acid's hydroxyl (-OH) group into a good leaving group, followed by a nucleophilic attack by a chloride ion.[3] Both thionyl chloride and oxalyl chloride excel at this, but through slightly different pathways.

  • Thionyl Chloride (SOCl₂): The reaction begins with the carboxylic acid's oxygen attacking the sulfur atom of thionyl chloride. This forms a reactive chlorosulfite intermediate. A chloride ion, released in the process, then attacks the carbonyl carbon. The intermediate collapses, releasing the highly stable gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4][5][6][7] This gas evolution drives the reaction to completion, making it effectively irreversible.[4][6]

  • Oxalyl Chloride ((COCl)₂): Similarly, oxalyl chloride is used to prepare acyl chlorides from carboxylic acids.[8][9] The reaction often proceeds under milder conditions than with thionyl chloride and is known for its high selectivity.[10][11] The byproducts are also gaseous—carbon monoxide (CO), carbon dioxide (CO₂), and HCl—which simplifies the workup procedure.[10]

The Role of a Catalyst: In both methods, a catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.[7][12] DMF reacts with the chlorinating agent to form a Vilsmeier reagent, a more potent electrophilic species, which then reacts more rapidly with the carboxylic acid.[4][12] However, it is crucial to note that the reaction of DMF with these chlorinating agents can produce trace amounts of dimethylcarbamoyl chloride (DMCC), a potential carcinogen, necessitating appropriate safety measures.[13]

Method Comparison: Thionyl Chloride vs. Oxalyl Chloride

The choice between thionyl chloride and oxalyl chloride is often dictated by the substrate's sensitivity, the required scale of the reaction, and cost considerations.

FeatureMethod A: Thionyl Chloride (SOCl₂)Method B: Oxalyl Chloride ((COCl)₂)
Reactivity Highly reactive; may cause side reactions with sensitive functional groups.Generally milder and more selective, suitable for complex molecules.[8][10][11]
Reaction Conditions Typically requires heating (reflux), often used neat or in high-boiling solvents.[14]Often proceeds at room temperature in common solvents like dichloromethane (DCM).[10]
Byproducts SO₂, HCl (gaseous)[4]CO, CO₂, HCl (gaseous)[10]
Work-up Removal of excess SOCl₂ (bp 76 °C) via distillation or under vacuum.[14]Removal of solvent and excess (COCl)₂ (bp 63-64 °C) via evaporation.[8][15]
Cost Less expensive, suitable for large-scale synthesis.[10]More expensive, typically used for smaller-scale, high-value syntheses.[10][11]
Safety Concerns Highly corrosive, reacts violently with water, liberates toxic SO₂ and HCl gas.[16][17]Toxic, corrosive, reacts with water. Byproduct CO is colorless and odorless.[18][19]

Experimental Protocols

Prerequisite: Preparation of Starting Material The starting material, 6-(ethoxycarbonyl)hexanoic acid (monoethyl adipate), can be synthesized by the esterification of adipic acid with ethanol.[2] Methods include refluxing adipic acid and ethanol with a catalytic amount of acid like sulfuric acid.[20] High yield (96-97%) and purity (>99%) can also be achieved by first converting adipic acid to its anhydride, followed by alcoholysis with ethanol, which reduces the formation of the diethyl adipate byproduct.[21]

General Safety Precautions:

  • ALWAYS perform these reactions in a well-ventilated chemical fume hood.[16][18]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[22]

  • Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) as both chlorinating agents and the acyl chloride product are sensitive to moisture.[4][18]

Method A: Synthesis using Thionyl Chloride (SOCl₂)

This robust method is well-suited for routine, larger-scale preparations where substrate sensitivity is not a primary concern.

Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Glassware & Inert Atmosphere Reactants Charge Flask: 1. Monoethyl Adipate 2. Anhydrous Solvent (optional) Start->Reactants Add_SOCl2 Add Thionyl Chloride (SOCl₂) dropwise Reactants->Add_SOCl2 Add_DMF Add catalytic DMF Add_SOCl2->Add_DMF Heat Heat to Reflux (e.g., 70-80°C) Monitor for 2-4 hours Add_DMF->Heat Cool Cool to Room Temperature Heat->Cool Evaporate Remove Excess SOCl₂ & Solvent (Vacuum) Cool->Evaporate Distill Purify by Vacuum Distillation Evaporate->Distill Product_A Product: This compound Distill->Product_A

Caption: Workflow for Synthesis using Thionyl Chloride.

Step-by-Step Protocol:

  • Setup: Assemble an oven-dried, two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas inlet connected to a nitrogen or argon line.

  • Charging Reactants: Charge the flask with 6-(ethoxycarbonyl)hexanoic acid (1.0 equiv). Anhydrous solvent (e.g., toluene, dichloromethane) can be used, but the reaction can also be run neat.

  • Reagent Addition: Slowly add thionyl chloride (approx. 1.5-2.0 equiv) to the stirred solution at room temperature.[14] An exotherm may be observed.

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-3 drops).

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler).

  • Work-up: Cool the reaction mixture to room temperature.

  • Purification: Remove the excess thionyl chloride and any solvent under reduced pressure. The crude product, this compound, is then purified by vacuum distillation.[23]

Method B: Synthesis using Oxalyl Chloride ((COCl)₂)

This method is preferred for smaller scales or when working with substrates containing sensitive functional groups that could be affected by the higher temperatures and harsher conditions of the thionyl chloride method.

Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Glassware & Inert Atmosphere Reactants Charge Flask: 1. Monoethyl Adipate 2. Anhydrous DCM Start->Reactants Add_DMF Add catalytic DMF Reactants->Add_DMF Add_Oxalyl Add Oxalyl Chloride dropwise at 0°C Add_DMF->Add_Oxalyl Stir Stir at Room Temperature Monitor for 1-3 hours Add_Oxalyl->Stir Evaporate Remove Solvent & Excess Reagent (Vacuum) Stir->Evaporate Distill Purify by Vacuum Distillation Evaporate->Distill Product_B Product: This compound Distill->Product_B

Caption: Workflow for Synthesis using Oxalyl Chloride.

Step-by-Step Protocol:

  • Setup: Assemble an oven-dried, two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas inlet connected to a nitrogen or argon line.

  • Charging Reactants: Charge the flask with 6-(ethoxycarbonyl)hexanoic acid (1.0 equiv) and a dry, non-polar solvent such as dichloromethane (DCM) or toluene.[24]

  • Catalyst Addition: Add a catalytic amount of DMF (1-3 drops).

  • Reagent Addition: Cool the flask in an ice bath to 0°C. Add oxalyl chloride (approx. 1.2-1.5 equiv) dropwise from the addition funnel over 15-20 minutes. Vigorous gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours.

  • Work-up & Purification: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation.

Validation and Characterization

Independent of the method chosen, the final product must be validated to confirm its identity and purity.

  • Yield: Calculated based on the molar amount of the limiting reagent (6-(ethoxycarbonyl)hexanoic acid). Yields for both methods are typically high, often exceeding 85-90% after purification. The oxalyl chloride method has been reported to give nearly quantitative yields in some cases.[25][26]

  • Purity: Assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Spectroscopic Data:

    • ¹H NMR: Expect characteristic peaks for the ethyl ester group (a triplet around 1.2 ppm and a quartet around 4.1 ppm) and methylene protons of the hexanoate chain. The alpha-protons to the acyl chloride carbonyl will be shifted furthest downfield.

    • ¹³C NMR: The carbonyl carbons of the ester and the acyl chloride will have distinct chemical shifts (typically ~173 ppm and ~174 ppm, respectively).

    • IR Spectroscopy: A strong carbonyl stretch for the ester (~1735 cm⁻¹) and a characteristic, higher frequency stretch for the acyl chloride (~1800 cm⁻¹) should be observed.

Conclusion and Recommendations

Both thionyl chloride and oxalyl chloride are highly effective reagents for the synthesis of this compound from its corresponding carboxylic acid.

  • The Thionyl Chloride method is a cost-effective, reliable, and well-established procedure, making it the workhorse for large-scale production where the reaction conditions are tolerated by the molecule.

  • The Oxalyl Chloride method offers a milder, more selective alternative.[10] Its primary advantages are the ambient reaction temperature and cleaner reaction profiles, which make it the superior choice for high-value, small-scale syntheses or for preparing derivatives with sensitive functional groups.

The ultimate choice of method depends on a careful evaluation of the specific experimental needs, including scale, substrate compatibility, cost, and available equipment. For any application, rigorous adherence to anhydrous conditions and safety protocols is essential for a successful and safe synthesis.

References

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A Comparative Guide to the Kinetic Studies of Ethyl 6-(chloroformyl)hexanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of bifunctional molecules like Ethyl 6-(chloroformyl)hexanoate is paramount for process optimization, mechanistic elucidation, and the rational design of synthetic pathways. This guide provides an in-depth, objective comparison of the kinetic behavior of this compound in key acylation reactions. We will explore the causality behind experimental choices for kinetic monitoring and present supporting data and protocols to ensure scientific integrity and reproducibility.

This compound (C9H15ClO3) is a valuable chemical intermediate featuring two distinct reactive sites: a highly reactive acyl chloride and a less reactive ethyl ester.[1] This dual functionality allows for sequential modifications, making it a versatile building block in the synthesis of polymers, pharmaceuticals, and specialty chemicals. The significant difference in reactivity between the acyl chloride and the ester is the cornerstone of its synthetic utility, and quantifying this difference through kinetic studies is essential for controlling reaction outcomes.

The Foundation: Nucleophilic Acyl Substitution

The reactions of this compound are predominantly governed by the nucleophilic acyl substitution mechanism. The carbonyl carbon of the acyl chloride is highly electrophilic due to the strong electron-withdrawing effects of both the chlorine and oxygen atoms.[2][3] This makes it exceptionally susceptible to attack by nucleophiles. The reaction typically proceeds through a two-step, addition-elimination pathway involving a transient tetrahedral intermediate.[2][4] The chloride ion is an excellent leaving group, which contributes to the high reactivity of acyl chlorides compared to other carboxylic acid derivatives.[2][5]

The general order of reactivity for common acylating agents is: Acyl Chlorides > Acid Anhydrides > Esters > Amides [5]

This inherent reactivity hierarchy is central to the controlled, stepwise functionalization of this compound.

Comparative Kinetics: Amidation vs. Esterification

The most common applications for this compound involve its reaction with nucleophiles such as amines (amidation) and alcohols (esterification) at the acyl chloride terminus. Kinetic analysis reveals significant differences in reaction rates, which are critical for selective synthesis.

Reaction TypeNucleophileRelative Rate (Qualitative)Typical ConditionsKey Considerations
Amidation Primary/Secondary AmineVery FastAprotic solvent (DCM, THF), Room Temp, often with a non-nucleophilic base (e.g., triethylamine, pyridine)[6]Reaction is often too fast to monitor with standard offline methods like TLC or HPLC. In-situ techniques are preferred. The HCl byproduct must be scavenged to prevent protonation of the amine nucleophile.[3][6]
Esterification Alcohol/PhenolFast to ModerateAprotic solvent, Room Temp or gentle warming. Can be base-catalyzed.[7]Slower than amidation due to the lower nucleophilicity of alcohols compared to amines. Rate is highly dependent on the steric hindrance of the alcohol.
Hydrolysis WaterFastVigorous reaction, often uncontrolled. Must be performed under anhydrous conditions.[2][8]A significant competing reaction if moisture is present, leading to the formation of the corresponding carboxylic acid and corrosive HCl gas.[2][3]
Causality Behind Reactivity Differences

The vast difference in rates between amidation and esterification stems from the intrinsic nucleophilicity of the attacking species. Amines are generally more nucleophilic than alcohols. The nitrogen atom in an amine is less electronegative than the oxygen in an alcohol, making its lone pair of electrons more available to attack the electrophilic carbonyl carbon of the acyl chloride.

Designing a Kinetic Study: Methodologies and Protocols

The choice of analytical technique is critical for obtaining reliable kinetic data. Given the high reactivity of acyl chlorides, methods that allow for rapid or real-time monitoring are often essential.

Method Selection Framework

A logical approach to selecting the appropriate analytical method for kinetic studies is crucial. The choice depends on the reaction speed, the information required, and available equipment.

Caption: Decision workflow for selecting a kinetic analysis method.

Protocol 1: In-Situ FTIR Spectroscopy for Amidation Kinetics

Rationale: Amidation reactions of acyl chlorides are often complete within seconds to minutes, making traditional offline analysis challenging. In-situ Fourier Transform Infrared (FTIR) spectroscopy, using an Attenuated Total Reflectance (ATR) probe, allows for the continuous, real-time monitoring of reactant consumption and product formation without disturbing the reaction.[9][10] The disappearance of the characteristic acyl chloride carbonyl stretch (~1800 cm⁻¹) and the appearance of the amide carbonyl stretch (~1650 cm⁻¹) can be tracked over time.[11]

Step-by-Step Methodology:

  • System Setup: Assemble a jacketed glass reactor equipped with a magnetic stirrer, temperature probe, nitrogen inlet, and an in-situ FTIR probe (e.g., Mettler Toledo ReactIR).[10]

  • Solvent and Reagent Preparation: Ensure all solvents (e.g., anhydrous dichloromethane) and reagents are dry, as acyl chlorides react vigorously with water.[2]

  • Background Spectrum: Collect a background spectrum of the solvent and the starting amine in the reactor at the desired reaction temperature (e.g., 25°C).

  • Initiate Reaction: Inject a precise amount of this compound into the stirred solution of the amine (e.g., butylamine) and a non-nucleophilic base (e.g., triethylamine).

  • Data Acquisition: Immediately begin collecting IR spectra at regular intervals (e.g., every 5 seconds).

  • Data Analysis: Plot the absorbance of the characteristic peaks for the acyl chloride and the amide product as a function of time. Convert absorbance to concentration using a previously established calibration curve.

  • Kinetic Modeling: Fit the concentration vs. time data to the appropriate rate law (e.g., pseudo-first-order if the amine is in large excess) to determine the rate constant (k).

Protocol 2: HPLC-UV for Esterification Kinetics

Rationale: Esterification with alcohols is typically slower than amidation, allowing for offline analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and reproducible method for separating and quantifying the reactants and products at discrete time points.[12][13] The reaction is quenched at specific intervals to halt its progress before analysis.

Step-by-Step Methodology:

  • Reaction Setup: In a thermostated vial, combine this compound and a large excess of the alcohol (e.g., benzyl alcohol) in a suitable aprotic solvent (e.g., acetonitrile).

  • Time Zero Sample: Immediately after adding the acyl chloride, withdraw an aliquot (~50 µL) and quench it in a vial containing a quenching agent (e.g., a dilute solution of a highly reactive amine in the mobile phase to quickly consume any remaining acyl chloride).[14]

  • Time-Course Sampling: At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw and quench further aliquots.

  • HPLC Analysis:

    • Column: Use a reversed-phase C18 column.[15]

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically effective.[15]

    • Detection: Monitor at a UV wavelength where the product ester has strong absorbance (e.g., 254 nm for an aromatic ester).[16]

    • Injection: Inject the quenched and diluted samples.

  • Data Analysis: Integrate the peak areas for the starting material and the product. Convert peak areas to concentrations using calibration curves.

  • Kinetic Modeling: Plot the concentration of the product versus time and fit the data to the appropriate integrated rate law to determine the rate constant.

Factors Influencing Reaction Kinetics

The rate of nucleophilic acyl substitution is highly sensitive to several experimental parameters. Understanding these effects is crucial for controlling the reaction.

Solvent Effects

The choice of solvent can dramatically influence reaction rates.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2-type reactions of acyl chlorides. They can dissolve ionic nucleophiles while not strongly solvating the nucleophile, leaving it "naked" and more reactive.[17][18]

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can participate in the reaction (solvolysis) and can also solvate the nucleophile through hydrogen bonding, reducing its reactivity.[17][19] They tend to favor SN1-type mechanisms by stabilizing the formation of charged intermediates.[19][20]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These are often used when reactant solubility allows. They have minimal interaction with the transition state, and reaction rates are often slower.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 6-(Chloroformyl)hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of Ethyl 6-(chloroformyl)hexanoate (CAS RN: 14794-32-2). As a reactive acyl chloride, this compound demands meticulous handling and adherence to established safety procedures to mitigate risks of chemical burns, corrosive damage, and violent reactions. This guide is intended for laboratory professionals engaged in research and development and outlines both direct disposal and in-lab neutralization methods, ensuring compliance and operational safety.

Hazard Profile and Chemical Reactivity

This compound is a bifunctional molecule containing both an ester and a highly reactive acyl chloride group. Its primary hazards stem from the electrophilic nature of the acyl chloride moiety.

  • Corrosivity : The compound is classified as corrosive, capable of causing severe skin burns and serious eye damage.[1][2] Direct contact must be avoided at all times through the use of appropriate Personal Protective Equipment (PPE).

  • Reactivity with Nucleophiles : As a typical acyl chloride, it reacts vigorously, often violently, with nucleophilic substances.[3] This includes water, alcohols, amines, and bases. The most common reaction in a disposal context is hydrolysis.

  • Hydrolysis Reaction : In the presence of water, this compound undergoes rapid hydrolysis to form the corresponding carboxylic acid (7-ethoxy-7-oxoheptanoic acid) and hydrochloric acid (HCl).[4][5][6] This reaction is highly exothermic and the evolution of corrosive HCl gas presents a significant inhalation hazard.

The reaction mechanism is a nucleophilic addition-elimination, where water acts as the nucleophile attacking the carbonyl carbon, followed by the elimination of a chloride ion.[6][7] Understanding this reactivity is fundamental to its safe neutralization.

Table 1: Hazard Summary and Safety Recommendations
Hazard ClassificationGHS PictogramDescriptionRecommended Precautions
Corrosive to Metals (Category 1) CorrosionMay be corrosive to certain metals.Store in a corrosive-resistant container.[2]
Skin Corrosion (Sub-category 1C) CorrosionCauses severe skin burns and eye damage.[1]Wear nitrile gloves, a chemically resistant lab coat, and a face shield.[1]
Serious Eye Damage (Category 1) CorrosionCauses serious eye damage upon contact.[1]Use chemical safety goggles and a face shield.[1]
Moisture Sensitive N/AReacts with moisture/water to release HCl gas.[2]Handle under inert gas if possible; keep container tightly sealed.[8]

Disposal Decision Framework

The appropriate disposal pathway depends on the quantity of the waste material and the available facilities. For all chemical waste, researchers must adhere to their institution's specific hazardous waste management guidelines and all applicable local and federal regulations.[9][10]

Disposal Pathway Selection

DisposalWorkflow start Disposal of This compound decision Assess Quantity & Lab Capability start->decision protocol_a Protocol A: In-Lab Neutralization (Quenching) decision->protocol_a  Small, Manageable Quantity  (<50 g) protocol_b Protocol B: Direct Disposal as Reactive Waste decision->protocol_b  Large Quantity (>50 g)  or Unsure of Procedure   final_step Package, Label & Arrange for EHS Hazardous Waste Pickup protocol_a->final_step protocol_b->final_step

Caption: Decision workflow for selecting the appropriate disposal method.

Protocol A: In-Lab Neutralization (Quenching) for Small Quantities

This procedure is designed for safely neutralizing small, residual amounts of this compound. The objective is to convert the reactive acyl chloride into a less hazardous, neutralized aqueous waste stream. This protocol must be performed inside a certified chemical fume hood.

Causality of Procedural Steps:

The slow addition of the acyl chloride to a basic solution is critical. This method controls the exothermic hydrolysis reaction while simultaneously neutralizing the hydrochloric acid byproduct as it forms, preventing the release of corrosive vapors. Using a cold solution helps to absorb the heat generated.

Materials and Equipment:
  • Certified Chemical Fume Hood

  • Appropriate PPE: Chemical safety goggles, face shield, chemically resistant lab coat, nitrile or neoprene gloves.

  • Stir plate and magnetic stir bar

  • Beaker (sufficiently large to contain 30-50 times the volume of the acyl chloride)

  • Ice bath

  • pH paper or pH meter

  • Waste container for neutralized aqueous waste

Reagents:
  • This compound waste

  • Crushed ice or deionized water

  • 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

Step-by-Step Neutralization Protocol:
  • Preparation :

    • Place a large beaker containing a magnetic stir bar in an ice bath on a stir plate inside a chemical fume hood.

    • Fill the beaker with a 5-10% aqueous solution of sodium bicarbonate. A rule of thumb is to use at least 20-30 mL of solution for every 1 mL of acyl chloride. Ensure stirring is active but not creating a vortex that could cause splashing.

  • Slow Addition :

    • Using a pipette or dropping funnel, add the this compound waste to the stirring bicarbonate solution extremely slowly, one drop at a time .

    • Rationale : The reaction is vigorous and produces gas (CO₂ from the bicarbonate neutralization and potentially HCl if addition is too fast). Slow addition is paramount to prevent a runaway reaction and boil-over.[11][12]

  • Monitoring :

    • Carefully observe the reaction. If gas evolution becomes too rapid or the temperature increases significantly, immediately stop the addition until the reaction subsides.

    • Continue stirring for at least 1-2 hours after the final addition to ensure the reaction has gone to completion.

  • Verification and pH Adjustment :

    • Once the reaction has ceased, carefully check the pH of the solution using pH paper or a calibrated meter.

    • The solution should be neutral or slightly basic (pH 7-9). If it is still acidic, slowly add more sodium bicarbonate solution until the target pH is reached.

  • Final Disposal :

    • The resulting neutralized aqueous solution contains the corresponding carboxylate salt, an ester, and sodium chloride. It is no longer a reactive waste.

    • Transfer the solution to a properly labeled hazardous waste container for aqueous chemical waste. The label must clearly state "Hazardous Waste" and list all constituents (e.g., "Aqueous solution of 7-ethoxy-7-oxoheptanoic acid sodium salt, sodium chloride").[13][14]

    • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[9][10]

Protocol B: Direct Disposal for Large Quantities or Unwanted Reagent

If you have a larger quantity of the chemical or an unopened/unwanted container, in-lab neutralization is not recommended due to the significant heat and gas that would be generated. In this case, the material must be disposed of directly as reactive hazardous waste.

Step-by-Step Direct Disposal Protocol:
  • Container Integrity :

    • Ensure the original container is in good condition, free from leaks, cracks, or compromised seals.[14] If the container is damaged, a secure overpack is necessary. Contact your EHS office for guidance on overpacking reactive materials.

  • Labeling :

    • The container must be clearly labeled as "Hazardous Waste".[10][14]

    • The label must include the full chemical name: "this compound". Do not use abbreviations.[14]

    • Indicate the specific hazards: "Corrosive," "Water-Reactive."

  • Segregation and Storage :

    • Store the container in a designated Satellite Accumulation Area.[9][10]

    • It is critical to segregate this reactive waste from incompatible materials, especially aqueous solutions, bases, alcohols, and oxidizing agents.[13][15] Store it in secondary containment, such as a plastic tub, to contain any potential leaks.

  • EHS Pickup :

    • Complete a chemical waste pickup request form as required by your institution.

    • Inform EHS that the waste is a water-reactive acyl chloride to ensure it is handled appropriately by waste management personnel.[16]

Spill and Emergency Procedures

  • Spill : In the event of a spill, evacuate the area. Do not attempt to clean it up with water or other liquids. Use a dry, inert absorbent material like sand or vermiculite to contain the spill. Place the contaminated absorbent in a sealed, labeled container for disposal as reactive waste. Contact EHS immediately for assistance.

  • Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]

By adhering to these scientifically grounded and safety-centric procedures, laboratory professionals can manage and dispose of this compound responsibly, protecting themselves, their colleagues, and the environment.

References

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A Senior Application Scientist's Guide to Handling Ethyl 6-(Chloroformyl)hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 6-(chloroformyl)hexanoate is a valuable bifunctional molecule, frequently employed in the synthesis of pharmaceuticals and advanced materials. However, its utility is matched by its hazardous nature. As an acyl chloride, it is highly reactive, corrosive, and demands meticulous handling to ensure the safety of laboratory personnel. This guide provides a direct, field-tested operational plan for researchers, moving beyond mere compliance to foster a culture of proactive safety and experimental integrity.

Hazard Analysis: Understanding the Adversary

Before any container is opened, a thorough understanding of the risks is paramount. This compound presents a multi-faceted threat primarily driven by its reactive chloroformyl group.

  • Corrosivity: The primary hazard is its severe corrosive action. It causes severe skin burns and serious eye damage upon contact.[1][2] This is not a simple irritation; it is the rapid, destructive hydrolysis of the acyl chloride upon contact with moisture in tissues, releasing hydrochloric acid (HCl) and heat.

  • Reactivity: Like all acyl chlorides, it reacts violently with water, alcohols, amines, and strong bases. This reactivity necessitates storage in a moisture-free environment and careful consideration of quenching and disposal procedures.[3][4]

  • Inhalation Hazard: Vapors and mists are highly irritating to the respiratory tract.[5][6] All handling must be performed within a certified chemical fume hood to prevent systemic exposure.[7]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is not a matter of preference but a direct response to the identified hazards. Standard laboratory attire is insufficient. The table below outlines the minimum required PPE for handling this compound.

Protection Area Required Equipment Rationale for Selection
Eye & Face Chemical Splash Goggles AND a full Face ShieldProtects against splashes of corrosive liquid which can cause irreversible eye damage.[7][8] A face shield provides a secondary barrier for the entire face.[9]
Hand Chemical-Resistant Gloves (Butyl rubber or multi-layered laminate)Protects against direct skin contact and severe chemical burns.[3][8] Nitrile gloves offer minimal protection and should be avoided as primary protection for direct handling. Always double-glove.
Body Chemical-Resistant Lab Coat or ApronProtects against splashes and contamination of personal clothing.[10][11] Must be worn over long pants and fully-enclosed, chemical-resistant footwear.
Respiratory Not required if handled exclusively within a certified Chemical Fume HoodThe fume hood serves as the primary engineering control to prevent inhalation of corrosive vapors.[7][12] A respirator would be required for emergency spill response outside of a hood.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential to minimize risk. The following diagram and procedural steps outline the complete handling process.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_disposal Phase 3: Decontamination & Disposal prep_ppe 1. Don Full PPE (Goggles, Face Shield, Butyl Gloves, Lab Coat) prep_hood 2. Verify Fume Hood Certification & Airflow prep_spill 3. Prepare Spill Kit (Inert Absorbent, Sodium Bicarbonate) handle_transport 4. Transport Container in Secondary Containment prep_spill->handle_transport Proceed to Handling handle_use 5. Perform Operations Deep within Fume Hood handle_close 6. Securely Seal Container (Use Inert Gas if Storing) dispose_clean 7. Decontaminate Glassware & Surfaces with Bicarbonate Solution handle_close->dispose_clean Proceed to Disposal dispose_neutralize 8. Neutralize Waste Chemical (Slow addition to cold base) dispose_final 9. Dispose of Neutralized Waste (Check pH, flush with water) dispose_ppe 10. Doff PPE & Wash Hands

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that a safety shower and eyewash station are accessible and unobstructed.[9]

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood has a valid certification and that airflow is optimal.[7]

    • Prepare a spill kit containing an inert absorbent (e.g., vermiculite, sand) and a container of 5% sodium bicarbonate solution for decontamination.[3][13]

  • Handling:

    • When transporting the chemical, always use a secondary container to mitigate the risk of drops and spills.

    • Perform all manipulations, including weighing and transferring, well within the chemical fume hood sash.[7]

    • Use tools and equipment made of compatible materials (e.g., glass, PTFE). This chemical may be corrosive to metals.[1]

    • After dispensing, securely close the primary container. For long-term storage, consider flushing the headspace with an inert gas like nitrogen or argon to prevent degradation from atmospheric moisture.[12]

  • Storage:

    • Store in a cool, dry, well-ventilated area designated for corrosive materials.[9]

    • Keep away from sources of heat, ignition, and direct sunlight.[12]

    • Crucially, segregate from incompatible materials, especially water, alcohols, bases, and oxidizing agents.[12][14]

Emergency & Disposal Plans

In Case of Exposure or Spill:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][15]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with water for at least 15 minutes under a safety shower. Seek immediate medical attention.[1][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]

  • Small Spill (inside fume hood):

    • Alert others in the lab.

    • Cover the spill with an inert absorbent material (vermiculite, sand). Do NOT use water or combustible materials.[3][13]

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[3]

    • Wipe the spill area with a cloth soaked in a 5% sodium bicarbonate solution, followed by a final rinse with water. All cleaning materials must be disposed of as hazardous waste.[3]

  • Large Spill (outside fume hood): Evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team.[13][15]

Waste Disposal Plan: Neutralization is Mandatory

Acyl chlorides must be neutralized before disposal. Disposing of the active chemical directly into a waste container is a significant safety hazard.

  • Preparation: In a chemical fume hood, prepare a large beaker containing a stirred, dilute (5-10%) solution of sodium bicarbonate or sodium hydroxide in an ice bath.[3][4] For every 1 mL of waste, prepare at least 20 mL of the basic solution.[3]

  • Neutralization: Using a dropping funnel or pipette, add the this compound waste very slowly to the cold, stirring basic solution.[3][16] This is an exothermic reaction that will release gas (CO2 if using bicarbonate). A slow addition rate is critical to control the reaction.

  • Verification & Disposal: Once the addition is complete, allow the mixture to warm to room temperature while still stirring. Check the pH of the solution to ensure it is neutral (pH 6-8).[3] Once neutralized, the aqueous solution can be poured down the drain with a large volume of running water, in accordance with local regulations.[3][4]

  • Container Decontamination: Rinse the empty chemical container multiple times with the basic solution in the fume hood before disposing of it as hazardous waste.[3]

By adhering to this comprehensive guide, you can confidently and safely utilize this compound, ensuring the integrity of your research and the well-being of your entire team.

References

  • OSHA Training School. (2024, January 19).
  • TCI Chemicals. Ethyl 6-(Chloroformyl)
  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
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Retrosynthesis Analysis

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Ethyl 6-(Chloroformyl)hexanoate
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